CB2R-IN-1
Description
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Properties
IUPAC Name |
1,1,1-trifluoro-N-[[4-propyl-1-(1-pyridin-2-ylsulfonylindol-2-yl)sulfonylpiperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O6S3/c1-2-10-22(17-28-39(35,36)23(24,25)26)11-14-29(15-12-22)38(33,34)21-16-18-7-3-4-8-19(18)30(21)37(31,32)20-9-5-6-13-27-20/h3-9,13,16,28H,2,10-12,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSFQIHOYMIPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=N4)CNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CB2R-IN-1: A Technical Guide to a Potent and Selective Cannabinoid Receptor 2 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "CB2R-IN-1" is used as a representative placeholder for the purpose of this technical guide. The data and experimental protocols presented herein are based on well-characterized CB2 receptor inverse agonists, such as SR144528 and AM630, and should be considered illustrative for a compound with this pharmacological profile.
Introduction
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and tissues, with lower levels found in the central nervous system.[1][2] Unlike the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids, the CB2 receptor is a key modulator of immune and inflammatory responses.[3][4] Many GPCRs, including the CB2 receptor, exhibit constitutive activity, meaning they can signal in the absence of an agonist.[5][6] Inverse agonists are a class of ligands that bind to the same receptor as agonists but elicit the opposite pharmacological response by stabilizing the inactive conformation of the receptor, thereby reducing its basal signaling.[7][8] This guide provides an in-depth technical overview of this compound, a representative CB2 receptor inverse agonist, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Pharmacological Profile of a Representative CB2R Inverse Agonist
The pharmacological profile of a CB2R inverse agonist is defined by its binding affinity and its functional activity in various cellular assays.
Binding Affinity
Binding affinity is typically determined through competitive radioligand binding assays using membranes from cells expressing the human CB2 receptor. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand.
Table 1: Radioligand Binding Affinity Data
| Compound | Receptor | Radioligand | Ki (nM) |
| Representative Inverse Agonist (e.g., AM630) | Human CB2 | [3H]-CP55,940 | 31.2[9] |
| Representative Inverse Agonist (e.g., SR144528) | Human CB2 | [3H]-CP55,940 | 0.6[10] |
Functional Activity
The functional activity of a CB2R inverse agonist is assessed in assays that measure the downstream consequences of receptor activation or inactivation. Key assays include cAMP accumulation, β-arrestin recruitment, and G-protein activation.
Table 2: In Vitro Functional Activity Data
| Assay | Cell Line | Agonist | Representative Inverse Agonist (e.g., AM630) |
| cAMP Accumulation | CHO-hCB2 | Forskolin | 5.2-fold enhancement[9] |
| β-arrestin Recruitment | CHO-K1/hCB2 | - | No significant recruitment |
| [35S]GTPγS Binding | CHO-hCB2 membranes | - | IC50 = 76.6 nM[9] |
Signaling Pathways Modulated by this compound
CB2 receptors primarily couple to Gi/o proteins.[11] Agonist activation of CB2R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] CB2R activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[13] As an inverse agonist, this compound is expected to suppress the basal activity of these pathways.
References
- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive activity of cannabinoid‐2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 | Semantic Scholar [semanticscholar.org]
- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CB2 inverse agonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. cannakeys.com [cannakeys.com]
- 11. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unveiling CB2R-IN-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of CB2R-IN-1, a potent and selective cannabinoid CB2 receptor inverse agonist. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical properties, biological activity, and the methodologies for its study.
Core Compound Details
This compound is a synthetic, small-molecule ligand belonging to the triaryl bis-sulfone class of compounds. It has been identified as a high-affinity inverse agonist for the cannabinoid receptor 2 (CB2R), demonstrating significant selectivity over the cannabinoid receptor 1 (CB1R).
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central scaffold with three aromatic rings and two sulfone groups. This structural motif is crucial for its interaction with the CB2 receptor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1257555-79-5[1] |
| Molecular Formula | C₂₃H₂₇F₃N₄O₆S₃[1] |
| Molecular Weight | 608.67 g/mol [1] |
| Canonical SMILES | O=S(C(F)(F)F)(NCC1(CCC)CCN(S(=O)(C(N2S(=O)(C3=NC=CC=C3)=O)=CC4=C2C=CC=C4)=O)CC1)=O[1] |
| Solubility | Soluble in DMSO[1] |
Biological Activity and Quantitative Data
This compound functions as an inverse agonist at the CB2 receptor. Unlike a neutral antagonist which blocks agonist activity, an inverse agonist reduces the basal, constitutive activity of the receptor. This property makes it a valuable tool for investigating the physiological roles of the CB2 receptor.
Table 2: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Selectivity (CB1/CB2) |
| Human CB2 Receptor | 0.9[1] | >9100-fold |
| Human CB1 Receptor | 8259.3[1] |
Signaling Pathways
As a G protein-coupled receptor (GPCR), the CB2 receptor primarily couples to Gαi/o proteins. Agonist activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound is proposed to stabilize the inactive conformation of the CB2 receptor, thereby suppressing its basal signaling activity. This can lead to an increase in cAMP levels relative to the basal state and may influence downstream signaling cascades, such as the protein kinase A (PKA) pathway.
Caption: Signaling pathway of a CB2R inverse agonist like this compound.
Experimental Protocols
Radioligand Binding Assay for Kᵢ Determination
This protocol outlines a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for the CB2 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled CB2 receptor agonist or antagonist (e.g., [³H]CP-55,940).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled, potent CB2 ligand like WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of this compound.
-
For total binding wells, omit the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound from the concentration-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Assay: cAMP Measurement
This protocol measures the effect of this compound on intracellular cAMP levels to confirm its inverse agonist activity.
Materials:
-
CHO-K1 cells stably expressing the human CB2 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the CB2R-expressing cells in a 96-well plate and culture overnight.
-
Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate.
-
Add varying concentrations of this compound to the wells.
-
To measure the inverse agonism, assess the effect of this compound alone on basal cAMP levels.
-
To measure antagonism, pre-incubate with this compound before adding a CB2 receptor agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on cAMP production. An inverse agonist will increase basal cAMP levels.
Conclusion
This compound is a valuable pharmacological tool for the study of the endocannabinoid system. Its high potency and selectivity for the CB2 receptor, combined with its inverse agonist properties, make it an ideal probe for elucidating the physiological and pathological roles of constitutive CB2 receptor activity. The experimental protocols provided herein offer a foundation for the consistent and reproducible characterization of this and similar compounds.
References
The Discovery and Synthesis of CB2R-IN-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of CB2R-IN-1, a potent and selective inverse agonist of the Cannabinoid Receptor 2 (CB2R). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacology of CB2R modulators.
Introduction: The Therapeutic Potential of Targeting the CB2 Receptor
The cannabinoid receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system.[1] Unlike the CB1 receptor, which is primarily found in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2R activation is not associated with psychotropic effects. This makes CB2R an attractive therapeutic target for a variety of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders. The development of selective CB2R ligands is therefore a significant area of research in medicinal chemistry.
Discovery of this compound: A Potent Triaryl Bis-Sulfone Inverse Agonist
This compound was discovered through a focused medicinal chemistry effort to develop novel, potent, and selective CB2R ligands. It belongs to a class of compounds known as triaryl bis-sulfones. Structure-activity relationship (SAR) studies on this scaffold led to the identification of compounds with high affinity and selectivity for the CB2 receptor.[2]
This compound emerged from these studies as a highly potent inverse agonist, demonstrating a high binding affinity and excellent selectivity over the CB1 receptor. Inverse agonists are unique in that they not only block the effects of agonists but also reduce the basal, constitutive activity of the receptor.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Receptor | Reference |
| Ki | 0.9 nM | Human CB2 | [2] |
| Selectivity | >9000-fold | CB2 over CB1 | [2] |
| Functional Activity | Inverse Agonist | Human CB2 | [1] |
Synthesis of this compound
While the specific, step-by-step synthesis of this compound is detailed in proprietary literature, a representative synthetic route for the triaryl bis-sulfone scaffold can be outlined based on published methodologies for analogous compounds. The synthesis generally involves the coupling of key aromatic and heterocyclic building blocks.
Representative Synthesis of a Triaryl Bis-Sulfone Scaffold:
A common approach involves the reaction of a substituted sulfonyl chloride with an appropriate amine or sulfonamide. For the triaryl bis-sulfone class, this could involve the coupling of a biphenylsulfonamide with a substituted piperidine carrying a trifluoromethylsulfonyl group.
Disclaimer: The following is a generalized representation and may not reflect the exact proprietary synthesis of this compound.
General Synthetic Scheme:
Caption: Generalized synthetic workflow for triaryl bis-sulfone CB2R ligands.
Experimental Protocols
The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional activity at the CB2 receptor.
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity of this compound for the CB2 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB2 receptor (e.g., HEK-293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4) is used.
-
Competition Binding: A fixed concentration of a radiolabeled CB2 receptor ligand (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 90 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay (for Functional Activity)
This functional assay is used to determine whether a ligand is an agonist, antagonist, or inverse agonist. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Protocol:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the CB2 receptor are used.
-
Assay Buffer: A buffer containing GDP (to allow for G protein cycling), MgCl₂, and NaCl is used (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).
-
Incubation: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of the test compound (this compound). To test for inverse agonism, the assay is performed in the absence of an agonist.
-
Termination and Separation: The reaction is terminated by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured by scintillation counting.
-
Data Analysis: An increase in [³⁵S]GTPγS binding compared to baseline indicates agonism, while a decrease below baseline indicates inverse agonism. No change in basal binding but blockade of agonist-stimulated binding indicates antagonism.
CB2 Receptor Signaling Pathway
This compound, as an inverse agonist, modulates the canonical signaling pathway of the CB2 receptor. The CB2 receptor primarily couples to the inhibitory G protein, Gαi/o.
Caption: this compound inverse agonist signaling pathway.
Upon binding, an inverse agonist like this compound is thought to stabilize an inactive conformation of the CB2 receptor. This reduces the basal level of G protein activation, leading to a slight increase in the activity of adenylyl cyclase and consequently, a small rise in intracellular cAMP levels from the basal state. The modulation of other downstream effectors, such as the MAPK pathway, is also influenced.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor. Its high potency, selectivity, and inverse agonist activity make it a suitable probe for in vitro and in vivo studies. The development of compounds like this compound highlights the potential of targeting the CB2 receptor for the development of novel therapeutics with improved safety profiles. Further research into the triaryl bis-sulfone class of molecules may lead to the discovery of even more refined CB2R modulators for clinical applications.
References
The Biological Role of Cannabinoid Receptor 2 (CB2R) Inverse Agonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor predominantly expressed in immune cells, has emerged as a significant therapeutic target. Unlike agonists that activate the receptor, or neutral antagonists that block agonist binding, inverse agonists stabilize the inactive conformation of the receptor, thereby reducing its constitutive or basal activity. This unique mechanism of action has profound implications for modulating immune responses and inflammatory processes. This technical guide provides an in-depth exploration of the biological role of CB2R inverse agonism, detailing the underlying signaling pathways, experimental methodologies for characterization, and a summary of quantitative data for key inverse agonists. The potential therapeutic applications in oncology, neuroinflammation, and autoimmune disorders are also discussed, offering a comprehensive resource for researchers and drug development professionals in the field.
Introduction to CB2R and Inverse Agonism
The CB2R, primarily located on various immune cells including B cells, T cells, macrophages, and microglia, plays a crucial role in regulating inflammation and immune function.[1] Many G protein-coupled receptors, including the CB2R, exhibit a degree of spontaneous, ligand-independent activity known as constitutive or basal activity. Inverse agonists are ligands that bind to the receptor and promote a conformational state that is less active than the basal state, effectively turning off this spontaneous signaling.[2] This is distinct from neutral antagonists, which bind to the receptor and block the binding of agonists but have no effect on the receptor's basal activity. The ability of inverse agonists to quell constitutive receptor signaling provides a unique therapeutic strategy for diseases where this basal activity is implicated in the pathophysiology.
Signaling Pathways Modulated by CB2R Inverse Agonism
The canonical signaling pathway for CB2R involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. CB2R inverse agonists counteract this basal Gαi/o signaling, resulting in an increase in cAMP levels.[3] Beyond the cAMP pathway, CB2R signaling is complex and can involve mitogen-activated protein kinase (MAPK) pathways and β-arrestin recruitment.
Gαi/o-cAMP Pathway
The constitutive activity of CB2R leads to a tonic inhibition of adenylyl cyclase. Inverse agonists, by stabilizing the inactive state of the receptor, release this inhibition, leading to an increase in cAMP production. This effect can be quantified in functional assays by measuring changes in forskolin-stimulated cAMP levels.
Mitogen-Activated Protein Kinase (MAPK) Pathways
CB2R modulation can influence the phosphorylation state of several MAPKs, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38. The effects of inverse agonists on these pathways can be complex and context-dependent. For instance, acute treatment with the inverse agonist AM630 has been shown to increase JNK activation in the brain, an effect that is reversed with chronic treatment.[2][4] This suggests that CB2R inverse agonism can have dynamic effects on cellular signaling, which may be relevant to their therapeutic application in chronic diseases. Some studies suggest that CB2R agonists can activate p38, leading to anti-inflammatory effects.[5] The impact of inverse agonists on this pathway is an area of ongoing investigation.
β-Arrestin Recruitment
Upon agonist binding, G protein-coupled receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestins mediate receptor desensitization and internalization, and can also act as scaffolds for downstream signaling pathways.[6] Some ligands can exhibit "biased agonism," preferentially activating either G protein-dependent or β-arrestin-dependent signaling. Studies on CB2R inverse agonists suggest that they generally do not promote β-arrestin recruitment, which is consistent with their role in stabilizing the inactive receptor conformation.[7][8]
Quantitative Data for Key CB2R Inverse Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of several well-characterized CB2R inverse agonists. This data is crucial for comparing the pharmacological profiles of these compounds and for designing experiments.
| Compound | Receptor | Ki (nM) | Assay | EC50/IC50 (nM) | Selectivity (CB1/CB2) | Reference(s) |
| AM630 | human CB2 | 31.2 | [3H]-CP55,940 Binding | - | ~165-fold | [1] |
| human CB2 | - | cAMP Assay | 230.4 (EC50) | [8] | ||
| human CB2 | - | GTPγS Binding | 76.6 (EC50) | [1] | ||
| SR144528 | human CB2 | 0.6 | [3H]-CP55,940 Binding | - | >700-fold | [9][10][11] |
| human CB2 | - | cAMP Assay | 10 (EC50) | [9][10] | ||
| human CB2 | - | MAPK Assay | 39 (IC50) | [9][10] | ||
| JTE-907 | human CB2 | 35.9 | Binding Assay | - | ~66-fold | [12] |
| mouse CB2 | 1.55 | Binding Assay | - | ~684-fold | [12] | |
| rat CB2 | 0.38 | Binding Assay | - | ~2760-fold | [12] | |
| SMM-189 | human CB2 | 121.3 | Binding Assay | - | ~40-fold | Not specified in snippets |
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay determines the affinity (Ki) of a test compound for the CB2R by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells expressing human CB2R (e.g., CHO-hCB2 or HEK-hCB2 cells)
-
Radioligand: [3H]-CP55,940
-
Unlabeled test compound (inverse agonist)
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA.[13]
-
Non-specific binding control: High concentration of an unlabeled cannabinoid agonist (e.g., 1 µM WIN55,212-2 or CP55,940).
-
96-well filter plates (e.g., Unifilter GF/B)
-
Scintillation cocktail (e.g., MicroScint-20)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well), a fixed concentration of [3H]-CP55,940 (usually at its Kd value, e.g., 0.2 nM), and varying concentrations of the test compound.[10]
-
For total binding wells, add only the radioligand and membranes.
-
For non-specific binding wells, add the radioligand, membranes, and a saturating concentration of an unlabeled ligand.
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[13][14]
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an inverse agonist to increase cAMP levels by inhibiting the constitutive activity of the Gαi/o-coupled CB2R.
Materials:
-
CHO cells stably expressing human CB2R (CHO-hCB2)
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (inverse agonist)
-
cAMP assay kit (e.g., HTRF, BRET, or ELISA-based)
-
Cell culture reagents
Procedure:
-
Seed the CHO-hCB2 cells in a 96- or 384-well plate and culture overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound to the cells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[15]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 and Emax values.
[35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. For inverse agonists, a decrease in basal [35S]GTPγS binding is observed.
Materials:
-
Membranes from cells expressing CB2R
-
[35S]GTPγS
-
GDP
-
Test compound (inverse agonist)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of [35S]GTPγS (e.g., 0.1 nM), GDP (e.g., 10 µM), and varying concentrations of the test compound.
-
Incubate the plate at 30°C for 60-90 minutes.[14]
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters.
-
Plot the amount of bound [35S]GTPγS against the log of the test compound concentration to determine the IC50 and the maximal inhibition of basal binding.
Therapeutic Potential of CB2R Inverse Agonism
The unique ability of CB2R inverse agonists to modulate the immune system without the psychotropic side effects associated with CB1R modulation makes them attractive therapeutic candidates for a range of diseases.
-
Oncology: CB2R is overexpressed in some cancer cells, and its activation can promote tumor growth. Inverse agonists are being explored to inhibit these receptors and potentially slow cancer progression.
-
Neuroinflammatory and Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, chronic neuroinflammation is a key pathological feature. By modulating the immune response in the central nervous system, CB2R inverse agonists may offer a novel therapeutic approach.
-
Autoimmune Diseases: In diseases such as rheumatoid arthritis and multiple sclerosis, the immune system attacks the body's own tissues. CB2R inverse agonists could potentially fine-tune the immune response to reduce inflammation and tissue damage.[6]
-
Pain Management: CB2R inverse agonists are also being investigated for their potential to alleviate chronic and neuropathic pain by modulating inflammatory responses.
Conclusion
CB2R inverse agonism represents a promising and nuanced approach to drug development, offering a distinct mechanism for modulating the endocannabinoid system. By reducing the basal activity of CB2R, these compounds can fine-tune immune and inflammatory responses, opening up therapeutic avenues for a variety of challenging diseases. A thorough understanding of their pharmacological properties, including binding affinities, functional effects on multiple signaling pathways, and in vivo efficacy, is essential for the successful translation of these molecules from the laboratory to the clinic. This guide provides a foundational resource for researchers to navigate the complexities of CB2R inverse agonism and to advance the development of this exciting class of therapeutics.
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of cannabinoid CB2 receptor constitutive activity in vivo: repeated treatments with inverse agonists reverse the acute activation of JNK and associated apoptotic signaling in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 144528 | Cannabinoid R2: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of cannabinoid receptor 2 reduces inflammation in acute experimental pancreatitis via intra-acinar activation of p38 and MK2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biased Coupling to β-Arrestin of Two Common Variants of the CB2 Cannabinoid Receptor [frontiersin.org]
- 7. Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. druglibrary.net [druglibrary.net]
- 10. researchgate.net [researchgate.net]
- 11. SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 12. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. egrove.olemiss.edu [egrove.olemiss.edu]
- 15. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of CB2R-IN-1 in Inflammation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic target for a spectrum of inflammatory and autoimmune disorders. Its primary expression on immune cells allows for targeted immunomodulation, potentially circumventing the psychoactive effects associated with cannabinoid receptor 1 (CB1R) activation. This technical guide provides an in-depth overview of CB2R-IN-1, a potent and highly selective inverse agonist for the CB2 receptor. While direct in-vivo anti-inflammatory data for this compound is not yet publicly available, this document will detail its pharmacological profile, mechanism of action as an inverse agonist, and the established signaling pathways of CB2R. Furthermore, by drawing parallels with other characterized CB2R inverse agonists, we will explore the theoretical therapeutic potential of this compound in modulating inflammatory responses. This guide also includes detailed experimental protocols for the characterization of CB2R ligands, providing a foundational framework for future research into the therapeutic applications of this compound.
Introduction to the Cannabinoid Receptor 2 (CB2R) in Inflammation
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a crucial regulator of immune homeostasis.[1] The CB2R, a G protein-coupled receptor (GPCR), is predominantly expressed on various immune cells, including B cells, natural killer cells, monocytes, and T cells.[2][3] Its expression is often upregulated in response to inflammatory stimuli, highlighting its role in the pathophysiology of inflammatory conditions.[2]
Activation of CB2R by agonists is generally associated with anti-inflammatory and immunosuppressive effects.[1][4] This has led to the development of numerous selective CB2R agonists as potential therapeutics for chronic inflammatory diseases.[1][5] Conversely, inverse agonists, such as this compound, bind to the same receptor but elicit an opposite pharmacological response to that of an agonist by inhibiting the receptor's constitutive activity. The therapeutic implications of CB2R inverse agonism are an emerging area of research, with some studies suggesting a potential to paradoxically resolve inflammation in specific contexts.
Pharmacological Profile of this compound
This compound, also identified as "Compound 37" in scientific literature, is a potent and selective inverse agonist for the human CB2 receptor.[6] It belongs to the triaryl bis sulfone class of compounds.[4]
| Parameter | Value | Reference |
| Binding Affinity (Ki) for human CB2R | 0.9 nM | [6] |
| CAS Number | 1257555-79-5 | [6] |
| Molecular Formula | C₂₃H₂₇F₃N₄O₆S₃ | [6] |
| Molecular Weight | 608.67 g/mol | [6] |
| Class | Triaryl bis sulfone | [4] |
| Activity | Inverse Agonist | [2] |
Mechanism of Action and Signaling Pathways
As a CB2R inverse agonist, this compound is hypothesized to stabilize the inactive conformation of the receptor, thereby reducing its basal level of signaling. The canonical signaling pathway for CB2R involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] CB2R activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2]
The precise downstream effects of CB2R inverse agonism on inflammatory signaling are still under active investigation. It is plausible that by inhibiting a basal anti-inflammatory tone in certain disease states, a CB2R inverse agonist could, in theory, exacerbate inflammation. However, in other contexts where basal CB2R activity might contribute to a pro-inflammatory state, an inverse agonist could have therapeutic benefits. Further research is required to elucidate the specific effects of this compound on these pathways in various immune cell types and inflammatory models.
Caption: Proposed signaling pathway of this compound as a CB2R inverse agonist.
Therapeutic Potential in Inflammation: A Hypothesis
While direct experimental evidence for the anti-inflammatory effects of this compound is lacking in the public domain, studies on other CB2R inverse agonists provide a basis for hypothesizing its potential therapeutic applications. For instance, the CB2R inverse agonist SMM-189 has demonstrated anti-inflammatory effects in a mouse model of colitis. Treatment with SMM-189 led to a reduction in the clinical severity of the disease, an increase in colon length, and a decrease in the infiltration of pro-inflammatory Th17 cells and neutrophils.
Based on these findings with a functionally similar compound, it is plausible that this compound could exert anti-inflammatory effects through one or more of the following mechanisms:
-
Modulation of Immune Cell Differentiation and Function: By altering the basal signaling of CB2R, this compound may influence the differentiation of T helper cells, favoring an anti-inflammatory phenotype over a pro-inflammatory one.
-
Inhibition of Pro-inflammatory Cytokine Production: CB2R inverse agonism could potentially lead to a reduction in the production and release of key pro-inflammatory cytokines.
-
Regulation of Immune Cell Migration: Altering CB2R signaling may impact the expression of adhesion molecules and chemokine receptors, thereby controlling the migration of immune cells to sites of inflammation.
It is imperative that future in vitro and in vivo studies are conducted to directly assess the effects of this compound in relevant models of inflammation to validate these hypotheses.
Caption: A logical workflow for investigating the therapeutic potential of this compound.
Experimental Protocols
The following are generalized protocols for the initial characterization of CB2R ligands like this compound. These should be optimized for specific laboratory conditions and experimental goals.
CB2R Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB2 receptor.
Materials:
-
Membranes from cells stably expressing human CB2R (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known CB2R ligand like WIN 55,212-2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add binding buffer, cell membranes, radioligand, and either the test compound, vehicle, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, indicating its functional activity as an agonist, antagonist, or inverse agonist.
Materials:
-
Cells stably expressing human CB2R (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the CB2R-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound) for a defined period.
-
Stimulate the cells with forskolin to induce cAMP production. For inverse agonist testing, forskolin stimulation may be omitted to measure the effect on basal cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of the test compound to determine its effect on cAMP production. A decrease in basal or forskolin-stimulated cAMP levels would be indicative of inverse agonist activity.
Conclusion and Future Directions
This compound is a potent and selective inverse agonist of the CB2 receptor, a key player in the regulation of inflammation. While its direct therapeutic effects on inflammatory diseases are yet to be reported, its pharmacological profile and the known functions of CB2R suggest a significant, yet complex, potential for immunomodulation. The paradoxical anti-inflammatory effects observed with other CB2R inverse agonists warrant a thorough investigation of this compound in various preclinical models of inflammation.
Future research should focus on:
-
In vitro characterization: Elucidating the effects of this compound on primary immune cell function, including cytokine secretion, proliferation, and migration.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
-
Mechanism of action studies: Investigating the downstream signaling pathways modulated by this compound in immune cells to understand the molecular basis of its effects.
-
Pharmacokinetic and safety profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties.
A comprehensive understanding of the biological activities of this compound will be instrumental in determining its viability as a novel therapeutic agent for the treatment of inflammatory disorders. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. Latest advances in novel cannabinoid CB2 ligands for drug abuse and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triaryl bis-sulfones as a new class of cannabinoid CB2 receptor inhibitors: identification of a lead and initial SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expansion of SAR studies on triaryl bis sulfone cannabinoid CB2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triaryl bis-sulfones as cannabinoid-2 receptor ligands: SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
The Role of CB2R Inverse Agonists in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological feature of these conditions is chronic neuroinflammation, primarily mediated by activated microglia, the resident immune cells of the central nervous system. The Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor, is minimally expressed in the healthy brain but becomes significantly upregulated in activated microglia and other immune cells during neuroinflammation. This makes it a compelling therapeutic target for neurodegenerative disorders. While CB2R agonists have been explored for their anti-inflammatory potential, inverse agonists and antagonists offer a valuable pharmacological approach to probe the constitutive activity of the receptor and its role in the absence of endogenous ligands.
This technical guide provides an in-depth overview of the use of CB2R inverse agonists in neurodegenerative disease research, with a focus on two well-characterized compounds: AM630 and SR144528 . As the user-specified "CB2R-IN-1" is not a recognized compound in publicly available scientific literature, this guide will utilize these established molecules as representative examples to detail their pharmacological properties, experimental applications, and the underlying signaling pathways.
Quantitative Data for Representative CB2R Inverse Agonists
The following tables summarize the key quantitative data for AM630 and SR144528, facilitating a clear comparison of their binding affinities and functional potencies.
Table 1: Binding Affinity (Ki) of AM630 and SR144528 for Cannabinoid Receptors
| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference |
| AM630 | Human CB2 | CHO Cells | [3H]CP55,940 | 31.2 | [1] |
| Human CB1 | CHO Cells | [3H]CP55,940 | 5152 | [2] | |
| SR144528 | Human CB2 | CHO Cells | [3H]CP55,940 | 0.6 | [3][4] |
| Human CB1 | CHO Cells | [3H]CP55,940 | 400 | [3][4] | |
| Rat Spleen CB2 | Membranes | [3H]CP55,940 | 0.6 | [3][4] | |
| Rat Brain CB1 | Membranes | [3H]CP55,940 | 400 | [3][4] |
Table 2: Functional Activity (IC50/EC50) of AM630 and SR144528
| Compound | Assay | Cell Line | Agonist | IC50/EC50 (nM) | Reference |
| AM630 | cAMP Accumulation (Inverse Agonist) | CB2-transfected CHO | Forskolin | 230.4 (EC50) | [5] |
| GTPγS Binding (Inverse Agonist) | CB2 Receptor Membranes | Basal | 76.6 (EC50) | [6] | |
| cAMP Inhibition (Antagonist) | CB2-transfected CHO | CP55,940 | 900 (IC50) | [7] | |
| SR144528 | cAMP Inhibition (Antagonist) | hCB2-expressing cells | CP55,940 | 10 (EC50) | [3][4] |
| MAPK Activation Inhibition (Antagonist) | hCB2-expressing cells | CP55,940 | 39 (IC50) | [3][4] | |
| B-cell Activation Inhibition (Antagonist) | Human tonsillar B-cells | CP55,940 | 20 (IC50) | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments relevant to the study of CB2R inverse agonists in neurodegenerative disease research.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.
-
Materials:
-
Cell membranes from cells stably expressing human or rodent CB2 receptors (e.g., CHO-K1-hCB2).[8]
-
Binding buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5 mg/mL fatty acid-free BSA, pH 7.4.[8]
-
Non-specific binding control: A high concentration of a non-radiolabeled CB2R ligand (e.g., 10 µM WIN55,212-2).[8]
-
Test compounds (e.g., AM630, SR144528) at various concentrations.
-
Glass fiber filters (e.g., UniFilter-96 GF/B).[8]
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Incubate 20 µg of cell membranes in binding buffer with the radioligand (e.g., 0.5 nM [3H]CP55,940) and varying concentrations of the test compound in a total volume of 500 µL.[8]
-
To determine non-specific binding, a parallel set of tubes is prepared with the radioligand and a high concentration of a non-radiolabeled ligand.[8]
-
Incubate at 30°C for 60-90 minutes with gentle agitation.[6][8]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.1-0.3% polyethyleneimine.[8][9]
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[8][9]
-
Dry the filters and add scintillation fluid.[8]
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.[9]
-
2. cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to G protein activation. It can be used to characterize compounds as agonists, antagonists, or inverse agonists.
-
Materials:
-
Cells stably expressing the CB2 receptor (e.g., CHO-CB2 cells).[10]
-
Assay buffer (e.g., PBS or HBSS).[10]
-
Forskolin (an adenylyl cyclase activator).[10]
-
Test compounds (e.g., AM630, SR144528).
-
CB2R agonist (for antagonist mode, e.g., CP55,940).[10]
-
cAMP detection kit (e.g., based on HTRF, FRET, or ELISA).
-
-
Procedure (Antagonist/Inverse Agonist Mode):
-
Plate the cells in a 96-well plate and incubate overnight.[11]
-
Wash the cells with assay buffer.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound (e.g., SR144528) for 15-20 minutes at 37°C.[10] For inverse agonist testing, incubate with the test compound alone.
-
Add a fixed concentration of a CB2R agonist (e.g., CP55,940) to the antagonist-treated wells.
-
Add forskolin to all wells to stimulate adenylyl cyclase.[10]
-
Incubate for an additional 20-30 minutes at 37°C.[10]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
For antagonists, calculate the IC50 value, which is the concentration that blocks 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production. For inverse agonists, calculate the EC50 value for the stimulation of cAMP levels above the forskolin-alone baseline.
-
3. [35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.
-
Materials:
-
Procedure (Inverse Agonist/Antagonist Mode):
-
Incubate cell membranes with varying concentrations of the test compound in the assay buffer containing GDP.
-
For antagonist testing, add a fixed concentration of a CB2R agonist.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60-90 minutes.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters.[12]
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
For inverse agonists, a decrease in basal [35S]GTPγS binding will be observed. For antagonists, the ability to block agonist-stimulated [35S]GTPγS binding is measured.
-
In Vivo Experimental Workflow
Representative Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to study the role of CB2R in acute neuroinflammation.
-
Animals:
-
Male C57BL/6J mice.
-
-
Reagents:
-
Lipopolysaccharide (LPS).
-
CB2R inverse agonist (e.g., AM630) or antagonist (e.g., SR144528), dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline for JWH133, a similar vehicle can be adapted for inverse agonists).[13]
-
Saline (control).
-
-
Experimental Design:
-
Acclimatize mice to the housing conditions for at least one week.
-
Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, AM630 + LPS).
-
Administer the CB2R inverse agonist or vehicle via intraperitoneal (i.p.) injection at a specific dose (e.g., AM630 at 1-10 mg/kg).
-
After a predetermined time (e.g., 30 minutes), induce neuroinflammation by i.p. injection of LPS (e.g., 1 mg/kg).
-
At a specific time point post-LPS injection (e.g., 24 hours), perform behavioral assessments and/or collect brain tissue for analysis.
-
-
Assessments:
-
Behavioral Tests:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To measure anxiety-like behavior.[13]
-
Morris Water Maze: To evaluate spatial learning and memory.
-
-
Neuroinflammatory Markers (from brain tissue):
-
Immunohistochemistry/Immunofluorescence: To visualize and quantify activated microglia (e.g., Iba1 staining) and astrocytes (e.g., GFAP staining).
-
ELISA/qRT-PCR: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10).
-
Western Blot: To analyze the expression levels of key signaling proteins.
-
-
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a representative experimental workflow involving CB2R inverse agonists.
CB2R Signaling in Microglia
Activation of CB2R in microglia, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. This in turn modulates the activity of downstream effectors like PKA. CB2R activation also stimulates the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, and the phosphoinositide 3-kinase (PI3K) pathway. These signaling cascades ultimately regulate the expression of inflammatory mediators, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) microglial phenotype. CB2R inverse agonists would be expected to block any constitutive receptor activity and prevent these downstream signaling events.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Experimental Drug Slows Progress of Parkinson's Disease in Rat Model - BioResearch - Labmedica.com [labmedica.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Radioligand Binding Assays [bio-protocol.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. frontiersin.org [frontiersin.org]
Understanding CB2R Constitutive Activity with the Selective Inverse Agonist AM630: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system primarily expressed in immune cells.[1][2] Unlike many receptors that are quiescent in the absence of a ligand, CB2R exhibits significant constitutive activity, meaning it can signal without an agonist bound.[3][4] This basal signaling has profound implications for physiology and drug development. Inverse agonists, which bind to and stabilize the inactive state of the receptor, are invaluable tools for dissecting this constitutive activity.
This technical guide focuses on the use of AM630 , a widely characterized and selective CB2R inverse agonist, to probe the constitutive activity of the receptor. While the initial aim was to profile the compound "CB2R-IN-1," conflicting reports regarding its functional activity—described as both a potential inverse agonist and as a compound from a series of agonists/neutral antagonists—preclude its use in this guide where data accuracy is paramount. AM630, with its extensive body of published data, serves as a robust and reliable alternative for understanding the principles of CB2R inverse agonism and constitutive activity.
Core Concepts: Constitutive Activity and Inverse Agonism
GPCRs can exist in an equilibrium between an inactive (R) and an active (R) conformation. Constitutively active receptors, like CB2R, have a higher propensity to adopt the R state spontaneously, leading to basal G protein activation and downstream signaling even without an agonist.
An inverse agonist binds preferentially to the inactive R state, shifting the conformational equilibrium away from the active R* state and thus reducing the basal signaling output of the receptor. This is distinct from a neutral antagonist, which binds to both R and R* with equal affinity and blocks agonist binding without affecting the receptor's basal activity.
AM630: A Key Tool for Studying CB2R Constitutive Activity
AM630 (--INVALID-LINK--methanone) is a potent and selective inverse agonist for the CB2 receptor. Its ability to suppress the constitutive activity of CB2R makes it an essential pharmacological tool.
Quantitative Data for AM630
The following tables summarize the binding affinity and functional potency of AM630 at the human CB2 receptor as reported in various studies.
| Binding Affinity (Ki) | |
| Parameter | Value (nM) |
| Ki for human CB2R | 31.2[5][6] |
| Ki for human CB1R | >5152[5][6] |
| Selectivity (CB1/CB2) | ~165-fold [5][6] |
| Functional Activity (EC50/IC50) | |
| Assay | Parameter |
| GTPγS Binding Assay | EC50 (inhibition of basal binding) |
| cAMP Accumulation Assay | EC50 (reversal of agonist-induced inhibition) |
Signaling Pathways of Constitutive CB2R Activity and Inverse Agonism
The constitutive activity of CB2R primarily involves its coupling to Gi/o proteins. This leads to a cascade of intracellular events, most notably the inhibition of adenylyl cyclase (AC), which results in decreased levels of cyclic adenosine monophosphate (cAMP). AM630, by stabilizing the inactive state of CB2R, prevents this basal Gi/o protein activation and consequently leads to an increase in cAMP levels back towards a true baseline.
Caption: CB2R constitutive activity and the effect of the inverse agonist AM630.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the inverse agonist activity of AM630 at the CB2R are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the receptor.
Objective: To measure the displacement of a radiolabeled CB2R agonist (e.g., [³H]-CP55940) by AM630.
Materials:
-
Membranes from cells stably expressing human CB2R (e.g., CHO-hCB2R)
-
[³H]-CP55940 (radioligand)
-
AM630
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4, ice-cold
-
Glass fiber filters (e.g., GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of AM630 in assay buffer.
-
In a 96-well plate, add assay buffer, [³H]-CP55940 (at a concentration near its Kd, e.g., 1.5 nM), and varying concentrations of AM630.
-
Initiate the binding reaction by adding the cell membranes (20-40 µg of protein per well).
-
Incubate the plate for 90-120 minutes at 30°C with gentle agitation.
-
To determine non-specific binding, include wells with a high concentration of a non-labeled agonist (e.g., 10 µM WIN55,212-2).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand displacement binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the receptor. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding.
Objective: To measure the effect of AM630 on the basal [³⁵S]GTPγS binding to membranes containing hCB2R.
Materials:
-
Membranes from cells stably expressing human CB2R
-
[³⁵S]GTPγS
-
AM630
-
GTPγS Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
GDP (10-30 µM final concentration)
Procedure:
-
Prepare serial dilutions of AM630 in assay buffer.
-
In a 96-well plate, add hCB2R membranes (10-20 µg protein), GDP, and varying concentrations of AM630.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
Data are expressed as a percentage of the basal [³⁵S]GTPγS binding in the absence of the inverse agonist.
cAMP Accumulation Assay
This assay measures the downstream effect of Gαi/o protein activation on adenylyl cyclase activity. Inverse agonists will increase the level of cAMP in forskolin-stimulated cells that have basal Gαi/o signaling.
Objective: To measure the ability of AM630 to increase cAMP levels in cells expressing hCB2R, often by reversing the inhibitory effect of a CB2R agonist.
Materials:
-
CHO cells stably expressing human CB2R (CHO-hCB2R)
-
AM630
-
Forskolin (an adenylyl cyclase activator)
-
A CB2R agonist (e.g., CP55940)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Seed CHO-hCB2R cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.
-
To measure inverse agonism directly, add varying concentrations of AM630 in the presence of a fixed concentration of forskolin (e.g., 1-10 µM).
-
To measure antagonism/inverse agonism against an agonist, add varying concentrations of AM630 in the presence of a fixed concentration of forskolin and a fixed concentration of a CB2R agonist (e.g., EC₈₀ of CP55940).
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data are typically normalized to the forskolin-only response.
Caption: Logical relationship of ligand type to cAMP levels in CB2R-expressing cells.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the receptor, a key event in GPCR desensitization and signaling.
Objective: To determine if AM630 can modulate agonist-induced β-arrestin recruitment to CB2R.
Materials:
-
Cells co-expressing hCB2R and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cell lines).
-
AM630
-
A CB2R agonist (e.g., CP55940)
-
Assay-specific detection reagents.
Procedure:
-
Seed the engineered cells in a 384-well plate.
-
To test for inverse agonism on basal recruitment (if any), add serial dilutions of AM630.
-
To test for antagonism, pre-incubate the cells with serial dilutions of AM630 for a specified time (e.g., 30 minutes).
-
Add a fixed concentration of a CB2R agonist (e.g., EC₈₀ of CP55940) to the antagonist-pre-treated wells.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Data are typically normalized to the response of the agonist alone.
Conclusion
The constitutive activity of the CB2 receptor is a fundamental aspect of its biology, influencing immune function and presenting unique opportunities for therapeutic intervention. A thorough understanding of this phenomenon is critical for the rational design and development of novel CB2R-targeting drugs. By employing selective inverse agonists like AM630 in conjunction with the quantitative functional assays detailed in this guide, researchers can effectively probe the basal signaling of CB2R and accurately characterize the pharmacological properties of new chemical entities. This rigorous approach will ultimately facilitate the discovery of next-generation therapeutics that precisely modulate the endocannabinoid system.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CB2R-IN-1 on Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R) has emerged as a significant target for modulating immune responses. Predominantly expressed on immune cells, its activation is generally associated with anti-inflammatory effects. CB2R-IN-1 is a potent and selective inverse agonist for the CB2 receptor, with a Ki of 0.9 nM. Unlike agonists that activate the receptor, or neutral antagonists that block agonist binding, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. This technical guide provides an in-depth overview of the known and potential effects of this compound on immune cell function, drawing upon available data for CB2R inverse agonists and outlining experimental approaches for its further characterization.
The Cannabinoid Receptor 2 and its Role in Immunity
The CB2 receptor is a G protein-coupled receptor (GPCR) primarily found on various immune cells, including B cells, natural killer cells, monocytes, macrophages, and T cells.[1][2] Activation of CB2R by endogenous cannabinoids (endocannabinoids) or synthetic agonists typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[3] These signaling events are generally associated with a dampening of the inflammatory response, including reduced production of pro-inflammatory cytokines and modulation of immune cell migration and proliferation.[2][4]
The Concept of Inverse Agonism at the CB2 Receptor
CB2 receptors exhibit a degree of constitutive activity, meaning they can signal even in the absence of an agonist. Inverse agonists, such as this compound, bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling.[5] This action is distinct from that of a neutral antagonist, which would only block the effects of an agonist. The functional consequence of inverse agonism at the CB2R in immune cells is an area of active investigation, with the potential to either enhance or suppress inflammatory responses depending on the specific cellular context and the level of constitutive receptor activity.
Effect of CB2R Inverse Agonism on Immune Cell Function
Direct quantitative data on the effects of this compound on immune cell function are limited. However, studies on other CB2 inverse agonists, such as AM630, provide valuable insights into the potential activities of this class of compounds.
Macrophage Polarization
Macrophages can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. The balance between these two states is crucial in regulating inflammation and tissue repair. A study investigating the role of CB2R in macrophage polarization in pediatric inflammatory bowel disease demonstrated that the CB2 inverse agonist AM630 could modulate macrophage markers.[6]
Table 1: Effect of the CB2R Inverse Agonist AM630 on Macrophage Polarization Markers
| Cell Type | Treatment | M1 Marker (CCR7) Protein Expression | M1 Marker (DMT1) Protein Expression | M2 Marker (CD206) Protein Expression | M2 Marker (pSTAT6) Protein Expression | Reference |
| Macrophages from Crohn's Disease patients | AM630 (10 µM) | No significant change reported | No significant change reported | No significant change reported | No significant change reported | [6] |
| Macrophages from Ulcerative Colitis patients | AM630 (10 µM) | No significant change reported | No significant change reported | No significant change reported | No significant change reported | [6] |
Note: While the study investigated the effects of AM630, the publication's figures primarily detail the significant effects of the agonist JWH-133. The authors state that AM630 was used, but quantitative data on its effects on M1/M2 markers were not presented in a way that showed significant changes in the provided figures. The study did show that CB2 stimulation with an agonist could shift macrophages towards an M2 phenotype, suggesting that an inverse agonist might hinder this process or promote an M1 phenotype under certain conditions.[6]
T-Lymphocyte Function
CB2 receptor activation is known to suppress T-cell proliferation and cytokine production.[7] Therefore, an inverse agonist like this compound could potentially enhance T-cell responses. For example, studies with CB2 agonists have shown a reduction in IL-2 release from activated T-cells.[8] It is plausible that a CB2R inverse agonist could lead to an increase in IL-2 production, a key cytokine for T-cell proliferation and differentiation.
Experimental Protocols
Detailed experimental protocols for this compound are not currently published. However, standard immunological assays can be adapted to investigate its effects.
In Vitro Macrophage Polarization Assay
Objective: To determine the effect of this compound on the differentiation and polarization of macrophages.
Methodology:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF. Alternatively, use a macrophage-like cell line such as THP-1.
-
Treatment: Treat the differentiated macrophages with various concentrations of this compound. Include a vehicle control and potentially a CB2 agonist as a comparator.
-
Polarization: Induce M1 polarization with LPS and IFN-γ, and M2 polarization with IL-4 and IL-13 in separate wells.
-
Analysis:
-
Flow Cytometry: Analyze the expression of M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD163, CD206).
-
qRT-PCR: Measure the mRNA expression of M1-associated genes (e.g., TNF, IL6, NOS2) and M2-associated genes (e.g., ARG1, IL10).
-
ELISA: Quantify the secretion of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10) in the culture supernatants.
-
T-Lymphocyte Proliferation Assay
Objective: To assess the impact of this compound on T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate T-lymphocytes from human PBMCs.
-
Treatment: Pre-incubate the T-cells with a range of concentrations of this compound.
-
Stimulation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures and measure its incorporation into the DNA of proliferating cells.
-
CFSE Staining: Stain T-cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation and measure the dilution of the dye by flow cytometry as cells divide.
-
Cytokine Secretion Profiling
Objective: To determine the effect of this compound on the cytokine secretion profile of various immune cells.
Methodology:
-
Cell Culture: Culture isolated immune cells (e.g., PBMCs, macrophages, or T-cells) in the presence of varying concentrations of this compound.
-
Stimulation: Activate the cells with an appropriate stimulus (e.g., LPS for macrophages, anti-CD3/CD28 for T-cells).
-
Cytokine Analysis: Collect the culture supernatants and analyze the concentration of a panel of pro-inflammatory and anti-inflammatory cytokines using a multiplex bead array assay (e.g., Luminex) or individual ELISAs.
Signaling Pathways and Visualizations
CB2R Inverse Agonist Signaling Pathway
CB2R inverse agonists are thought to stabilize the inactive conformation of the receptor, thereby reducing its basal signaling activity. This would lead to an increase in intracellular cAMP levels (by disinhibiting adenylyl cyclase) and a potential alteration of downstream MAPK signaling pathways.
Caption: Signaling pathway of a CB2R inverse agonist.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a general workflow for characterizing the in vitro effects of this compound on immune cells.
References
- 1. Frontiers | Anti-Inflammatory and Pro-Autophagy Effects of the Cannabinoid Receptor CB2R: Possibility of Modulation in Type 1 Diabetes [frontiersin.org]
- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Expression and Functions of the CB2 Receptor in Human Leukocytes [frontiersin.org]
- 8. Cannabinoids Inhibit T-cells via Cannabinoid Receptor 2 in an in vitro Assay for Graft Rejection, the Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of SR144528: A Selective CB2 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid type 2 receptor (CB2R) has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory, neurodegenerative, and pain-related disorders. Unlike the CB1 receptor, which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in peripheral tissues, particularly on immune cells. This distribution has spurred the development of selective CB2R modulators that can potentially offer therapeutic benefits without the central nervous system side effects associated with CB1R activation. This technical guide provides a comprehensive overview of the preclinical data for SR144528, a first-generation, potent, and selective antagonist of the CB2 receptor. SR144528 has been instrumental as a research tool to elucidate the physiological and pathophysiological roles of the CB2 receptor.
Core Data Presentation
The following tables summarize the key quantitative data from preclinical studies involving SR144528, providing a clear comparison of its binding affinity, functional activity, and in vivo efficacy.
Table 1: In Vitro Binding Affinity of SR144528
| Target Receptor | Species/System | Radioligand | Ki (nM) | Selectivity (CB1/CB2) | Reference |
| CB2 | Rat Spleen | [3H]-CP 55,940 | 0.30 ± 0.38 | ~1017-fold | [1] |
| CB2 | Human (cloned) | [3H]-CP 55,940 | 0.6 | >700-fold | [2][3] |
| CB1 | Rat Brain | [3H]-CP 55,940 | 305 ± 44 | - | [1] |
| CB1 | Human (cloned) | [3H]-CP 55,940 | 400 | - | [2][3] |
Table 2: In Vitro Functional Activity of SR144528
| Assay | Cell Line | Agonist | IC50 / EC50 (nM) | Effect | Reference |
| Adenylyl Cyclase Inhibition | CHO-hCB2 | CP 55,940 | 10 (EC50) | Antagonism | [1][2][3] |
| MAPK Activation | CHO-hCB2 | CP 55,940 | 39.02 ± 2.96 (IC50) | Antagonism | [1][2][3] |
| B-cell Activation | Human Tonsillar B-cells | CP 55,940 | 20 (IC50) | Antagonism | [2][3] |
| Adenylyl Cyclase Stimulation | CHO-hCB2 | - | 26 ± 6 (EC50) | Inverse Agonism | [4] |
Table 3: In Vivo Activity of SR144528
| Animal Model | Administration Route | Dose | Endpoint | ED50 (mg/kg) | Reference |
| Mouse | Oral | - | Displacement of [3H]-CP 55,940 binding in spleen (ex vivo) | 0.35 | [2][3] |
| Mouse | Oral | up to 10 mg/kg | Displacement of [3H]-CP 55,940 binding in brain (ex vivo) | No effect | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of SR144528 for CB1 and CB2 receptors.
Protocol:
-
Membrane Preparation: Membranes were prepared from rat spleen and brain tissues, or from Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors.[1]
-
Incubation: Membranes were incubated with a fixed concentration of the radioligand [3H]-CP 55,940 (typically 0.2 nM) and increasing concentrations of SR144528.[1][3]
-
Equilibrium: The incubation was carried out at 30°C to reach equilibrium.[1][3]
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a saturating concentration of a non-labeled cannabinoid agonist. Specific binding was calculated by subtracting non-specific from total binding. The Ki values were calculated from the IC50 values (concentration of SR144528 that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[1]
Adenylyl Cyclase Functional Assay
Objective: To assess the antagonist effect of SR144528 on agonist-induced inhibition of adenylyl cyclase.
Protocol:
-
Cell Culture: CHO cells stably expressing human CB1 or CB2 receptors were used.[1]
-
Treatment: Cells were pre-incubated with various concentrations of SR144528 before being stimulated with a fixed concentration of the adenylyl cyclase activator, forskolin, and the cannabinoid agonist CP 55,940.[1]
-
cAMP Accumulation: The reaction was allowed to proceed for a defined period, after which the cells were lysed.
-
Quantification: The intracellular concentration of cyclic AMP (cAMP) was determined using a competitive protein binding assay or other suitable methods.
-
Data Analysis: The ability of SR144528 to reverse the CP 55,940-induced inhibition of forskolin-stimulated cAMP accumulation was quantified to determine its EC50 value.[1]
Mitogen-Activated Protein Kinase (MAPK) Assay
Objective: To evaluate the effect of SR144528 on agonist-induced MAPK activation.
Protocol:
-
Cell Culture and Stimulation: CHO cells expressing human CB1 or CB2 receptors were treated with the cannabinoid agonist CP 55,940 in the presence or absence of SR144528.[1]
-
Cell Lysis: After incubation, cells were lysed to extract proteins.[1]
-
Phosphorylation Assay: The phosphorylation of MAPK (ERK1/2) was measured. This was historically done using a phosphorylation assay with γ-[33P]ATP and a specific substrate for MAPK, followed by scintillation counting to determine the incorporated radioactivity.[1][4] Modern methods such as Western blotting with phospho-specific antibodies or ELISA-based assays are now more common.
-
Data Analysis: The concentration-dependent inhibition of CP 55,940-induced MAPK activation by SR144528 was used to calculate the IC50 value.[1]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by the CB2 receptor and the mechanism of action of SR144528.
Caption: Agonist-mediated CB2R signaling pathway.
Caption: Workflow of SR144528 as a CB2R antagonist.
Caption: Conceptual diagram of SR144528's inverse agonism.
Conclusion
SR144528 is a well-characterized, potent, and selective CB2 receptor antagonist that has been pivotal in preclinical research. Its high affinity for the CB2 receptor, coupled with its excellent selectivity over the CB1 receptor, makes it a valuable tool for investigating the therapeutic potential of CB2R modulation. The data presented in this guide, from in vitro binding and functional assays to in vivo studies, underscore its utility in dissecting the role of the CB2 receptor in various physiological and pathological processes. Furthermore, its demonstrated oral bioavailability and long duration of action in animal models highlight its suitability for in vivo preclinical investigations. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to support the design and execution of future studies aimed at advancing our understanding of CB2 receptor pharmacology and developing novel therapeutics targeting this receptor.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of CB2R-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro characterization of CB2R-IN-1, a putative cannabinoid receptor 2 (CB2R) modulator. The following sections detail the necessary protocols for determining the binding affinity and functional activity of this compound, along with its effects on downstream signaling pathways.
Data Presentation
Due to the limited publicly available pharmacological data for a compound specifically designated "this compound," the following tables are presented as templates. Researchers should populate these tables with their experimentally determined values for this compound. For comparative purposes, representative data for well-characterized CB2R ligands are included where available.
Table 1: Radioligand Binding Affinity of this compound
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Citation |
| This compound | [3H]-CP55,940 | CHO-hCB2 Membranes | User Determined | |
| CP55,940 | [3H]-CP55,940 | hCB2-CHO Cells | 0.3 | [1] |
| WIN55,212-2 | [3H]-CP55,940 | hCB2-CHO Cells | 3.2 | [1] |
| JWH-015 | [3H]-CP55,940 | hCB2-CHO Cells | 14-54 | [2] |
| SR144528 (Antagonist) | [3H]-CP55,940 | hCB2-CHO Cells | 0.6 |
Table 2: Functional Activity of this compound in cAMP Accumulation Assays
| Compound | Assay Condition | Cell Line | IC50 (nM) | Emax (% of Forskolin) | Citation |
| This compound | Forskolin-stimulated | CHO-hCB2 | User Determined | User Determined | |
| JWH-015 | Forskolin-stimulated | CHO-hCB2 | - | Full Agonist | [3] |
| CP55,940 | Forskolin-stimulated | CHO-hCB2 | 9.4 (mouse spleen) | Full Agonist | [3] |
Table 3: Functional Activity of this compound in β-Arrestin Recruitment Assays
| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (% of Control) | Citation |
| This compound | PathHunter® | CHO-hCB2 | User Determined | User Determined | |
| CP55,940 | PathHunter® | HEK293-rCB2 | 1.3 | 59% internalization |
Table 4: Potency of this compound in ERK1/2 Phosphorylation
| Compound | Cell Line | EC50 (nM) | Emax (% of Basal) | Citation |
| This compound | CHO-hCB2 | User Determined | User Determined | |
| CP55,940 | HEK293-rCB2 | 0.56 | 150 | |
| WIN55,212-2 | HEK293-rCB2 | 2.6 | 140 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accuracy in the characterization of this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human CB2 receptor using a competitive displacement assay with a radiolabeled ligand.
Materials:
-
CHO-K1 cells stably expressing human CB2R (CHO-hCB2).
-
Cell membrane preparation from CHO-hCB2 cells.
-
Radioligand: [3H]-CP55,940.
-
Non-specific binding control: 10 µM WIN55,212-2 or unlabeled CP55,940.
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5 mg/mL fatty acid-free BSA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
GF/B glass fiber filters (96-well format), pre-soaked in 0.1% polyethyleneimine (PEI).
-
Scintillation cocktail (e.g., MicroScint20).
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 20 µg of CHO-hCB2 cell membranes to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
For determining non-specific binding, add 10 µM WIN55,212-2.
-
Add 0.5 nM [3H]-CP55,940 to all wells.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/B filter plate.
-
Wash the filters 12 times with 150 µL of ice-cold wash buffer.
-
Dry the filter plate.
-
Add 40 µL of scintillation cocktail to each well and measure radioactivity using a microplate scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay determines the effect of this compound on adenylyl cyclase activity by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-hCB2 cells.
-
Assay Medium: DMEM/F12 medium (phenol red-free) containing 10 µM rolipram (a phosphodiesterase inhibitor).[3]
-
Forskolin (FSK) to stimulate adenylyl cyclase.
-
cAMP detection kit (e.g., HitHunter® cAMP assay kit).[3]
-
White 96-well plates.[3]
-
Luminometer.
Procedure:
-
Seed CHO-hCB2 cells at a density of 2 x 104 cells per well in a white 96-well plate and incubate for 24 hours.[3]
-
Wash the cells once with assay medium.
-
Prepare serial dilutions of this compound in assay medium containing a fixed concentration of forskolin (e.g., 5 µM).
-
Add 30 µL of the this compound/forskolin solution to the cells and incubate for 30 minutes at 37°C.[3]
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to induce the recruitment of β-arrestin to the activated CB2 receptor, a key step in receptor desensitization and G-protein-independent signaling. The PathHunter® β-arrestin assay is a common method.
Materials:
-
CHO-K1 cells co-expressing human CB2R fused to a β-galactosidase fragment and β-arrestin fused to the complementary fragment (e.g., from DiscoverX).
-
Assay buffer and detection reagents from the PathHunter® kit.
-
384-well white assay plates.
-
Chemiluminescent plate reader.
Procedure:
-
Plate the engineered CHO-K1 cells in a 384-well plate according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in the provided assay buffer.
-
Add the diluted compound to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
Add the detection reagents to the wells.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the dose-response curve and determine the EC50 value for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to activate the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
CHO-hCB2 cells.
-
Serum-free cell culture medium.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Bradford assay reagents for protein quantification.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed CHO-hCB2 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 5, 10, 15 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using the Bradford assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the CB2 receptor and the general workflow for in vitro characterization of this compound.
References
Application Notes and Protocols for Using CB2R-IN-1 in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB2R-IN-1 is a potent and highly selective inverse agonist for the Cannabinoid Receptor 2 (CB2). With a binding affinity (Ki) of 0.9 nM for the human CB2 receptor, it demonstrates significant selectivity over the Cannabinoid Receptor 1 (CB1), where its Ki is 8259.3 nM.[1] This selectivity makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in immune cells and is implicated in inflammation, pain, and various neurodegenerative diseases.
This document provides detailed application notes and protocols for utilizing this compound in cyclic AMP (cAMP) functional assays. These assays are fundamental for characterizing the inverse agonist activity of ligands targeting Gαi/o-coupled G-protein coupled receptors (GPCRs) like the CB2 receptor.
Mechanism of Action and Principle of the cAMP Assay
The CB2 receptor, upon activation by an agonist, couples to the inhibitory G-protein (Gαi/o), which in turn inhibits the activity of adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of the second messenger cAMP. Conversely, an inverse agonist like this compound binds to the CB2 receptor and stabilizes it in an inactive conformation. In cells with constitutive (basal) receptor activity, this stabilization leads to a reduction in the basal level of Gαi/o signaling, resulting in a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
To measure this increase, cAMP functional assays are typically performed in the presence of an adenylyl cyclase stimulator, such as forskolin. This amplifies the cAMP signal, making the inhibitory effect of basal receptor activity and the disinhibitory effect of an inverse agonist more readily detectable. The potency (EC50) and efficacy (Emax) of the inverse agonist in increasing cAMP levels can then be quantified.
Signaling Pathway of the CB2 Receptor
The following diagram illustrates the canonical signaling pathway of the CB2 receptor and the mechanism of action of an inverse agonist.
References
Application of CB2R-IN-1 in β-Arrestin Recruitment Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CB2R-IN-1, a modulator of the Cannabinoid Receptor 2 (CB2R), in β-arrestin recruitment assays. This document outlines the underlying principles, detailed experimental protocols, and data interpretation for assessing the compound's interaction with the CB2R and its influence on the β-arrestin signaling pathway.
Introduction to CB2R and β-Arrestin Signaling
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system.[1][2][3] Upon activation by an agonist, CB2R primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5]
Beyond G protein-mediated signaling, agonist-bound GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs).[6] This phosphorylation event promotes the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2) to the receptor.[6][7] β-arrestin recruitment plays a crucial role in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[4][6] The differential activation of G protein-dependent versus β-arrestin-dependent pathways by a ligand is known as "biased agonism" or "functional selectivity," a concept of significant interest in modern drug discovery.[4]
β-arrestin recruitment assays are therefore essential tools to characterize the pharmacological profile of CB2R ligands like this compound, providing insights into their potential for biased signaling.[8][9]
Data Presentation
While specific quantitative data for This compound in β-arrestin recruitment assays is not publicly available within the scope of this search, the following tables illustrate how such data would be presented. The values provided are hypothetical and for illustrative purposes only, based on typical data presentation for CB2R ligands.
Table 1: Potency of this compound in β-Arrestin 2 Recruitment Assay
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound | PathHunter® β-Arrestin | CHO-K1-hCB2R | Data not available |
| Reference Agonist (e.g., CP55,940) | PathHunter® β-Arrestin | CHO-K1-hCB2R | Example: 10 |
Table 2: Efficacy of this compound in β-Arrestin 2 Recruitment Assay
| Compound | Assay Type | Cell Line | Emax (% of Reference Agonist) |
| This compound | PathHunter® β-Arrestin | CHO-K1-hCB2R | Data not available |
| Reference Agonist (e.g., CP55,940) | PathHunter® β-Arrestin | CHO-K1-hCB2R | 100% |
Experimental Protocols
The following protocols are based on widely used enzyme fragment complementation (EFC) assays, such as the PathHunter® β-arrestin assay, which is a common method for studying GPCR-β-arrestin interactions.[4][10][11]
Protocol 1: Agonist-Induced β-Arrestin 2 Recruitment Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in recruiting β-arrestin 2 to the CB2 receptor.
Materials:
-
PathHunter® CHO-K1-hCB2R-β-arrestin 2 cells
-
Cell culture medium (e.g., F-12K with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics)
-
This compound compound
-
Reference CB2R agonist (e.g., CP55,940)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PathHunter® Detection Reagents
-
White, solid-bottom 384-well assay plates
-
Luminometer
Procedure:
-
Cell Culture: Culture PathHunter® CHO-K1-hCB2R-β-arrestin 2 cells according to the manufacturer's instructions.
-
Cell Plating:
-
Harvest cells and resuspend in assay buffer to the recommended density.
-
Dispense the cell suspension into a white, solid-bottom 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for the recommended time (e.g., 24 hours).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference agonist in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. It is recommended to prepare a 5x or 10x concentration series.
-
-
Compound Addition:
-
Add the diluted compounds (this compound and reference agonist) to the appropriate wells of the cell plate.
-
Include wells with assay buffer and DMSO as a negative control.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Signal Detection:
-
Equilibrate the plate and PathHunter® detection reagents to room temperature.
-
Add the detection reagents to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.
Protocol 2: Antagonist-Mediated Inhibition of β-Arrestin 2 Recruitment
Objective: To determine if this compound can act as an antagonist and inhibit the recruitment of β-arrestin 2 induced by a reference agonist.
Procedure:
-
Cell Culture and Plating: Follow steps 1 and 2 from Protocol 1.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the reference agonist at a concentration that elicits an 80% maximal response (EC80).
-
-
Compound Addition (Antagonist Mode):
-
Add the diluted this compound to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Subsequently, add the reference agonist at its EC80 concentration to all wells except the negative control.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Signal Detection and Data Acquisition: Follow steps 6 and 7 from Protocol 1.
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and the response of the EC80 agonist concentration (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
Mandatory Visualizations
Caption: CB2R signaling pathway upon agonist binding.
Caption: Experimental workflow for β-arrestin recruitment assay.
References
- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biased Coupling to β-Arrestin of Two Common Variants of the CB2 Cannabinoid Receptor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Radioligand Binding Assay for CB2R-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system, with inducible expression in the central nervous system following inflammation or injury.[1] This makes it a promising therapeutic target for a variety of disorders, including chronic pain, neurodegenerative diseases, and inflammatory conditions, without the psychotropic side effects associated with the Cannabinoid Receptor 1 (CB1R).[1] CB2R-IN-1 is a novel compound under investigation for its potential modulatory effects on the CB2 receptor. This document provides a detailed protocol for characterizing the binding affinity of this compound to human CB2R using a competitive radioligand binding assay.
CB2R Signaling Pathway
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) of this compound and reference compounds for the human CB2 receptor, as determined by the competitive radioligand binding assay. The Ki value represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand.
| Compound | Radioligand Used | Ki (nM) for hCB2R | Selectivity (CB1/CB2) |
| This compound | [3H]CP-55,940 | User Determined | User Determined |
| CP-55,940 (Agonist) | - | 0.67 | ~125x |
| AM630 (Antagonist) | [3H]CP-55,940 | 31.2 | ~165x |
| JWH-133 (Agonist) | [3H]WIN 55,212-2 | 3.4 | ~200x |
| WIN 55,212-2 (Agonist) | - | 3.4 | ~2.5x |
Note: Reference data is compiled from publicly available literature. Actual values may vary depending on experimental conditions.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the procedure for determining the binding affinity (Ki) of an unlabeled test compound, such as this compound, for the human CB2 receptor expressed in cell membranes. The assay is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing the human CB2 receptor. Store at -80°C.
-
Radioligand: [3H]CP-55,940 (Specific Activity: ~120 Ci/mmol) or [3H]WIN 55,212-2 (Specific Activity: ~45 Ci/mmol).
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Non-specific Binding Control: A high concentration of a known CB2R ligand (e.g., 10 µM CP-55,940 or WIN 55,212-2).[6][7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment:
-
96-well microplates (polypropylene for incubation).
-
Glass fiber filters (GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).
-
Cell harvester for rapid filtration.
-
Scintillation vials or filter plates.
-
Liquid scintillation counter (e.g., MicroBeta counter).
-
Incubator/shaker.
-
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Reagents:
-
On the day of the assay, thaw the frozen CB2R membrane aliquots on ice. Homogenize the membranes in ice-cold Assay Buffer and determine the protein concentration (e.g., via BCA assay). Dilute the membrane preparation to the desired final concentration (typically 5-20 µg protein per well).[8]
-
Prepare serial dilutions of this compound in Assay Buffer containing a fixed percentage of DMSO (e.g., 1%). A typical concentration range would be from 1 pM to 10 µM.
-
Dilute the radioligand ([3H]CP-55,940) in Assay Buffer to a final concentration near its Kd value (e.g., 0.5 - 1.5 nM).[6]
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 200-250 µL per well.[8] All determinations should be performed in triplicate.
-
Total Binding: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 10 µM unlabeled CP-55,940).
-
Competition Binding: Add 50 µL of each concentration of the this compound serial dilution.
-
-
Incubation:
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Immediately wash the filters four times with 200 µL of ice-cold Wash Buffer to remove any unbound radioligand.
-
-
Radioactivity Counting:
Data Analysis
-
Calculate Specific Binding:
-
Average the CPM values for the triplicate wells.
-
Specific Binding (B) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For the competition wells, calculate the specific binding at each concentration of this compound.
-
-
Determine IC50:
-
Plot the specific binding CPM as a function of the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the data and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be predetermined via a saturation binding experiment).
-
-
Conclusion
This competitive radioligand binding assay provides a robust and sensitive method for determining the binding affinity of this compound for the human CB2 receptor.[9] The resulting Ki value is a critical parameter for characterizing the potency of this compound and is essential for its further development as a potential therapeutic agent targeting the endocannabinoid system. Accurate determination of binding affinity allows for structure-activity relationship (SAR) studies and informs the design of subsequent functional assays.[10]
References
- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for the Use of CB2R-IN-1 in Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor predominantly expressed on immune cells, including T cells, B cells, macrophages, and natural killer (NK) cells.[1][2][3] Its role in modulating immune responses has made it a significant target for therapeutic intervention in inflammatory and autoimmune diseases. CB2R-IN-1 is a potent and highly selective inverse agonist of the CB2 receptor, with a Ki of 0.9 nM.[4] Unlike agonists that activate the receptor, or antagonists that block agonist activity, an inverse agonist binds to the receptor and reduces its basal, constitutive activity. This unique mechanism of action offers a distinct approach to modulating immune cell function.
These application notes provide detailed protocols for the use of this compound in primary immune cell cultures to investigate its effects on cell viability, proliferation, cytokine secretion, and intracellular signaling pathways.
Physicochemical Properties and Stock Solution Preparation
A clear understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀F₆N₄O₄S₂ | MedChemExpress |
| Molecular Weight | 622.56 g/mol | MedChemExpress |
| Ki for human CB2R | 0.9 nM | [4] |
| Selectivity | High selectivity over CB1R (Ki = 8259.3 nM) | [4] |
| Appearance | Crystalline solid | MedChemExpress |
| Solubility | Soluble in DMSO | [5] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 2 years. | MedChemExpress |
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitute: Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in high-quality, sterile dimethyl sulfoxide (DMSO). For example, to prepare 1 mL of a 10 mM stock, dissolve 0.62256 mg of this compound in 100 µL of DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
-
Working Dilutions: For cell culture experiments, thaw an aliquot of the stock solution and prepare fresh working dilutions in sterile cell culture medium immediately before use. It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[6][7] A vehicle control (culture medium with the same final concentration of DMSO) must be included in all experiments.
Experimental Protocols
The following protocols outline key experiments to characterize the effects of this compound on primary immune cells.
Protocol 2: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes to remove platelets and residual density gradient medium.
-
Cell Counting and Resuspension: Resuspend the final PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
Protocol 3: Cell Viability and Proliferation Assay
-
Cell Seeding: Seed PBMCs at a density of 2 x 10⁵ cells/well in a 96-well flat-bottom plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Treatment: Add 100 µL of culture medium containing this compound at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) to the respective wells. Include a vehicle control (DMSO) and an untreated control. For proliferation assays, include a positive control with a mitogen such as phytohemagglutinin (PHA) at 5 µg/mL.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assay: Assess cell viability and proliferation using a commercially available assay kit (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable or proliferating cells relative to the vehicle control.
Table 1: Expected Outcome of this compound on Primary Immune Cell Viability and Proliferation
| Treatment | Concentration | Expected % Viability (relative to vehicle) | Expected % Proliferation (relative to vehicle) |
| Untreated Control | - | 100% | 100% |
| Vehicle Control (DMSO) | 0.1% | ~100% | ~100% |
| This compound | 0.1 nM - 1 µM | Dose-dependent decrease or no significant change | Dose-dependent decrease or no significant change |
| PHA (Positive Control) | 5 µg/mL | ~100% | Significant increase |
Protocol 4: Cytokine Secretion Assay
-
Cell Seeding and Stimulation: Seed PBMCs at a density of 1 x 10⁶ cells/well in a 24-well plate in a final volume of 500 µL. To induce cytokine production, stimulate the cells with an appropriate stimulus, such as lipopolysaccharide (LPS) for monocytes/macrophages (100 ng/mL) or anti-CD3/CD28 antibodies for T cells (1 µg/mL each).
-
Treatment: Concurrently with stimulation, add 500 µL of culture medium containing this compound at various concentrations. Include appropriate controls.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentration of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's protocols.
Table 2: Potential Effects of this compound on Cytokine Secretion by Activated PBMCs
| Cytokine | Stimulus | Expected Effect of this compound |
| TNF-α | LPS | Potential increase or decrease |
| IL-6 | LPS | Potential increase or decrease |
| IL-10 | LPS | Potential increase or decrease |
| IFN-γ | anti-CD3/CD28 | Potential increase or decrease |
| IL-17 | anti-CD3/CD28 | Potential decrease |
Note: The exact effect of a CB2R inverse agonist on cytokine production can be complex and may depend on the specific immune cell subset and the activation context.[5]
Protocol 5: Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Seed a higher number of PBMCs (e.g., 5 x 10⁶ cells/well in a 6-well plate) and treat with this compound at the desired concentration for various time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-p38 MAPK, phospho-ERK1/2, phospho-Akt, IκBα) and their total protein counterparts.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for using this compound.
Caption: Logical relationships of experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CB2 Receptors | Cannabinoid Receptors | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CB2R Inverse Agonists in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Cannabinoid Type 2 Receptor (CB2R) inverse agonists, using the well-characterized compounds AM630 and SR144528 as representative examples. This document offers detailed protocols for their use in rodent models, summarizes key quantitative data from preclinical studies, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to CB2R Inverse Agonists
The Cannabinoid Type 2 Receptor (CB2R) is a G protein-coupled receptor primarily expressed in immune cells, with lower expression levels in the central nervous system. It plays a crucial role in modulating inflammatory responses and immune function. Unlike neutral antagonists that block agonist binding, inverse agonists bind to the receptor and reduce its basal or constitutive activity. In the context of CB2R, which exhibits constitutive activity, inverse agonists can actively suppress downstream signaling pathways, making them valuable tools for investigating the physiological roles of this receptor and for therapeutic development in various disease models.
Quantitative Data Summary
The following tables summarize in vivo dosage and administration details for the representative CB2R inverse agonists, AM630 and SR144528, compiled from various preclinical studies.
Table 1: In Vivo Dosage and Administration of AM630
| Animal Model | Dosage Range | Route of Administration | Vehicle | Key Findings |
| Mouse | 0.3 - 5 mg/kg | Intraperitoneal (i.p.) | Ethanol:Emulphor:Water (1:1:18) or 5% Ethanol:5% DMSO:5% Tween80:85% Saline | Reversal of CB2R agonist effects; anxiolytic-like effects with chronic treatment. |
| Mouse | 1 - 3 mg/kg | Intraperitoneal (i.p.) | Not specified | Alleviated anxiety-like behaviors and altered receptor expression in the cortex and amygdala. |
| Rat | 1 mg/kg | Intraperitoneal (i.p.) | Not specified | Attenuated the effects of a mixed CB1/CB2 agonist on brain stimulation reward. |
Table 2: In Vivo Dosage and Administration of SR144528
| Animal Model | Dosage Range | Route of Administration | Vehicle | Key Findings | | :--- | :--- | :--- | :--- | | Mouse | 0.1 - 20 mg/kg | Intraperitoneal (i.p.) | Ethanol:Emulphor:Water (1:1:18) | Decreased mu-opioid receptor expression and signaling; enhanced locomotor activity. | | Mouse | 0.35 mg/kg (ED50) | Oral (p.o.) | Not specified | Displaced ex vivo binding of a CB2R agonist to spleen membranes with a long duration of action. | | Rat | 3.2 - 6.4 mg/kg | Intraperitoneal (i.p.) | Cremophor:95% Ethanol:0.9% Saline (1:1:18) | Slower acquisition of autoshaping tasks in adulthood after adolescent exposure. |
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB2 receptor. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA). CB2R activation can also influence other pathways, including the mitogen-activated protein kinase (MAPK) cascade. Inverse agonists would counteract the basal activity within this pathway.
Caption: CB2R Inverse Agonist Signaling Pathway.
General Experimental Workflow for In Vivo Studies
This diagram outlines a typical experimental workflow for evaluating the effects of a CB2R inverse agonist in a rodent model of disease.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
The following are generalized protocols for the preparation and administration of CB2R inverse agonists for in vivo studies. Note: Specific details may need to be optimized based on the experimental design and animal model.
Protocol 1: Preparation of AM630 or SR144528 for Intraperitoneal (i.p.) Injection
Materials:
-
AM630 or SR144528 powder
-
Ethanol (95% or absolute)
-
Emulphor or Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution, a common formulation being a 1:1:18 ratio of ethanol:emulphor:saline.
-
For 1 ml of vehicle: Mix 50 µl of ethanol with 50 µl of Emulphor.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add 900 µl of sterile 0.9% saline and vortex again.
-
-
Drug Solubilization:
-
Weigh the required amount of AM630 or SR144528 powder based on the desired final concentration and the number of animals to be injected.
-
In a sterile microcentrifuge tube, dissolve the powder in the ethanol component of the vehicle first. Sonication may be used to aid dissolution.
-
Add the Emulphor and vortex.
-
Finally, add the saline dropwise while vortexing to prevent precipitation.
-
-
Final Preparation: The final solution should be a stable emulsion. Prepare fresh on the day of the experiment.
-
Dosage Calculation: Calculate the injection volume for each animal based on its body weight and the desired dose (mg/kg). A typical injection volume is 10 ml/kg.
Protocol 2: In Vivo Administration and Monitoring
Procedure:
-
Animal Handling: Acclimatize animals to handling and the injection procedure for several days before the experiment begins to minimize stress-induced variability.
-
Administration:
-
Gently restrain the mouse or rat.
-
For intraperitoneal (i.p.) injection, insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the drug solution or vehicle.
-
-
Post-Administration Monitoring:
-
Observe the animals for any adverse effects immediately after injection and at regular intervals as dictated by the experimental timeline.
-
Conduct behavioral testing at the appropriate time points post-injection, considering the pharmacokinetics of the compound if known.
-
For terminal studies, collect tissues at the designated endpoint. Tissues can be flash-frozen for biochemical analysis or fixed for histology.
-
Conclusion
CB2R inverse agonists like AM630 and SR144528 are indispensable tools for elucidating the role of the CB2 receptor in health and disease. The provided data and protocols offer a foundation for researchers to design and execute robust in vivo experiments. Careful consideration of dosage, administration route, and appropriate animal models will be critical for obtaining meaningful and reproducible results in the exploration of CB2R-targeted therapeutics.
Application Notes and Protocols for Administration of a Cannabinoid Receptor 2 (CB2R) Modulator in Mouse Studies
Disclaimer: The compound "CB2R-IN-1" is not referenced in the currently available scientific literature. The following application notes and protocols are a generalized guide based on established practices for administering small molecule cannabinoid receptor 2 (CB2R) modulators in mouse studies. Researchers should validate these protocols for their specific molecule of interest.
Introduction
The cannabinoid receptor 2 (CB2R) is a G protein-coupled receptor primarily expressed in immune cells, and its modulation has therapeutic potential for various inflammatory and neurodegenerative diseases.[1][2] In vivo studies using mouse models are crucial for evaluating the efficacy and pharmacokinetic properties of novel CB2R modulators. The choice of administration route is a critical parameter that can significantly impact the experimental outcome. This document provides detailed application notes and protocols for the administration of a generic small molecule CB2R modulator in mice.
Application Notes
Common Administration Routes
The selection of an appropriate administration route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model. The most common routes for administering small molecule inhibitors in mice are summarized below.
| Administration Route | Advantages | Disadvantages | Typical Volume (Adult Mouse) |
| Intraperitoneal (IP) | Rapid absorption, bypassing the gastrointestinal tract.[3][4] Technically easier than intravenous injection. | Potential for injection into abdominal organs. Risk of peritonitis with irritating substances.[4] | < 2-3 mL[5] |
| Oral Gavage (PO) | Mimics clinical route of administration for many drugs.[4][6] Allows for precise dosing. | Risk of esophageal or stomach injury. Potential for first-pass metabolism. | < 1 mL[5] |
| Intravenous (IV) | 100% bioavailability.[7] Rapid onset of action. | Technically challenging. Requires small injection volumes. | < 0.2 mL[5] |
| Subcutaneous (SC) | Slower, more sustained absorption. Suitable for slow-release formulations. | Slower onset of action. Limited volume can be administered. | < 2-3 mL[5] |
Vehicle Selection
The vehicle used to dissolve or suspend the CB2R modulator is critical for ensuring its stability and bioavailability. The choice of vehicle depends on the solubility of the compound.
| Vehicle Component | Purpose | Common Examples | Considerations |
| Solubilizing Agent | To dissolve hydrophobic compounds. | DMSO, Ethanol, Cremophor EL, Tween 80 | Can have their own biological effects or toxicity at high concentrations. |
| Bulking Agent | To achieve the desired final volume. | Saline, Phosphate-Buffered Saline (PBS), Water | Must be sterile and isotonic for parenteral routes. |
A common vehicle formulation for lipophilic CB2R modulators, such as JWH133 and HU308, involves a mixture of a solubilizing agent and a bulking agent. For example, a vehicle might consist of DMSO and saline in a 1:9 ratio.[8]
Dosage and Frequency
The optimal dose and frequency of administration will depend on the potency and pharmacokinetic properties of the specific CB2R modulator. Based on studies with known CB2R agonists and antagonists, a typical starting dose range for in vivo mouse studies is 1 to 20 mg/kg.[9] The frequency can range from a single administration for acute studies to daily injections for chronic models.
Experimental Protocols
Protocol for Intraperitoneal (IP) Injection
This protocol describes the standard procedure for administering a CB2R modulator via intraperitoneal injection in mice.
Materials:
-
CB2R modulator solution
-
Sterile 1 mL syringes
-
25-27 gauge needles[5]
-
70% ethanol
-
Mouse restraint device (optional)
Procedure:
-
Preparation: Prepare the CB2R modulator solution in the chosen vehicle. Ensure the solution is at room temperature.
-
Animal Restraint: Manually restrain the mouse by grasping the loose skin over the neck and shoulders. The mouse's head should be immobilized, and its back should be against the palm of your hand.
-
Injection Site: Turn the mouse over to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Administration: Slowly inject the solution.
-
Withdrawal: Gently withdraw the needle.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol for Vehicle Preparation (Example: 10% DMSO in Saline)
Materials:
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes
-
Pipettes
Procedure:
-
In a sterile conical tube, add 1 part DMSO.
-
Add 9 parts sterile saline to the tube.
-
Vortex the solution until it is thoroughly mixed.
-
This 10% DMSO in saline solution can be used as a vehicle for dissolving the CB2R modulator. The final concentration of the modulator should be calculated to deliver the desired dose in the appropriate injection volume.
Data Presentation
Clear and structured presentation of experimental parameters is essential for reproducibility.
Table 1: Experimental Parameters for CB2R Modulator Administration
| Compound | Mouse Strain | Sex | Age (weeks) | Weight (g) | Dose (mg/kg) | Administration Route | Vehicle | Frequency |
| This compound | C57BL/6J | Male | 8 | 20-25 | 10 | IP | 10% DMSO in Saline | Once daily |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: Example Pharmacokinetic Data for a CB2R Modulator
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| This compound | 10 | IP | Data | Data | Data | Data |
| This compound | 10 | PO | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
CB2R Signaling Pathway
Caption: Generalized CB2R signaling pathway upon agonist binding.
Experimental Workflow for In Vivo Administration
Caption: Typical experimental workflow for in vivo mouse studies.
References
- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the CB2 Cannabinoid Receptor in the Regulation of Food Intake: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cea.unizar.es [cea.unizar.es]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CB2 Receptor Involvement in the Treatment of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Efficacy of CB2R-IN-1 in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain is a chronic and debilitating condition resulting from damage or dysfunction of the somatosensory nervous system.[1] Current treatment options are often limited by inadequate efficacy and significant side effects.[1] The cannabinoid type 2 receptor (CB2R) has emerged as a promising therapeutic target for neuropathic pain.[2][3] Unlike the CB1 receptor, which is associated with psychotropic effects, CB2R is primarily expressed in immune cells, including microglia, the resident immune cells of the central nervous system.[2][4][5] In chronic pain states, CB2R expression is significantly upregulated in activated microglia in the spinal cord.[4][5][6] Activation of CB2R has been shown to suppress neuroinflammation, modulate microglial activity, and produce analgesic effects in various preclinical pain models.[2][4][7]
CB2R-IN-1 is a tool compound designed as an agonist for the CB2 receptor. These application notes provide a comprehensive framework for evaluating the efficacy of this compound in a preclinical model of neuropathic pain, offering detailed protocols for inducing neuropathy, assessing pain-related behaviors, and presenting the resulting data.
Recommended Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
To investigate the therapeutic potential of this compound, a reliable and reproducible animal model is essential.[8] The L5/L6 Spinal Nerve Ligation (SNL) model is a widely used and well-characterized model that mimics many features of clinical neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1][8]
Experimental Protocol: L5/L6 Spinal Nerve Ligation (SNL) in Rats
This protocol describes the surgical procedure to induce neuropathic pain in rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
-
Animal Preparation:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Anesthetize the rat with isoflurane (2-3% in O2) or an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Surgical Site Preparation: Shave the dorsal lumbar region and sterilize the skin with povidone-iodine and 70% ethanol. Place the animal in a prone position on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline skin incision at the lumbar level (L4-S2).
-
Carefully dissect the paraspinal muscles from the vertebral processes to expose the L5 and L6 vertebrae.
-
Identify the L6 transverse process and carefully remove it to visualize the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion (DRG) with a 6-0 silk suture.
-
Sham Surgery (Control): For sham-operated animals, perform the same surgical procedure, including exposure of the spinal nerves, but do not perform the ligation.
-
-
Post-Operative Care:
-
Suture the muscle layers with 4-0 absorbable sutures and close the skin incision with wound clips or sutures.
-
Administer a post-operative analgesic (e.g., carprofen) as recommended by institutional guidelines, avoiding agents that may interfere with the study endpoints.
-
Monitor the animals closely for signs of distress, infection, or motor deficits. Animals should recover for 7-14 days to allow for the full development of neuropathic pain behaviors before commencing drug treatment and behavioral testing.
-
Experimental Design and Drug Administration
A robust experimental design is crucial for accurately assessing the efficacy of this compound.
Experimental Groups
| Group ID | Surgical Procedure | Treatment | Purpose |
| 1 | Sham | Vehicle | To control for the effects of surgery and vehicle administration. |
| 2 | SNL | Vehicle | To establish the baseline neuropathic pain phenotype. |
| 3 | SNL | This compound (Low Dose) | To assess the efficacy of a low dose of the compound. |
| 4 | SNL | This compound (Mid Dose) | To assess the efficacy of a medium dose of the compound. |
| 5 | SNL | This compound (High Dose) | To assess the efficacy of a high dose of the compound and establish a dose-response relationship. |
| 6 (Optional) | SNL | This compound + CB2R Antagonist | To confirm that the analgesic effects are mediated specifically through the CB2 receptor. |
Drug Formulation and Administration Protocol
-
This compound Formulation:
-
This compound is a small molecule and its solubility should be determined. A common vehicle for cannabinoid-like compounds is a mixture of DMSO, Tween-80 (or Cremophor EL), and saline.
-
Example Vehicle: 5% DMSO, 5% Tween-80, 90% Saline.
-
Preparation: First, dissolve this compound in DMSO. Then, add Tween-80 and vortex thoroughly. Finally, add saline in a dropwise manner while vortexing to prevent precipitation. Prepare fresh on each day of administration.
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common systemic route. For more targeted effects on the spinal cord, intrathecal (i.t.) administration can be used.[4]
-
Dosage: The optimal dosage for this compound must be determined empirically. Based on other selective CB2R agonists like AM1241, a starting range could be 1-30 mg/kg for i.p. administration.[9]
-
Dosing Schedule: Administer the compound and perform behavioral testing at the peak time of neuropathic pain development (e.g., day 14 post-SNL). Assess behavioral responses at multiple time points after drug administration (e.g., 30, 60, 120, and 180 minutes) to determine the time course of the analgesic effect.
-
Behavioral Assays for Pain Assessment
Pain-like behaviors in rodents are assessed by measuring withdrawal responses to specific stimuli.[10][11] It is recommended to baseline test all animals before surgery and again before drug administration to ensure the development of a stable neuropathic state.
Protocol for Measuring Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain.
-
Acclimation: Place the rat in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw ipsilateral to the nerve injury.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). The PWT is expressed in grams. A significant decrease in PWT in the SNL group compared to the sham group indicates mechanical allodynia.
Protocol for Measuring Thermal Hyperalgesia (Hargreaves Plantar Test)
Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus.
-
Acclimation: Place the rat in a Plexiglas enclosure on a glass plate and allow it to acclimate for 15-20 minutes.
-
Stimulation: Position a radiant heat source beneath the glass plate, targeting the plantar surface of the ipsilateral hind paw.
-
Response: The device measures the time it takes for the rat to withdraw its paw (paw withdrawal latency, PWL).
-
Cut-off: A cut-off time (e.g., 20 seconds) is used to prevent tissue damage. A significant decrease in PWL in the SNL group compared to the sham group indicates thermal hyperalgesia.[12]
Protocol for Measuring Cold Allodynia (Acetone Test)
Cold allodynia is a painful response to a non-noxious cold stimulus.
-
Acclimation: Place the animal on an elevated wire mesh platform as in the von Frey test.
-
Stimulation: Apply a drop of acetone to the plantar surface of the ipsilateral hind paw using a syringe connected to a blunt needle. The evaporation of acetone produces a cooling sensation.
-
Response: Record the duration of paw withdrawal, flinching, or licking over a 1-minute period following acetone application. An increased duration of response in the SNL group compared to the sham group indicates cold allodynia.
Data Presentation and Expected Outcomes
Quantitative data should be organized into clear tables for easy interpretation and comparison.
Table 1: Experimental Groups and Treatment Parameters
| Group ID | N | Surgical Model | Treatment | Dose (mg/kg, i.p.) | Route of Administration |
| 1 | 8-10 | Sham | Vehicle | N/A | i.p. |
| 2 | 8-10 | SNL | Vehicle | N/A | i.p. |
| 3 | 8-10 | SNL | This compound | X (Low) | i.p. |
| 4 | 8-10 | SNL | This compound | Y (Mid) | i.p. |
| 5 | 8-10 | SNL | This compound | Z (High) | i.p. |
Table 2: Sample Data Presentation for Behavioral Assays
A. Mechanical Allodynia (Paw Withdrawal Threshold in Grams)
| Group | Baseline | Post-SNL (Pre-dose) | 30 min Post-dose | 60 min Post-dose | 120 min Post-dose |
| Sham + Vehicle | 15.0 ± 1.2 | 14.8 ± 1.5 | 14.9 ± 1.3 | 15.0 ± 1.1 | 14.7 ± 1.4 |
| SNL + Vehicle | 15.1 ± 1.3 | 2.5 ± 0.5 | 2.6 ± 0.6 | 2.4 ± 0.5 | 2.5 ± 0.7 |
| SNL + this compound | 14.9 ± 1.1 | 2.7 ± 0.6* | Data to be collected | Data to be collected | Data to be collected |
B. Thermal Hyperalgesia (Paw Withdrawal Latency in Seconds)
| Group | Baseline | Post-SNL (Pre-dose) | 30 min Post-dose | 60 min Post-dose | 120 min Post-dose |
| Sham + Vehicle | 12.1 ± 0.8 | 11.9 ± 1.0 | 12.0 ± 0.9 | 11.8 ± 1.1 | 12.2 ± 0.9 |
| SNL + Vehicle | 12.3 ± 0.9 | 5.4 ± 0.7 | 5.5 ± 0.6 | 5.3 ± 0.8 | 5.6 ± 0.7 |
| SNL + this compound | 12.0 ± 1.0 | 5.2 ± 0.6* | Data to be collected | Data to be collected | Data to be collected |
Data are presented as Mean ± SEM. *p < 0.05 compared to Sham group.
Expected Outcomes: It is hypothesized that SNL surgery will induce significant mechanical allodynia and thermal hyperalgesia in the ipsilateral paw. Treatment with effective doses of this compound is expected to reverse these pain-like behaviors, bringing the paw withdrawal thresholds and latencies closer to those of the sham-operated animals. This effect should be dose-dependent.
Visualization of Pathways and Workflows
CB2R Signaling in Neuroinflammation
Activation of CB2R on microglia is a key mechanism for its analgesic effect.[4][5] Upon binding of an agonist like this compound, the G-protein coupled receptor inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and modulates downstream pathways like the p38 MAPK and NF-κB pathways.[13] This leads to a reduction in the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and an increase in anti-inflammatory cytokines (e.g., IL-10), ultimately dampening neuronal hyperexcitability and alleviating pain.[5][13]
Caption: Proposed signaling pathway of this compound in microglia.
Experimental Workflow Diagram
This diagram illustrates the sequence of procedures from animal preparation to data analysis.
Caption: Experimental workflow for evaluating this compound efficacy.
Logical Relationship of Experimental Groups
This diagram shows the logical structure of the experimental design, highlighting the key comparisons.
Caption: Logical relationships between experimental groups.
References
- 1. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Cannabinoid CB2 Receptor in Pain Transmission and Therapeutic Potential of Small Molecule CB2 Receptor Agonists - ProQuest [proquest.com]
- 4. Microglial Cannabinoid CB2 Receptors in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 6. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 9. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - ProQuest [proquest.com]
- 10. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. The Study of Pain in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Experimental Design for CB2R-IN-1 in a Multiple Sclerosis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by neuroinflammation, demyelination, and axonal damage.[1] The cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic target for MS due to its expression on immune cells and its role in modulating inflammatory responses.[2][3][4][5][6] Activation of CB2R has been shown to exert anti-inflammatory and neuroprotective effects in preclinical models of MS.[2][6][7][8] CB2R-IN-1 is a potent and selective agonist for the CB2 receptor. These application notes provide a detailed experimental design for evaluating the therapeutic potential of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS.[1][9][10]
Mechanism of Action of CB2R Agonists in Neuroinflammation
Activation of the CB2 receptor, a G-protein coupled receptor, initiates a signaling cascade that ultimately leads to the attenuation of neuroinflammation.[3][11][12][13] This is achieved through several key mechanisms:
-
Inhibition of Pro-inflammatory Cytokine Production: CB2R activation suppresses the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from activated microglia and other immune cells.[4]
-
Promotion of Anti-inflammatory Cytokine Release: It enhances the production of anti-inflammatory cytokines like IL-10.[4]
-
Modulation of Immune Cell Phenotype: CB2R signaling promotes the polarization of microglia and macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[2][14]
-
Inhibition of Inflammatory Signaling Pathways: It inhibits key inflammatory signaling pathways, including the NF-κB pathway, and modulates the MAPK signaling pathway.[2][4][14]
-
Reduction of Immune Cell Infiltration: CB2R activation can reduce the infiltration of pathogenic immune cells into the CNS.[15][16]
Signaling Pathway of CB2R Activation
Caption: this compound signaling pathway in immune cells.
Experimental Design
This study will utilize the MOG35-55-induced EAE model in C57BL/6 mice, which is a well-established and widely used model for chronic progressive MS.[9][10][17]
Animal Model
-
Species: Mouse
-
Justification: C57BL/6J mice are highly susceptible to MOG35-55-induced EAE, which results in a chronic-progressive disease course that mimics aspects of primary progressive MS.[10]
Experimental Groups
A minimum of four experimental groups are recommended to assess both prophylactic and therapeutic efficacy.
| Group | Treatment | No. of Animals | Dosing Regimen | Purpose |
| 1 | Vehicle Control | 10-12 | Daily, starting from day 0 post-immunization | To establish the baseline disease course |
| 2 | This compound (Low Dose) | 10-12 | Daily, starting from day 0 post-immunization | Prophylactic treatment to assess dose-response |
| 3 | This compound (High Dose) | 10-12 | Daily, starting from day 0 post-immunization | Prophylactic treatment to assess dose-response |
| 4 | This compound (High Dose) | 10-12 | Daily, starting from the onset of clinical signs (score ≥ 1) | Therapeutic treatment to assess efficacy in established disease |
| 5 | Positive Control (e.g., Fingolimod) | 10-12 | According to established protocols | To validate the experimental model and provide a benchmark for efficacy |
Note: The specific doses for this compound will need to be determined through preliminary dose-ranging studies. Based on studies with other CB2R agonists, a starting range of 1-10 mg/kg administered intraperitoneally (i.p.) could be considered.[19][20]
Experimental Protocols
EAE Induction
The following protocol is for the active induction of EAE in C57BL/6 mice.[9][18]
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion: On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
Immunization: Subcutaneously inject 100 µL of the MOG/CFA emulsion into two sites on the flank of each mouse.
-
Pertussis Toxin Administration: Administer 200 ng of PTX in 200 µL of PBS via intraperitoneal (i.p.) injection on Day 0 and again on Day 2 post-immunization.[10][18]
Clinical Scoring
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 5-point scoring system:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or paresis |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb and forelimb paralysis |
| 5 | Moribund or dead |
Histopathological Analysis
At the end of the study (e.g., day 28 post-immunization), euthanize the mice and collect the spinal cords for histopathological analysis.
Procedure:
-
Perfuse the animals with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cords and post-fix in 4% PFA overnight.
-
Process the tissue for paraffin embedding.
-
Cut 5-10 µm sections and stain with:
-
Hematoxylin and Eosin (H&E): To assess cellular infiltration.
-
Luxol Fast Blue (LFB): To evaluate demyelination.
-
Immunohistochemistry for Iba1 and GFAP: To quantify microgliosis and astrogliosis, respectively.
-
Flow Cytometry Analysis of CNS Infiltrating Immune Cells
To characterize the immune cell populations within the CNS, perform flow cytometry on cells isolated from the brain and spinal cord.
Procedure:
-
Euthanize a subset of mice from each group at the peak of the disease.
-
Perfuse with ice-cold PBS.
-
Dissect the brain and spinal cord and prepare a single-cell suspension.
-
Isolate mononuclear cells using a Percoll gradient.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, CD45, CD11b, F4/80).
-
Analyze the stained cells using a flow cytometer.
Cytokine Analysis
Measure the levels of pro- and anti-inflammatory cytokines in the serum and CNS tissue homogenates using ELISA or a multiplex cytokine assay.
Cytokines to measure:
-
Pro-inflammatory: TNF-α, IL-1β, IL-6, IL-17, IFN-γ
-
Anti-inflammatory: IL-10, TGF-β
Experimental Workflow
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 Receptors in Neurodegenerative Proteinopathies: New Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The impact of cannabinoid type 2 receptors (CB2Rs) in neuroprotection against neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Role of the Spinal Endocannabinoid System in Response to Noxious Stimuli: Antinociceptive Pathways and Neuropathic Pain Mechanisms [mdpi.com]
- 12. Progress in Brain Cannabinoid CB2 Receptor Research: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cannabinoid receptor-2 attenuates neuroinflammation by promoting autophagy-mediated degradation of the NLRP3 inflammasome post spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cannabinoid CB1 and CB2 Receptors and Fatty Acid Amide Hydrolase Are Specific Markers of Plaque Cell Subtypes in Human Multiple Sclerosis | Journal of Neuroscience [jneurosci.org]
- 16. Selective CB2 receptor activation ameliorates EAE by reducing Th17 differentiation and immune cell accumulation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 19. A CB2 Receptor Agonist Reduces the Production of Inflammatory Mediators and Improves Locomotor Activity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of Cannabinoid CB2 receptors Reduces Hyperalgesia in an Experimental Autoimmune Encephalomyelitis Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with CB2R-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R) has emerged as a significant therapeutic target due to its primary expression in immune cells and its role in modulating inflammatory responses and cell fate.[1][2] CB2R activation is implicated in various physiological processes, including immunosuppression, apoptosis, and cell cycle regulation.[1][3] This document provides detailed application notes and protocols for the analysis of cells treated with CB2R-IN-1, a putative CB2 receptor modulator, using flow cytometry. While specific data on this compound is not extensively available in public literature, these protocols are based on established methodologies for other CB2R ligands and are designed to enable researchers to characterize the effects of this compound on cellular processes such as apoptosis and cell cycle progression.
Principle of CB2R Modulation and Flow Cytometry Analysis
CB2R is a G-protein-coupled receptor (GPCR) that, upon binding to a ligand, can initiate a cascade of intracellular signaling events.[4][5] Depending on whether the ligand is an agonist or an inverse agonist/antagonist, different signaling pathways can be activated or inhibited, leading to diverse cellular outcomes. Agonists of CB2R have been shown to induce apoptosis in various cell types, including immune and cancer cells.[1][6] This pro-apoptotic effect is often mediated through pathways involving PI3K/Akt and JNK.[7] Conversely, the effects of a CB2R inverse agonist or inhibitor, which this compound is presumed to be, may lead to different or opposing cellular responses.
Flow cytometry is a powerful technique to analyze single cells in a heterogeneous population.[8] It allows for the quantitative measurement of multiple cellular characteristics, such as protein expression, cell viability, cell cycle stage, and apoptosis.[8] By using fluorescently labeled antibodies and dyes, researchers can gain detailed insights into the effects of compounds like this compound on a cellular level.
Data Presentation
The following table summarizes potential quantitative data that could be obtained from flow cytometry analysis of cells treated with this compound. The values presented are hypothetical and should be replaced with experimental data.
| Parameter | Control (Vehicle) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Apoptosis (%) | 5.2 ± 1.1 | 15.8 ± 2.5 | 35.4 ± 4.1 | 62.1 ± 5.8 |
| * Early Apoptotic (Annexin V+/PI-) | 2.1 ± 0.5 | 8.3 ± 1.2 | 18.9 ± 2.3 | 33.7 ± 3.9 |
| Late Apoptotic (Annexin V+/PI+) | 3.1 ± 0.6 | 7.5 ± 1.3 | 16.5 ± 1.8 | 28.4 ± 1.9 |
| Cell Cycle Distribution (%) | ||||
| G0/G1 Phase | 65.3 ± 3.2 | 75.1 ± 4.5 | 82.6 ± 3.9 | 88.3 ± 2.7 |
| S Phase | 20.1 ± 2.5 | 15.4 ± 2.1 | 9.8 ± 1.7 | 5.2 ± 1.1 |
| G2/M Phase* | 14.6 ± 1.9 | 9.5 ± 1.4 | 7.6 ± 1.3 | 6.5 ± 0.9 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest (e.g., Jurkat T cells, PBMCs)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate compensation controls for FITC and PI.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using PI staining.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with different concentrations of this compound and a vehicle control for the desired duration.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 20,000 events per sample.
-
Use a low flow rate to improve resolution.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Experimental Workflow
Caption: General experimental workflow for flow cytometry analysis of cells treated with this compound.
References
- 1. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the CB2 cannabinoid receptor in cell growth inhibition and G0/G1 cell cycle arrest via the cannabinoid agonist WIN 55,212-2 in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual Role of the Spinal Endocannabinoid System in Response to Noxious Stimuli: Antinociceptive Pathways and Neuropathic Pain Mechanisms [mdpi.com]
- 6. Cannabinoid receptor activation induces apoptosis through tumor necrosis factor alpha-mediated ceramide de novo synthesis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective CB2 Receptor Agonism Protects Central Neurons from Remote Axotomy-Induced Apoptosis through the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.pasteur.fr [research.pasteur.fr]
Application Note: Western Blot Analysis of CB2R Signaling Inhibition by CB2R-IN-1
Introduction
The Cannabinoid Receptor 2 (CB2R) is a G-protein coupled receptor (GPCR) predominantly expressed in immune cells, with emerging evidence of its presence in the central nervous system.[1][2][3] As a member of the endocannabinoid system, CB2R plays a crucial role in modulating inflammation, pain, and various cellular processes.[3][4] Upon activation by an agonist, CB2R couples to Gi/o proteins, leading to a signaling cascade that includes the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway.[4][5][6]
Western blotting is a powerful immunoassay used to detect and quantify specific proteins within a complex biological sample.[7][8] This technique is indispensable for studying GPCR signaling pathways, as it allows for the measurement of changes in the expression and phosphorylation status of downstream effector proteins. This application note provides a detailed protocol for investigating CB2R signaling and its inhibition using the selective inhibitor CB2R-IN-1. The protocol focuses on monitoring the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream component of the CB2R-activated MAPK pathway, as a readout of receptor activity.
Principle of the Assay
This protocol describes the treatment of cells expressing CB2R with a specific agonist to induce receptor signaling, and the use of this compound to demonstrate inhibition of this pathway. Cells are pre-treated with this compound or a vehicle control, followed by stimulation with a CB2R agonist. Cell lysates are then prepared, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for phospho-ERK (p-ERK), total ERK (t-ERK), and CB2R. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading across lanes. Subsequent incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate allows for the detection and quantification of the target proteins. A decrease in the p-ERK/t-ERK ratio in the presence of this compound indicates successful inhibition of the CB2R signaling pathway.
Signaling Pathway and Experimental Workflow
Caption: CB2R signaling cascade and point of inhibition.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocol
Materials and Reagents
| Reagent | Company (Example) | Catalog # (Example) |
| This compound | Sigma-Aldrich | SML1933 |
| CB2R Agonist (e.g., AM1241) | Tocris Bioscience | 2370 |
| Anti-CB2R Antibody | Thermo Fisher | PA1-744 |
| Anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Tech | 4370 |
| Anti-p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Tech | 4695 |
| Anti-GAPDH Antibody (Loading Control) | Santa Cruz Biotech | sc-47724 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Tech | 7074 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| 4-20% Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561096 |
| PVDF Transfer Membranes | Millipore | IPVH00010 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
Reagent Preparation
| Buffer/Solution | Composition |
| Complete Lysis Buffer | RIPA Buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktails 2 & 3. Prepare fresh before use and keep on ice. |
| 1x Tris-Buffered Saline with Tween 20 (TBST) | 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6. |
| Blocking Buffer | 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in 1x TBST. |
| Primary Antibody Dilution Buffer | 5% (w/v) BSA in 1x TBST. |
| Secondary Antibody Dilution Buffer | 5% (w/v) non-fat dry milk in 1x TBST. |
Methodology
1. Cell Culture and Treatment a. Culture cells known to express endogenous or transfected CB2R (e.g., HEK293-CB2R, HL-60) to 80-90% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal kinase activity. c. Prepare four treatment groups:
- Vehicle Control (e.g., 0.1% DMSO)
- Agonist only
- Inhibitor only (this compound)
- Inhibitor + Agonist d. Pre-incubate cells with this compound (e.g., 1 µM) or vehicle for 1 hour. e. Stimulate the cells with a CB2R agonist (e.g., 100 nM AM1241) for the desired time (e.g., 5-15 minutes). Add vehicle to the control and inhibitor-only wells.
2. Sample Preparation - Protein Extraction a. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold Complete Lysis Buffer to the plate (e.g., 200 µL for a 6-well plate).[9] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10] f. Transfer the supernatant (protein lysate) to a new, pre-chilled tube. This is your whole-cell lysate.[10]
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[7] b. Calculate the volume of lysate required to load equal amounts of protein (e.g., 20-30 µg) per well. c. Prepare samples for loading by adding 4x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes to denature the proteins.[9]
4. SDS-PAGE a. Load the equalized, denatured protein samples into the wells of a precast polyacrylamide gel (e.g., 4-20% gradient gel). b. Include a pre-stained protein ladder to monitor migration and estimate protein size. c. Run the gel in 1x running buffer according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and confirm successful transfer by staining with Ponceau S. c. Destain with water or TBST.
6. Immunoblotting a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.
| Primary Antibody Target | Predicted MW | Recommended Dilution |
| Phospho-ERK1/2 (p-ERK) | 42, 44 kDa | 1:1000 - 1:2000 |
| Total ERK1/2 (t-ERK) | 42, 44 kDa | 1:1000 |
| CB2R | ~40-44 kDa[1][11] | 1:500 - 1:1000[11] |
| GAPDH | 37 kDa | 1:2000 - 1:5000 |
c. Wash the membrane three times for 5-10 minutes each with 1x TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., Anti-rabbit IgG, HRP-linked) diluted 1:2000 in Secondary Antibody Dilution Buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with 1x TBST.
7. Detection and Data Analysis a. Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation. d. To probe for other proteins (e.g., t-ERK, GAPDH), the membrane can be stripped and re-probed, or separate blots can be run in parallel. e. Quantify the band intensities using densitometry software (e.g., ImageJ). f. Normalize the p-ERK signal to the t-ERK signal for each sample. Further normalize this ratio to the loading control (GAPDH) if necessary.
Data Presentation
The final data should be presented to clearly show the effect of the inhibitor on agonist-induced signaling.
Example Quantitative Western Blot Data
| Treatment Group | p-ERK (Intensity) | t-ERK (Intensity) | GAPDH (Intensity) | p-ERK / t-ERK Ratio | Normalized Fold Change (vs. Vehicle) |
| Vehicle | 15,000 | 180,000 | 250,000 | 0.083 | 1.00 |
| Agonist | 95,000 | 185,000 | 255,000 | 0.514 | 6.19 |
| Inhibitor | 14,500 | 178,000 | 248,000 | 0.081 | 0.98 |
| Inhibitor + Agonist | 22,000 | 182,000 | 252,000 | 0.121 | 1.46 |
Troubleshooting
-
No/Weak CB2R Signal: CB2R is a membrane protein and can be difficult to solubilize. Ensure the use of a strong lysis buffer like RIPA.[7][12] Consider using a membrane protein enrichment kit if expression is low.[10]
-
High Background: Optimize blocking conditions (time, agent). Ensure adequate washing steps. Titrate primary and secondary antibody concentrations.
-
Multiple Bands for CB2R: The CB2R protein can appear at different molecular weights due to post-translational modifications or dimerization.[13] A band at ~40-44 kDa is typically expected.[1][11] Validate antibody specificity using positive and negative controls (e.g., cells with and without CB2R expression).
-
Inconsistent Loading: Ensure accurate protein quantification with the BCA or Bradford assay and careful sample loading. Always normalize to a reliable loading control.[7]
References
- 1. CB2 receptor antibody signal specificity: correlations with the use of partial CB2-knockout mice and anti-rat CB2 receptor antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]
- 6. Progress in Brain Cannabinoid CB2 Receptor Research: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Western Blotting of the Endocannabinoid System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 11. Cannabinoid Receptor 2 Polyclonal Antibody (CB2R-201AP) [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Validating Antibodies to the Cannabinoid CB2 Receptor: Antibody Sensitivity Is Not Evidence of Antibody Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Microglial Activation Using CB2R-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and pathology. Their activation states are broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The Cannabinoid Receptor 2 (CB2R) has emerged as a key modulator of microglial function, with its activation generally promoting a shift towards the protective M2 state.[1][2] This makes CB2R a promising therapeutic target for neuroinflammatory and neurodegenerative diseases.[1][3]
CB2R-IN-1 is a potent and selective inverse agonist of the CB2 receptor. By inhibiting the basal activity of CB2R and blocking the effects of endogenous or exogenous agonists, this compound serves as a valuable tool to investigate the role of CB2R signaling in microglial activation. These application notes provide an overview of the utility of this compound and detailed protocols for its use in in vitro studies of microglial activation.
Mechanism of Action
CB2R is a G-protein coupled receptor (GPCR) primarily expressed on immune cells, including microglia.[4][5] Upon activation by agonists, CB2R initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[1][6] This signaling ultimately leads to the modulation of gene expression, favoring an anti-inflammatory M2 phenotype characterized by the release of anti-inflammatory cytokines and reduced production of pro-inflammatory mediators.[1][2]
This compound, as a CB2 receptor inverse agonist, binds to the receptor and promotes an inactive conformation. This action not only blocks agonist-induced signaling but can also reduce the basal, ligand-independent activity of the receptor. In the context of microglial studies, this compound can be used to:
-
Investigate the consequences of CB2R inhibition on microglial polarization (M1 vs. M2).
-
Elucidate the role of basal CB2R activity in maintaining microglial homeostasis.
-
Determine the specificity of effects observed with CB2R agonists.
Data Presentation
The following tables summarize the expected quantitative outcomes when using this compound to investigate microglial activation, particularly in the context of a pro-inflammatory stimulus like Lipopolysaccharide (LPS).
Table 1: Effect of this compound on Pro-inflammatory (M1) Marker Expression in LPS-stimulated Microglia.
| Marker | Treatment Group | Expected Outcome |
| TNF-α | LPS | ↑↑ |
| LPS + this compound | ↑↑↑ (Potentiated) | |
| IL-1β | LPS | ↑↑ |
| LPS + this compound | ↑↑↑ (Potentiated) | |
| IL-6 | LPS | ↑↑ |
| LPS + this compound | ↑↑↑ (Potentiated) | |
| iNOS | LPS | ↑↑ |
| LPS + this compound | ↑↑↑ (Potentiated) |
Table 2: Effect of this compound on Anti-inflammatory (M2) Marker Expression in the Presence of an M2-polarizing Stimulus (e.g., IL-4).
| Marker | Treatment Group | Expected Outcome |
| Arginase-1 (Arg1) | IL-4 | ↑↑ |
| IL-4 + this compound | ↓ | |
| IL-10 | IL-4 | ↑↑ |
| IL-4 + this compound | ↓ | |
| CD206 | IL-4 | ↑↑ |
| IL-4 + this compound | ↓ |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the effects of this compound on microglial activation.
Protocol 1: In Vitro Microglial Cell Culture and Treatment
Objective: To prepare primary microglia or a microglial cell line for treatment with this compound and an inflammatory stimulus.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Seed primary microglia or BV-2 cells at a density of 2 x 10^5 cells/mL in appropriate cell culture plates. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment: After 24 hours, replace the medium with fresh, serum-free medium. Pre-treat the cells with the desired concentration of this compound (e.g., 1, 10 µM) for 1 hour. Include a vehicle control group treated with an equivalent volume of DMSO.
-
Stimulation: Following pre-treatment, add LPS (e.g., 100 ng/mL) to the designated wells to induce an inflammatory response. Maintain a control group with no LPS stimulation.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine analysis).
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.
Protocol 2: Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the mRNA expression of M1 and M2 markers in microglia treated with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Tnf-α, Il-1β, Il-6, Nos2, Arg1, Il-10) and a housekeeping gene (e.g., Gapdh)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates collected in Protocol 1 using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-qPCR: Perform RT-qPCR using SYBR Green master mix and gene-specific primers. The cycling conditions should be optimized for the specific primers and instrument used.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 3: Measurement of Cytokine Production by ELISA
Objective: To measure the concentration of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Sample Preparation: Use the cell culture supernatants collected in Protocol 1. If necessary, centrifuge the supernatants to remove any cellular debris.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on a standard curve generated from known concentrations of the recombinant cytokine.
Visualizations
Caption: Signaling pathways of CB2R activation and inhibition by this compound in microglia.
Caption: Experimental workflow for investigating this compound effects on microglial activation.
References
- 1. CB2 Receptor in Microglia: The Guardian of Self-Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microglial Cannabinoid CB2 Receptors in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Dynamic Role of Microglia and the Endocannabinoid System in Neuroinflammation [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: CB2R-IN-1 Solubility and Vehicle Preparation
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the solubility and preparation of vehicles for the cannabinoid CB2 receptor inverse agonist, CB2R-IN-1.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on supplier information, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be diluted for your specific experimental needs.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it with my aqueous buffer for an in vitro assay. What should I do?
A2: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like many cannabinoid receptor ligands. Here are some troubleshooting steps:
-
Decrease the final concentration of this compound: The compound may have limited solubility in your final assay buffer. Try testing a lower final concentration.
-
Minimize the percentage of DMSO in the final solution: While a small amount of DMSO is usually well-tolerated by cells (typically <0.5%), a higher concentration can lead to precipitation when added to an aqueous buffer. Prepare a more concentrated initial stock in DMSO so that a smaller volume is needed for dilution.
-
Use a pre-warmed buffer: Sometimes, warming the aqueous buffer to 37°C before adding the DMSO stock can help maintain solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
-
Consider a stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in stages with the aqueous buffer.
Q3: Can I prepare a ready-to-use aqueous solution of this compound and store it?
A3: It is not recommended to store aqueous solutions of this compound for extended periods, as this may lead to degradation or precipitation. For optimal results, prepare fresh dilutions from your DMSO stock solution for each experiment. If you must prepare a working solution in advance, it is best to use it on the same day.
Q4: For my in vivo study, what is a suitable vehicle for this compound administration?
Q5: How can I improve the solubility of this compound for my experiments?
A5: If you are experiencing solubility issues, you can try the following:
-
Sonication: After dissolving this compound in the appropriate solvent, brief sonication can help to break down any small aggregates and ensure complete dissolution.
-
Gentle warming: Gently warming the solution (e.g., to 37°C) can increase the solubility. However, be cautious about the thermal stability of the compound.
-
Use of co-solvents: For aqueous solutions, the inclusion of a small percentage of a water-miscible organic solvent or a surfactant can enhance solubility.
Quantitative Data Summary
The following table summarizes the available solubility information for this compound. Please note that specific quantitative values from peer-reviewed literature are limited, and the primary recommended solvent is DMSO.
| Solvent | Solubility | Source |
| DMSO | Soluble | Supplier Data |
Note: Researchers should determine the exact solubility for their specific batch of this compound and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound: 608.67 g/mol ).
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution with the pre-warmed cell culture medium to achieve your desired final concentration. Important: Add the DMSO stock to the medium and immediately vortex to ensure proper mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Use the freshly prepared working solution for your experiment immediately.
-
Protocol 2: Preparation of this compound for In Vivo Administration (General Guidance)
Objective: To prepare a vehicle for intraperitoneal (i.p.) or oral (p.o.) administration of this compound in animal models. This is a general protocol based on formulations used for other cannabinoid ligands and should be optimized.
Materials:
-
This compound powder
-
DMSO
-
Tween® 80 (Polysorbate 80)
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Solution: A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .
-
In a sterile tube, add the required volumes of DMSO, PEG300, and Tween® 80.
-
Vortex thoroughly to create a homogenous mixture of the co-solvents.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound and add it to the co-solvent mixture.
-
Vortex and/or sonicate until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Add Saline:
-
Slowly add the sterile saline to the dissolved compound mixture while continuously vortexing.
-
The final formulation should be a clear solution or a stable, homogenous emulsion. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents or decreasing the final concentration of the compound).
-
-
Administration:
-
Administer the freshly prepared formulation to the animals via the desired route (e.g., i.p. or p.o.).
-
Always prepare a vehicle-only control group for your experiments.
-
Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
Technical Support Center: Preventing Off-Target Effects of CB2R-IN-1
Welcome to the technical support center for CB2R-IN-1, a potent and selective cannabinoid receptor 2 (CB2R) inverse agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to troubleshoot potential experimental issues, with a focus on preventing and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that acts as a potent inverse agonist for the cannabinoid receptor 2 (CB2R). As an inverse agonist, it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. This makes it a valuable tool for studying the physiological roles of CB2R signaling.
Q2: What is the known selectivity profile of this compound?
A2: this compound exhibits high selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1R). This selectivity is a key feature for dissecting the distinct roles of these two closely related receptors. The binding affinities are summarized in the table below.
| Target | Binding Affinity (Ki) | Selectivity (fold) |
| CB2R | 0.9 nM | > 9000-fold |
| CB1R | 8259.3 nM | 1 |
Data compiled from publicly available sources.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is highly selective for CB2R over CB1R, like any chemical probe, it has the potential for off-target effects, especially at higher concentrations. A comprehensive public screening of this compound against a broad panel of receptors, kinases, and ion channels is not currently available. Therefore, it is crucial to perform rigorous control experiments to validate that the observed biological effects are indeed mediated by CB2R.
Q4: How can I be sure that the phenotype I observe is due to CB2R inhibition?
A4: To ensure your observed phenotype is on-target, we recommend a multi-pronged approach:
-
Employ a negative control compound: A close chemical analog of this compound that is inactive against CB2R is the ideal negative control.[2][3] If a specific negative control is not available, using the vehicle (e.g., DMSO) is the minimum requirement.
-
Genetic validation: The most definitive way to confirm an on-target effect is through genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR/Cas9) of the CB2R.[1][4] The phenotype observed with this compound should be mimicked by the genetic ablation of CB2R.
Q5: What is "functional selectivity" or "biased agonism" and could it be relevant for this compound?
A5: Functional selectivity, or biased agonism, is a phenomenon where a ligand can stabilize specific receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others.[5][6][7] While typically discussed in the context of agonists, inverse agonists can also exhibit bias by differentially suppressing various basal signaling pathways. It is possible that this compound could display functional selectivity, leading to unexpected biological outcomes. Characterizing the effect of this compound on multiple downstream signaling pathways (e.g., cAMP modulation, β-arrestin recruitment, MAP kinase activation) can provide a more complete picture of its activity.
Troubleshooting Guides
Problem 1: I am not observing the expected effect of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Cell line does not express functional CB2R. | Confirm CB2R expression at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) level in your specific cell line. |
| Incorrect compound concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your assay. Start with a concentration range around the reported Ki value and extend to higher concentrations, while being mindful of potential off-target effects. |
| Assay is not sensitive to CB2R signaling. | CB2R primarily couples to Gi/o proteins to inhibit adenylyl cyclase.[8] Ensure your assay is designed to detect changes in this pathway (e.g., a cAMP assay). If you are investigating other pathways, confirm that CB2R modulates them in your cell system. |
| Compound degradation. | Ensure proper storage of this compound (as recommended by the supplier) and prepare fresh working solutions for each experiment. |
Problem 2: I am observing a phenotype that is inconsistent with known CB2R biology.
| Possible Cause | Troubleshooting Step |
| Off-target effect. | This is a primary concern. Follow the recommendations in FAQ A4 to validate the on-target activity. Specifically, test if a structurally unrelated CB2R inverse agonist produces the same effect and if genetic knockdown/knockout of CB2R recapitulates the phenotype. |
| Functional selectivity. | The observed phenotype might be due to the differential modulation of a less-characterized CB2R signaling pathway. Investigate multiple downstream signaling readouts (e.g., cAMP, pERK, β-arrestin recruitment) to build a more comprehensive signaling profile of this compound in your system. |
| Experimental artifact. | Rule out any confounding factors in your experimental setup. Ensure the vehicle control is behaving as expected and that the observed effect is not due to non-specific cytotoxicity at the concentration used. |
Experimental Protocols
Protocol 1: Validating On-Target Activity of this compound using a Structurally Unrelated CB2R Inverse Agonist
Objective: To confirm that the observed biological effect is mediated by the inhibition of CB2R and not by an off-target effect of the specific chemical scaffold of this compound.
Materials:
-
This compound
-
A structurally distinct CB2R inverse agonist (e.g., AM630, SR144528)[2][9]
-
Cells expressing CB2R
-
Your specific bioassay reagents
Method:
-
Perform a dose-response experiment with this compound in your assay to determine its potency (IC50).
-
Perform a parallel dose-response experiment with the structurally unrelated CB2R inverse agonist.
Protocol 2: Genetic Knockdown of CB2R to Validate Phenotype
Objective: To provide definitive evidence that the observed phenotype is dependent on the presence of CB2R.
Materials:
-
This compound
-
siRNA or shRNA targeting CB2R
-
Non-targeting (scramble) siRNA/shRNA control
-
Transfection reagent
-
Cells expressing CB2R
-
Reagents for your specific bioassay
-
Reagents for RT-qPCR or Western blot
Method:
-
Transfect your cells with either CB2R-targeting siRNA/shRNA or the non-targeting control.
-
After a suitable incubation period (typically 48-72 hours), confirm the knockdown efficiency of CB2R at the mRNA and/or protein level.
-
Treat both the CB2R knockdown cells and the control cells with this compound or vehicle.
-
Perform your bioassay. The biological effect of this compound should be significantly attenuated or absent in the CB2R knockdown cells compared to the control cells.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key concepts and workflows.
Caption: Canonical CB2R signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for validating the on-target effects of this compound.
References
- 1. Pharmacology of cannabinoid CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
troubleshooting CB2R-IN-1 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CB2R-IN-1, a potent cannabinoid CB2 receptor inverse agonist.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in solution.
Issue 1: Precipitate Formation in Solution
You've prepared a stock solution of this compound in an organic solvent and diluted it into an aqueous buffer for your experiment, but you observe precipitation.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, likely has poor solubility in aqueous solutions.
-
Solvent Polarity Shock: Rapidly adding a concentrated stock in an organic solvent (like DMSO) to an aqueous buffer can cause the compound to crash out of solution.
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Incorrect pH: The pH of your aqueous buffer can significantly impact the solubility of your compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound precipitation.
Recommendations:
-
Solvent Selection: While DMSO is a common solvent for initial stock solutions, consider less polar organic solvents if compatible with your experimental system.
-
Gradual Dilution: When diluting the stock solution, add the aqueous buffer to the stock solution slowly while vortexing to minimize solvent shock.
-
pH Optimization: Test the solubility of this compound in a range of buffers with different pH values to identify the optimal pH for solubility.
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Use of Surfactants or Co-solvents: For in vitro assays, consider the use of low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) or co-solvents (e.g., ethanol) in your final assay buffer to improve solubility. Be sure to include appropriate vehicle controls in your experiments.
Issue 2: Inconsistent Experimental Results or Loss of Activity
You are observing variable results between experiments or a decrease in the inhibitory activity of this compound over time.
Possible Causes and Solutions:
-
Compound Degradation: this compound may be unstable in your experimental conditions (e.g., prolonged exposure to light, certain pH, or high temperatures).
-
Adsorption to Surfaces: The compound may be adsorbing to plasticware or glassware, reducing its effective concentration.
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Aggregation: The compound may be forming aggregates in solution, which can lead to non-specific effects and a reduction in the concentration of the active monomeric form.
Recommendations:
-
Freshly Prepare Solutions: Prepare working solutions of this compound fresh for each experiment from a frozen stock.
-
Control Storage Conditions: Store stock solutions at -20°C or -80°C as recommended. Protect solutions from light, especially during long incubations.
-
Use Low-Binding Labware: Consider using low-protein-binding microplates and pipette tips.
-
Assess for Aggregation: If you suspect aggregation, you can test this using techniques like Dynamic Light Scattering (DLS) or by observing if the inclusion of a small amount of non-ionic detergent in the assay buffer restores activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: While specific solubility data is not widely published, a common starting point for small molecules of this type is Dimethyl Sulfoxide (DMSO). It is crucial to create a high-concentration stock in 100% DMSO and then perform serial dilutions into your aqueous experimental buffer.
Q2: How should I store this compound?
A2: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been extensively reported. It is best practice to assume limited stability and prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid prolonged storage of aqueous solutions.
Q4: What are the potential degradation pathways for this compound?
A4: As a triaryl bis-sulfone, this compound may be susceptible to degradation under harsh conditions. Potential degradation pathways could involve hydrolysis of the sulfone groups under strongly acidic or basic conditions, or oxidation.
Caption: Potential degradation pathways for this compound.
Data Presentation
Table 1: General Physicochemical Properties and Storage of this compound
| Property | Value/Recommendation |
| Molecular Formula | C₂₄H₂₃N₃O₄S₂ |
| Molecular Weight | 497.59 g/mol |
| Appearance | Solid powder |
| Storage (Solid) | -20°C |
| Storage (Solution) | -80°C in DMSO (aliquoted) |
Table 2: Suggested Starting Solvents for Solubility Testing
| Solvent | Expected Solubility | Notes |
| DMSO | High | Recommended for primary stock solutions. |
| Ethanol | Moderate to Low | May be used as a co-solvent. |
| Aqueous Buffers | Low | Solubility is expected to be pH-dependent. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method to quickly assess the solubility of this compound in various aqueous buffers.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a clear 96-well plate, add 198 µL of your desired aqueous buffer to each well.
-
Add 2 µL of the 10 mM DMSO stock to the first well and mix thoroughly. This creates a 100 µM solution.
-
Perform serial dilutions down the plate.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect for precipitation or measure turbidity using a plate reader at 620 nm. The highest concentration that remains clear is an estimate of the kinetic solubility.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent or buffer over time.
-
Prepare a solution of this compound in the desired buffer at a known concentration.
-
Divide the solution into several aliquots in appropriate vials.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) using a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the peak area of the parent this compound compound at each time point. A decrease in the peak area indicates degradation. Look for the appearance of new peaks, which would represent degradation products.
Signaling Pathway
The Cannabinoid Receptor 2 (CB2R) is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. As an inverse agonist, this compound is expected to inhibit the basal activity of this pathway.
Caption: Simplified CB2R signaling pathway and the inhibitory action of this compound.
interpreting unexpected results with CB2R-IN-1
Welcome to the technical support center for CB2R-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for experiments involving this potent and selective CB2 receptor inverse agonist.
Frequently Asked Questions (FAQs)
Q1: We observe a weaker than expected or no effect of this compound in our cellular assay. What are the possible reasons?
A1: Several factors could contribute to a diminished or absent effect of this compound:
-
Low CB2R Expression: The expression of the CB2 receptor can be low in many cell lines and primary cells under basal conditions.[1] Consider using a cell line known to express high levels of CB2R or stimulating your cells with agents reported to upregulate CB2R expression (e.g., inflammatory stimuli), if appropriate for your experimental model.
-
Ligand Degradation or Instability: Ensure the proper storage and handling of this compound. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. It is advisable to prepare fresh dilutions for each experiment from a frozen stock.
-
Solubility Issues: Like many cannabinoid ligands, this compound is lipophilic.[2] Poor solubility in aqueous assay buffers can lead to a lower effective concentration. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. The final vehicle concentration should be kept low (typically ≤ 0.1%) and consistent across all experimental conditions.
-
Functional Selectivity (Biased Signaling): this compound is characterized as an inverse agonist. However, the phenomenon of functional selectivity, where a ligand can have different effects on different downstream signaling pathways, is well-documented for CB2R ligands.[3][4][5] It is possible that this compound is a potent inverse agonist for one pathway (e.g., cAMP accumulation) but has little to no effect on another (e.g., β-arrestin recruitment). Your assay may be measuring a pathway that is not strongly modulated by this compound.
Q2: We are seeing contradictory results with this compound in different functional assays. For example, it shows inverse agonism in a cAMP assay but has no effect in a β-arrestin recruitment assay. Is this normal?
A2: Yes, this is a plausible outcome due to the principle of functional selectivity or biased agonism .[3][4][5] A ligand can stabilize different conformations of the CB2 receptor, leading to preferential activation or inhibition of specific downstream signaling cascades. For instance, a compound might be a potent inverse agonist for G-protein-mediated signaling (affecting cAMP levels) but behave as a neutral antagonist or even a weak partial agonist for β-arrestin-mediated pathways.[6] Therefore, observing different functional outcomes in different assays is not necessarily an experimental error but may reflect the complex pharmacology of this compound. It is crucial to characterize the activity of the compound across multiple signaling pathways to build a comprehensive pharmacological profile.
Q3: Could the observed effects of this compound in our experiment be due to off-target activity?
A3: While this compound is reported to be a selective CB2R ligand, the possibility of off-target effects should always be considered, especially at high concentrations.[2][7] All cannabinoid ligands are lipophilic and can partition into cell membranes, potentially causing non-specific effects.[8] To mitigate this risk:
-
Use the Lowest Effective Concentration: Determine the dose-response relationship for this compound in your assay and use the lowest concentration that produces a maximal effect.
-
Include Proper Controls:
-
Vehicle Control: To control for the effects of the solvent (e.g., DMSO).
-
Negative Control Compound: Use a structurally related but inactive compound, if available.
-
CB2R Antagonist/Inverse Agonist Control: Use a well-characterized CB2R antagonist or inverse agonist (e.g., AM630) to confirm that the observed effect is mediated by CB2R.[6] The effect of this compound should be blocked or competed by another CB2R ligand.
-
CB2R Knockout/Knockdown Cells: The most definitive control is to test this compound in cells where the CB2R has been genetically removed or silenced.
-
Q4: We are observing high variability between experiments. What are the potential sources of this variability?
A4: High variability in experiments with CB2R ligands can arise from several sources:
-
Cell Passage Number: The expression level of GPCRs, including CB2R, can change with increasing cell passage number. It is recommended to use cells within a consistent and limited passage range for all experiments.
-
Cell Density: The density of cells at the time of the experiment can influence receptor expression and signaling. Ensure consistent cell seeding densities and confluency across experiments.
-
Reagent Consistency: Use the same batches of reagents, including cell culture media, serum, and assay components, whenever possible.
-
Ligand Preparation: As mentioned earlier, ensure consistent and proper preparation of this compound solutions for each experiment.
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Effects Observed
Symptoms: In an assay designed to measure the inverse agonist activity of this compound (e.g., an increase in forskolin-stimulated cAMP levels), you observe a decrease in the signal, which is characteristic of an agonist.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Functional Selectivity | The specific signaling pathway being measured may respond to this compound in an agonist-like manner. Test the compound in a different functional assay (e.g., β-arrestin recruitment, ERK phosphorylation) to see if it exhibits inverse agonism in another pathway. |
| Off-Target Effects | The agonist-like effect may be mediated by a different receptor. Use a selective CB2R antagonist (e.g., AM630) to see if it can block the observed effect. If the effect persists, it is likely off-target. |
| Cell Line-Specific Signaling | The signaling cascade downstream of CB2R can vary between cell types. The unique complement of signaling proteins in your chosen cell line might lead to an atypical response. If possible, confirm your findings in a different cell line that also expresses CB2R. |
Issue 2: High Background Signal in the Assay
Symptoms: The baseline signal in your assay is high, making it difficult to detect the effects of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Constitutive Activity of CB2R | In some expression systems, the CB2 receptor can be constitutively active, leading to a high basal signal.[5] This is the basis for measuring inverse agonism. However, if the signal is too high, you may need to reduce the number of cells per well or decrease the receptor expression level if using a transient transfection system. |
| Assay Reagent Issues | One of the assay components may be contributing to the high background. Run controls with each individual reagent to identify the source. Prepare fresh reagents for each experiment. |
| Cell Health | Unhealthy or stressed cells can lead to aberrant signaling. Ensure cells are healthy and growing optimally. Perform a cell viability assay in parallel with your functional assay. |
Quantitative Data
The following table summarizes the binding affinity of this compound and provides a comparison with other commonly used CB2R ligands.
| Ligand | Receptor | Affinity (Ki in nM) | Functional Class | Reference |
| This compound | CB2 | 0.9 | Inverse Agonist | MedChemExpress |
| CB1 | 8259.3 | MedChemExpress | ||
| AM630 | CB2 | 31.2 | Inverse Agonist/Antagonist | [6] |
| CB1 | ~5100 | Weak Partial Agonist | [6] | |
| CP55,940 | CB2 | 0.68 | Agonist | [5] |
| CB1 | 0.58 | Agonist | [5] | |
| WIN55,212-2 | CB2 | 3.3 | Agonist | [5] |
| CB1 | 62.3 | Agonist | [5] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Measuring Inverse Agonism
This protocol is adapted for measuring the inverse agonist activity of this compound in a cell line expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2).
Materials:
-
CHO-hCB2 or HEK293-hCB2 cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
This compound
-
Forskolin
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A reference CB2R agonist (e.g., CP55,940)
-
A reference CB2R inverse agonist (e.g., AM630)
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cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed the CB2R-expressing cells in a 96-well or 384-well plate at a density optimized for your cell line and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, the reference agonist, and the reference inverse agonist in assay buffer. Also, prepare a stock solution of forskolin.
-
Assay: a. Wash the cells once with pre-warmed assay buffer. b. Add the diluted compounds (this compound, reference compounds) to the respective wells. c. Incubate for 15-30 minutes at 37°C. d. Add forskolin to all wells (except for the basal control) at a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM, to be optimized). e. Incubate for an additional 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 values. An inverse agonist should increase the forskolin-stimulated cAMP levels.
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes a general method to assess whether this compound can modulate agonist-induced β-arrestin recruitment to the CB2 receptor.
Materials:
-
A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™) expressing the human CB2 receptor.
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Assay medium provided with the cell line or a suitable alternative.
-
This compound
-
A reference CB2R agonist known to induce β-arrestin recruitment (e.g., CP55,940).
-
Detection reagents for the specific assay platform.
Procedure:
-
Cell Seeding: Plate the cells according to the assay manufacturer's recommendations.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the reference agonist (typically at its EC80 for β-arrestin recruitment).
-
Assay: a. Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C. b. Add the reference agonist to the wells (except for the basal control). c. Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: Plot the signal against the log of the this compound concentration to determine if it can inhibit the agonist-induced β-arrestin recruitment.
Visualizations
Below are diagrams illustrating key concepts relevant to troubleshooting experiments with this compound.
Caption: Simplified signaling pathway for this compound as an inverse agonist.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. The impact of cannabinoid type 2 receptors (CB2Rs) in neuroprotection against neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands | Semantic Scholar [semanticscholar.org]
- 5. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.tecan.com [lifesciences.tecan.com]
- 8. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of CB2R-IN-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of experiments involving the potent and selective cannabinoid CB2 receptor inverse agonist, CB2R-IN-1.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question: I am not observing any effect of this compound in my assay. What are the possible reasons?
Answer:
There are several potential reasons for a lack of observed effect:
-
Compound Solubility and Stability: this compound, like many triaryl bis-sulfone compounds, may have limited solubility in aqueous solutions.[1][2] Ensure that your stock solution in DMSO is fully dissolved before diluting it into your assay buffer. The final DMSO concentration in your assay should be kept low (typically ≤ 0.1%) to avoid solvent effects.[3] Additionally, the stability of sulfone-containing compounds in physiological buffers can vary.[4] It is recommended to prepare fresh dilutions for each experiment.
-
Cellular System: The level of constitutive activity of the CB2 receptor in your cell line is critical for observing the effects of an inverse agonist.[5][6] If the basal activity of the CB2 receptor is low, the effect of an inverse agonist will be minimal.[7] Consider using a system with known constitutive CB2 receptor activity or stimulating the cells with a submaximal concentration of an agonist to assess the inhibitory effect of this compound.
-
Assay Sensitivity: The sensitivity of your functional assay may not be sufficient to detect the effects of an inverse agonist. For instance, cAMP assays are generally robust for detecting Gαi-coupled receptor activity.[8][9] Ensure your assay is properly optimized with appropriate controls.
-
Compound Concentration: The concentration range of this compound used may not be appropriate. While it has a high binding affinity (Ki of 0.9 nM), the concentration required to elicit a functional response (IC50) may be different. Perform a wide concentration-response curve to determine the optimal concentration range for your specific assay.
Question: The results of my experiments with this compound are highly variable. How can I improve consistency?
Answer:
High variability can stem from several factors:
-
Inconsistent Compound Preparation: As mentioned above, ensure consistent and complete solubilization of this compound. Use a consistent protocol for preparing stock solutions and dilutions.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum starvation can all impact GPCR expression and signaling, leading to variable results. Maintain consistent cell culture practices.
-
Assay Conditions: Ensure that incubation times, temperatures, and reagent concentrations are consistent across all experiments. For antagonist-inhibited internalization assays, a pre-incubation time of 1 hour with the antagonist has been shown to provide reproducible results for CB2 receptors.[10]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and appropriate techniques.
Question: I am observing an effect that is opposite to what I expect from an inverse agonist. What could be the cause?
Answer:
Observing an unexpected agonist-like effect from an inverse agonist can be due to:
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors or cellular targets, leading to unforeseen effects.[11][12] It is crucial to perform experiments with appropriate controls, such as a null cell line that does not express the CB2 receptor, to rule out off-target effects.[8]
-
Biased Signaling: Some ligands can preferentially activate certain signaling pathways over others, a phenomenon known as biased signaling.[13] While this compound is classified as an inverse agonist, its effects on all possible downstream signaling pathways may not be fully characterized. Consider evaluating its effect on multiple signaling readouts (e.g., both G-protein and β-arrestin pathways).
-
Protean Agonism: In systems with low or no constitutive activity, some compounds can act as weak partial agonists, while functioning as inverse agonists in systems with high constitutive activity.[5]
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound should be dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. The stability of compounds in DMSO can vary, so it is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[14] For experiments, fresh dilutions should be prepared from the stock solution in the appropriate assay buffer.
Q2: What is the expected effect of this compound in a cAMP assay?
A2: As an inverse agonist of the Gαi-coupled CB2 receptor, this compound is expected to increase intracellular cAMP levels in cells with constitutive receptor activity.[5][15] In the absence of constitutive activity, it should antagonize the effect of a CB2 receptor agonist, shifting the agonist's dose-response curve to the right.
Q3: What is the expected effect of this compound in a β-arrestin recruitment assay?
A3: Inverse agonists typically do not promote β-arrestin recruitment.[16] Therefore, this compound is not expected to induce β-arrestin recruitment on its own. It should, however, be able to antagonize agonist-induced β-arrestin recruitment.
Q4: What are the appropriate controls for experiments with this compound?
A4: Essential controls include:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
Untransfected or Null Cell Line Control: To identify any off-target effects of the compound.[8]
-
Positive Control (Agonist): To ensure the cellular system and assay are responding correctly.
-
Positive Control (Known Inverse Agonist/Antagonist): To compare the effects of this compound with a reference compound.
Q5: What is the selectivity profile of this compound?
A5: this compound is reported to have excellent selectivity for the CB2 receptor over the CB1 receptor. However, a comprehensive off-target screening against a wider panel of receptors has not been extensively published. It is always good practice to consider potential off-target effects, especially when using high concentrations of the compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds to aid in experimental design and data comparison.
Table 1: Binding Affinity of this compound
| Compound | Receptor | Kᵢ (nM) | Reference |
| This compound | Human CB2 | 0.9 | [1] |
| This compound | Human CB1 | 8259.3 | [1] |
Table 2: Functional Activity of Selected CB2 Receptor Ligands in cAMP Assays
| Compound | Receptor | Assay Type | EC₅₀/IC₅₀ (nM) | Efficacy | Reference |
| SR144528 (Inverse Agonist) | Human CB2 | cAMP accumulation | ~100-200 | Inverse Agonist | [5] |
| JWH133 (Agonist) | Human CB2 | cAMP inhibition | ~10-50 | Full Agonist | [8] |
| CP55,940 (Agonist) | Human CB2 | cAMP inhibition | ~1-10 | Full Agonist | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of this compound for the CB2 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled CB2 receptor ligand (e.g., [³H]CP55,940) and a range of concentrations of this compound.
-
Incubation: Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 90 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound and calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the effect of this compound on intracellular cAMP levels.
-
Cell Culture: Plate cells expressing the human CB2 receptor in a suitable multi-well plate.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. To measure antagonism, co-incubate with a known CB2 receptor agonist.
-
Stimulation: Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curve and determine the IC₅₀ or EC₅₀ value.
β-Arrestin Recruitment Assay
This assay determines if this compound can modulate agonist-induced β-arrestin recruitment to the CB2 receptor.[16]
-
Cell Line: Use a cell line engineered to express the CB2 receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin assay).[16]
-
Cell Plating: Plate the cells in a multi-well plate.
-
Compound Incubation: Treat the cells with varying concentrations of this compound, either alone or in the presence of a CB2 receptor agonist.
-
Incubation: Incubate for the recommended time to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents and measure the signal (e.g., chemiluminescence) according to the manufacturer's protocol.
-
Data Analysis: Analyze the data to determine the effect of this compound on β-arrestin recruitment.
Visualizations
CB2 Receptor Signaling Pathway
References
- 1. Triaryl bis-sulfones as a new class of cannabinoid CB2 receptor inhibitors: identification of a lead and initial SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triaryl bis-sulfones as cannabinoid-2 receptor ligands: SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB2: Therapeutic target-in-waiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [ourarchive.otago.ac.nz]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. Novel Triaryl Sulfonamide Derivatives as Selective Cannabinoid Receptor 2 Inverse Agonist and Osteoclast Inhibitor: Discovery, Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Addressing CB2R-IN-1 Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity of CB2R-IN-1 and other selective CB2R modulators in cell culture experiments.
Disclaimer: While this guide is centered around this compound, a potent and selective CB2 receptor inverse agonist, publicly available data on its specific cytotoxic profile in cell culture is limited. Therefore, this guide also provides broader advice and protocols applicable to troubleshooting cytotoxicity for well-characterized selective CB2R agonists, which are more extensively documented in scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective cannabinoid CB2 receptor inverse agonist with a Ki of 0.9 nM.[1][2] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of the CB2 receptor, which is a G-protein coupled receptor (GPCR), an inverse agonist would inhibit the basal or constitutive activity of the receptor. The CB2 receptor is primarily expressed on immune cells and its activation is known to modulate signaling pathways such as adenylyl cyclase and mitogen-activated protein (MAP) kinases.[3][4]
Q2: I am observing unexpected cell death in my cultures treated with a selective CB2R modulator. What are the possible causes?
Unexpected cytotoxicity with a selective CB2R modulator can stem from several factors:
-
On-target cytotoxicity: The CB2 receptor itself can mediate cellular processes that lead to cell death, such as apoptosis or cell cycle arrest, depending on the cell type and experimental conditions.[3]
-
Off-target effects: Although designed to be selective, at higher concentrations, the compound may interact with other cellular targets, leading to toxicity.[4] It is crucial to use the lowest effective concentration.
-
Compound solubility issues: Many cannabinoid ligands are lipophilic and have poor water solubility.[5] Precipitation of the compound in the culture medium can lead to the formation of aggregates that can be toxic to cells.
-
Solvent toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at certain concentrations. It is important to have a vehicle control in your experiments.
-
Cell line sensitivity: Different cell lines have varying sensitivities to chemical compounds. The observed cytotoxicity might be specific to the cell line you are using.
Q3: How can I determine if the observed cytotoxicity is mediated by the CB2 receptor?
To confirm that the cytotoxic effect is on-target (i.e., mediated by the CB2 receptor), you can perform the following experiments:
-
Use of a selective antagonist: Pre-treatment of your cells with a selective CB2R antagonist (e.g., SR144528) should rescue the cytotoxic effect of a CB2R agonist.[3]
-
Use of CB2R-negative cells: If available, test the compound on a cell line that does not express the CB2 receptor. If the cytotoxicity is not observed in these cells, it is likely an on-target effect.
-
siRNA knockdown: Use siRNA to knockdown the expression of the CB2 receptor in your target cells. A reduction in cytotoxicity following knockdown would confirm the involvement of the CB2 receptor.
Troubleshooting Guides
Problem: High levels of cell death observed at expected therapeutic concentrations of a selective CB2R agonist.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| On-target Cytotoxicity | Perform a dose-response experiment to determine the EC50 for the therapeutic effect and the IC50 for cytotoxicity. Aim to use a concentration that maximizes the therapeutic effect while minimizing cytotoxicity. |
| Off-target Effects | Review the literature for known off-target effects of the specific compound. If possible, test the compound on cell lines lacking the primary off-targets. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh stock solutions and ensure the final concentration of the solvent is low and consistent across experiments. Consider using a formulation with improved solubility.[5] |
| Solvent Toxicity | Include a vehicle control (culture medium with the same concentration of solvent used for the compound) in all experiments. Ensure the final DMSO concentration is typically below 0.5%. |
| Incorrect Compound Concentration | Verify the calculations for the preparation of stock and working solutions. Have the concentration of the stock solution independently verified if possible. |
Problem: Inconsistent results and poor reproducibility in cytotoxicity assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Cell Culture Inconsistency | Ensure consistent cell passage number, seeding density, and growth phase for all experiments. Monitor cell health and morphology regularly. |
| Assay Variability | Standardize all steps of the cytotoxicity assay, including incubation times, reagent concentrations, and washing steps. Include positive and negative controls in every assay plate. |
| Compound Degradation | Store the compound according to the manufacturer's instructions. Prepare fresh working solutions for each experiment from a frozen stock. |
| Contamination | Regularly check cell cultures for microbial contamination. |
Quantitative Data Summary
The following table summarizes representative data on the cytotoxic effects of a selective CB2R agonist, JWH-015, on SH-SY5Y neuroblastoma cells after co-culture with stimulated human microglial cells. This illustrates how on-target CB2R activation can modulate cell viability.
| Cell Line | Treatment | Concentration (µM) | Assay | % Viability (relative to control) | Reference |
| SH-SY5Y | JWH-015 on LPS/IFN-γ stimulated microglia | 0.1 | MTT | ~110% | [6] |
| SH-SY5Y | JWH-015 on LPS/IFN-γ stimulated microglia | 1 | MTT | ~120% | [6] |
| SH-SY5Y | JWH-015 on LPS/IFN-γ stimulated microglia | 10 | MTT | ~130% | [6] |
| SH-SY5Y | JWH-015 on LPS/IFN-γ stimulated microglia | 0.1 | LDH Release | ~90% | [6] |
| SH-SY5Y | JWH-015 on LPS/IFN-γ stimulated microglia | 1 | LDH Release | ~80% | [6] |
| SH-SY5Y | JWH-015 on LPS/IFN-γ stimulated microglia | 10 | LDH Release | ~70% | [6] |
Note: In this specific experimental setup, the CB2R agonist JWH-015 was not directly cytotoxic to the neuronal cells but rather inhibited the neurotoxic effects of stimulated microglia, leading to an increase in neuronal viability.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from a method to assess cell viability based on the reduction of MTT to formazan by metabolically active cells.[6]
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CB2R modulator or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL in serum-free medium.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., 20% sodium dodecyl sulfate, 50% N,N-dimethyl formamide, pH 4.7) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[6]
-
Cell Culture and Treatment: Culture and treat cells with the compound as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect 100 µL of the cell culture supernatant from each well.
-
LDH Reaction Mixture: In a new 96-well plate, add the collected supernatant. To each well, add 15 µL of lactate solution and 15 µL of p-iodonitrotetrazolium violet solution.
-
Enzyme Reaction: Start the enzymatic reaction by adding 15 µL of NAD+/diaphorase solution.
-
Incubation and Termination: Incubate for 15 minutes at room temperature, then stop the reaction by adding 15 µL of oxamate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength according to the kit manufacturer's instructions.
Visualizations
Caption: Canonical signaling pathways modulated by the CB2 receptor.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A general workflow for assessing the cytotoxicity of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells - ProQuest [proquest.com]
- 4. CB2: Therapeutic target-in-waiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of human monocytic cell neurotoxicity and cytokine secretion by ligands of the cannabinoid-type CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for CB2R-IN-1 Non-Specific Binding
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and control for potential non-specific binding of CB2R-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a particular concern for a compound like this compound?
A: Non-specific binding (NSB) refers to the interaction of a compound with molecules or surfaces other than its intended biological target. For small molecules like this compound, this can involve binding to plasma proteins, lipids, plastics used in assay plates, or other receptors.[1] This is a significant concern for several reasons:
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Lipophilicity: Many potent ligands, including cannabinoid receptor modulators, are lipophilic ("fat-loving"). This chemical property increases their tendency to adhere to plastic surfaces and cell membranes, leading to a reduction in the compound's effective concentration and potential for misleading results.[1][2]
-
False Positives: In screening assays, non-specific binding can lead to false-positive results where the compound appears to have a biological effect that is not mediated by the target receptor.[3][4]
-
Off-Target Effects: The endocannabinoid system includes the highly abundant CB1 receptor (CB1R). While this compound is highly selective, incomplete selectivity could lead to off-target effects mediated by CB1R, confounding data interpretation.[5][6] It is crucial to experimentally verify that the observed effects are solely due to CB2R interaction.
Q2: I'm observing an effect with this compound in my cells. What is the first step to confirm it is a specific, on-target effect?
A: The first step is to implement rigorous controls to differentiate between specific binding to the CB2 receptor and non-specific or off-target effects. A logical workflow involves using both a biological negative control and a pharmacological antagonist.
Q3: How should I properly design a binding assay to accurately determine the affinity of this compound and quantify non-specific binding?
A: A radioligand displacement assay is the gold standard for determining binding affinity (Ki) and quantifying NSB. The principle is to measure the ability of your unlabeled compound (this compound) to compete with a known radiolabeled ligand (e.g., [³H]CP-55,940) that binds to CB2R.
Key components of the assay design:
-
Total Binding: Incubate cell membranes expressing CB2R with the radioligand alone.
-
Non-Specific Binding: In a parallel set of tubes, incubate the membranes with the radioligand plus a high concentration of a known, unlabeled CB2R-selective antagonist (e.g., SR144528) to saturate all specific binding sites.[7] Any remaining radioactivity is considered non-specific.
-
Competitive Binding: Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Calculation: Specific Binding = Total Binding - Non-Specific Binding. The data is then used to calculate the IC50 of this compound, from which the Ki can be derived.
Q4: Beyond using a parental cell line, what other controls are essential for validating results from cell-based functional assays?
A: In addition to using a CB2R-negative cell line, a crucial control is the use of a selective CB2R antagonist. If this compound is acting as an inverse agonist specifically through CB2R, its effect should be competitively blocked by a neutral antagonist. Pre-incubating the cells with a known CB2R antagonist like AM630 before adding this compound should prevent the functional response.[2] If the response persists, it suggests non-specific or off-target effects. Furthermore, using an inactive stereoisomer of your compound, if available, can be a powerful negative control.
Q5: How can I be certain that the functional effects I see are linked to the canonical CB2R signaling pathway?
A: Confirming that this compound modulates the known downstream signaling of the CB2 receptor provides strong evidence of on-target activity. CB2R is a Gi/o-coupled receptor, and its activation (or inverse agonism) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][8][9]
You can use an orthogonal assay, such as a cAMP assay, to verify this. If this compound is a true CB2R inverse agonist, it should increase basal cAMP levels in a system with constitutive CB2R activity. This effect should be specific to cells expressing CB2R and be blockable by a CB2R antagonist. Other functional readouts include β-arrestin recruitment assays, as GPCR activation often triggers this pathway.[10]
Quantitative Data Summary
The binding affinity (Ki) of this compound demonstrates its high potency for the CB2 receptor and significant selectivity over the CB1 receptor. This selectivity is a critical starting point, but must be confirmed experimentally under your specific assay conditions.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | CB2R | 0.9 nM [11] | ~9177-fold |
| This compound | CB1R | 8259.3 nM [11] |
Key Experimental Protocols
Protocol 1: Radioligand Displacement Binding Assay
This protocol is adapted from standard methodologies for determining cannabinoid receptor binding affinity.[7][12]
Materials:
-
Cell membranes from cells stably expressing human CB2R.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol).
-
Unlabeled Antagonist (for NSB): SR144528 or AM630.
-
This compound stock solution in DMSO.
-
96-well plates, filter mats, scintillation fluid, and microplate scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding: 50 µL of 1 µM SR144528 in Assay Buffer.[7]
-
Displacement: 50 µL of each this compound dilution.
-
-
Add 50 µL of [³H]CP-55,940 to all wells at a final concentration near its Kd (e.g., 0.5-1.0 nM).
-
Add 100 µL of cell membrane suspension (5-10 µg protein/well) to all wells to initiate the binding reaction.
-
Incubate the plate for 90 minutes at 30°C with gentle agitation.
-
Terminate the assay by rapid filtration over glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Allow filters to dry, then add scintillation fluid to each well.
-
Quantify radioactivity using a microplate scintillation counter.
-
Analyze the data using non-linear regression (log(inhibitor) vs. response) to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay (Inverse Agonist Mode)
This protocol outlines a method to measure changes in intracellular cAMP, a key downstream messenger of CB2R signaling.
Materials:
-
CB2R-expressing cells (e.g., CHO-CB2 or HEK-CB2) that exhibit constitutive receptor activity.
-
Assay medium (e.g., HBSS or serum-free DMEM) containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
This compound and a known CB2R antagonist (e.g., AM630).
-
Forskolin (an adenylyl cyclase activator, used as a positive control).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Seed cells in a 96-well plate and grow to ~90% confluency.
-
Starve cells in serum-free medium for 2-4 hours before the assay.
-
For antagonist control wells, pre-incubate cells with 1 µM AM630 for 30-60 minutes.[2]
-
Aspirate the medium and add fresh Assay Medium containing different concentrations of this compound to the appropriate wells. Include wells for basal (vehicle only) and positive control (forskolin) measurements.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Interpretation: As an inverse agonist in a constitutively active system, increasing concentrations of this compound should lead to a dose-dependent increase in cAMP levels back towards baseline. This effect should be blocked in the wells pre-treated with the antagonist AM630.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB2: Therapeutic target-in-waiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]
- 9. Dual Role of the Spinal Endocannabinoid System in Response to Noxious Stimuli: Antinociceptive Pathways and Neuropathic Pain Mechanisms [mdpi.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Incubation Time for CB2R-IN-1 in Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for CB2R-IN-1 in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for the Cannabinoid Receptor 2 (CB2R)?
The Cannabinoid Receptor 2 (CB2R) is a G-protein coupled receptor (GPCR) primarily expressed on immune cells.[1][2] Its activation triggers a cascade of intracellular signaling events. CB2R primarily couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] Additionally, CB2R activation can lead to the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling pathways.[4][5][6][7] The receptor can also couple to Gαs proteins, leading to an increase in cAMP.[8][9] Furthermore, CB2R signaling involves the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[1][3]
Q2: What are the common functional assays used to characterize this compound activity?
Common functional assays to characterize the activity of compounds like this compound at the CB2 receptor include:
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cAMP Assays: To measure the inhibition or stimulation of adenylyl cyclase.[10][11]
-
β-Arrestin Recruitment Assays: To quantify the recruitment of β-arrestin to the receptor upon ligand binding.[4][5][6][7]
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Receptor Internalization Assays: To measure the ligand-induced internalization of the CB2R.[12]
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MAPK/ERK Phosphorylation Assays: To detect the activation of the MAPK signaling pathway.[13]
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[35S]GTPγS Binding Assays: To measure G-protein activation by the receptor.[14]
Q3: Why is optimizing incubation time crucial for this compound in these assays?
Optimizing incubation time is critical because it can significantly impact the observed potency (e.g., EC50 or IC50) and efficacy of this compound. Insufficient incubation time may not allow the biological response to reach its maximum, leading to an underestimation of potency. Conversely, prolonged incubation might lead to receptor desensitization, downregulation, or cytotoxicity, which can also alter the results.[15] The optimal time depends on the specific assay, cell type, and the kinetic properties of this compound.
Troubleshooting Guides
Issue 1: High variability or poor signal-to-background ratio in a cAMP assay.
-
Question: We are observing inconsistent results and a low signal window in our cAMP assay with this compound. How can we troubleshoot this?
-
Answer:
-
Optimize Incubation Time with Forskolin: If you are measuring inhibition of adenylyl cyclase, ensure the pre-incubation time with the adenylyl cyclase activator (e.g., forskolin) is optimized. A typical stimulation is 30 minutes.[14][16]
-
Vary this compound Incubation Time: Perform a time-course experiment. Incubate cells with this compound for different durations (e.g., ranging from 15 minutes to several hours) before adding forskolin and measuring cAMP levels. Peak inhibition of adenylyl cyclase by a reference agonist has been observed as early as 5 minutes.[17]
-
Check Cell Health and Density: Ensure consistent cell seeding density and that cells are healthy and not over-confluent.[18]
-
Use a Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and improve signal stability.[14][16]
-
Issue 2: No significant β-arrestin recruitment detected with this compound.
-
Question: We are not observing a signal in our β-arrestin recruitment assay for this compound, even at high concentrations. What could be the reason?
-
Answer:
-
Perform a Time-Course Experiment: The kinetics of β-arrestin recruitment can vary. It is essential to perform a time-course experiment to identify the optimal incubation time. For some ligands, significant recruitment can be observed after 90 minutes of incubation.[18] For inverse agonists, a longer incubation of up to 6 hours might be necessary.[18]
-
Confirm Receptor Expression: Verify the expression and cell surface localization of the CB2R in your cell line.
-
Consider Biased Agonism: this compound might be a biased ligand, meaning it preferentially activates G-protein signaling over β-arrestin recruitment.[17] It is important to test the compound in multiple assay formats (e.g., cAMP and β-arrestin) to understand its signaling profile.
-
Use a Positive Control: Always include a known CB2R agonist that potently recruits β-arrestin as a positive control to ensure the assay is performing correctly.
-
Issue 3: Inconsistent IC50/EC50 values for this compound across different experiments.
-
Question: The potency values for this compound are not reproducible between assay runs. How can we improve consistency?
-
Answer:
-
Standardize Incubation Time: Ensure that the incubation time is precisely controlled and consistent across all experiments. Even small variations can lead to shifts in potency values.[15]
-
Control Temperature and Assay Conditions: Maintain a constant temperature during incubation (typically 37°C) and ensure all other assay parameters (e.g., buffer composition, cell density, reagent concentrations) are standardized.
-
Monitor Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling capacity can change with prolonged culturing.[18]
-
Assess Compound Stability: Verify the stability of this compound in your assay medium over the course of the incubation period.
-
Data Presentation
Table 1: Example of Incubation Times for Reference Ligands in CB2R Functional Assays
| Functional Assay | Reference Ligand | Cell Type | Incubation Time | Reference |
| cAMP Assay | CP 55,940 | hCB2-CHO | 30 min | [14] |
| CP 55,940 | HEK293-mCB2 | 5 min (peak) | [17] | |
| β-Arrestin Recruitment | CP55940 (Agonist) | CHO-K1-hCB2 | 90 min | [18] |
| Inverse Agonist | CHO-K1-hCB2 | 6 hours | [18] | |
| Receptor Internalization | Antagonist | CB2-transfected cells | 1 hour (pre-incubation) | [12] |
| WIN55,212-2 (Agonist) | U2OS-CB2-EGFP | 2 hours | [19] | |
| MAPK/ERK Phosphorylation | CP55,940 / WIN55,212-2 | rCB2 HEK293 | 5 min (peak) | [13] |
| [35S]GTPγS Binding | Various Cannabinoids | CB2-transfected CHO | 90 min | [14] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (Inhibition)
This protocol is for determining the inhibitory effect of this compound on forskolin-stimulated cAMP production.
-
Cell Preparation: Seed CHO cells stably expressing human CB2R (hCB2-CHO) into 96-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[16]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a range of times (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) and incubate for an additional 30 minutes at room temperature.[16]
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP kit) according to the manufacturer's instructions.[16]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each incubation time.
Protocol 2: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This protocol describes a method to measure the recruitment of β-arrestin to CB2R by this compound.
-
Cell Preparation: Seed PathHunter® CHO-K1 hCB2 β-Arrestin cells in a 384-well plate and incubate overnight.[18]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Incubation: Add the diluted this compound to the cells and incubate for a range of time points (e.g., 30, 60, 90, 120, 180 minutes) at 37°C and 5% CO2. For agonist testing, a 90-minute incubation is a common starting point.[18]
-
Detection: Add the detection reagents from the assay kit and incubate as per the manufacturer's protocol (typically 60 minutes at room temperature).
-
Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 for each incubation time.
Visualizations
Caption: CB2R signaling pathways activated by a ligand like this compound.
Caption: Workflow for optimizing incubation time in functional assays.
References
- 1. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of inverse agonism of the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: CB2R-IN-1 Dose-Response Curve Troubleshooting
This guide provides researchers, scientists, and drug development professionals with technical support for troubleshooting dose-response curve experiments using the potent and selective CB2 receptor inverse agonist, CB2R-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
This compound is a potent cannabinoid CB2 receptor (CB2R) inverse agonist with a high affinity, indicated by a Ki of 0.9 nM. It demonstrates excellent selectivity over the CB1 receptor.[1] As an inverse agonist, it reduces the basal or constitutive activity of the CB2 receptor.
Q2: What type of dose-response curve should I expect for this compound?
For an inverse agonist like this compound, in a system with constitutive CB2R activity, you should observe a dose-dependent decrease in the basal signaling output. For instance, in a cAMP assay, where CB2R activation typically inhibits adenylyl cyclase, an inverse agonist would cause an increase in cAMP levels, reversing the constitutive inhibition. The curve will descend from the basal level (or ascend, depending on the assay readout) to a maximal effect at saturating concentrations of the compound.
Q3: My dose-response curve for this compound is flat. What could be the reason?
A flat dose-response curve suggests a lack of measurable inverse agonism. This could be due to several factors:
-
Low Constitutive Receptor Activity: The most common reason for not observing inverse agonism is a low level of basal activity of the CB2 receptor in your chosen cell line.
-
Inactive Compound: Ensure the compound has been stored correctly and that the stock solution is accurately prepared.
-
Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes in basal activity.
-
Incorrect Concentration Range: You may be testing a concentration range that is too low or too high to observe the effect.
Q4: The potency (IC50) of my this compound is much weaker than the reported Ki value.
Discrepancies between binding affinity (Ki) and functional potency (IC50 or EC50) are common. Several factors can contribute to this:
-
Assay Conditions: Functional assays are influenced by cell type, receptor expression level, G-protein coupling efficiency, and the specific signaling pathway being measured.
-
"Functional Selectivity" or "Biased Agonism": The compound may have different potencies in different signaling pathways (e.g., cAMP vs. β-arrestin recruitment).
-
Cellular Factors: Compound permeability, metabolism, and off-target effects can all influence the observed potency in a cell-based assay.
Q5: How can I confirm that the observed effect of this compound is mediated by the CB2 receptor?
To confirm on-target activity, you can perform several control experiments:
-
Use a CB2R Antagonist: Pre-treatment with a known selective CB2R antagonist (like AM630 or SR144528) should block the effect of this compound.
-
Use a Parental Cell Line: Test this compound in the parental cell line that does not express the CB2 receptor. No response should be observed.
-
Knockdown/Knockout Models: Utilize siRNA-mediated knockdown or a CRISPR/Cas9 knockout of the CB2R in your experimental cell line to ablate the response.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when generating a dose-response curve for this compound.
Problem 1: No Inverse Agonist Effect Observed (Flat Curve)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Constitutive CB2R Activity | 1. Use a cell line known for high CB2R expression and constitutive activity (e.g., CHO-K1 or HEK293 cells overexpressing CB2R). 2. Artificially increase receptor expression through transient transfection. 3. Treat cells with a low concentration of a CB2R agonist to slightly activate the system before adding the inverse agonist. | An observable inverse agonist dose-response curve. |
| Compound Inactivity | 1. Prepare a fresh stock solution of this compound. 2. Verify the concentration and purity of the compound. 3. Use a positive control inverse agonist (e.g., AM630) to confirm assay performance. | A positive control should yield the expected dose-response curve. |
| Assay Insensitivity | 1. Optimize the assay parameters (e.g., cell number, incubation time, reagent concentrations). 2. Switch to a more sensitive assay readout (e.g., a FRET-based cAMP assay). | Increased signal-to-noise ratio and detection of subtle changes in basal activity. |
| Incorrect Concentration Range | Given the Ki of 0.9 nM, test a wide concentration range, for example, from 1 pM to 10 µM. | A sigmoidal dose-response curve should become apparent within the tested range. |
Problem 2: "U-shaped" or Biphasic Dose-Response Curve
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects at High Concentrations | 1. Lower the maximum concentration tested. 2. Use a structurally unrelated CB2R inverse agonist to see if the biphasic effect is compound-specific. | The curve should become monophasic at lower, more pharmacologically relevant concentrations. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the functional assay. | Identify the concentration at which the compound becomes toxic and exclude these data points from the dose-response analysis. |
| Assay Artifact | Review the assay protocol for potential issues at high compound concentrations (e.g., compound precipitation, interference with the detection system). | A clean, sigmoidal curve upon resolving the artifact. |
Problem 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before plating. 2. Use an automated cell counter for accurate cell density determination. 3. Avoid edge effects by not using the outer wells of the microplate or by filling them with a buffer. | Reduced standard deviation between replicate wells. |
| Pipetting Errors | 1. Use calibrated pipettes. 2. Employ reverse pipetting for viscous solutions. 3. Use a multichannel pipette for simultaneous additions to replicate wells. | Improved precision and reproducibility of the data. |
| Compound Solubility Issues | 1. Check the solubility of this compound in your assay buffer. 2. Use a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). | Consistent compound delivery and a more reliable dose-response relationship. |
Experimental Protocols
Key Experiment: cAMP Accumulation Assay for CB2R Inverse Agonism
This protocol is designed to measure the ability of this compound to increase cAMP levels by inhibiting the constitutive activity of the Gi-coupled CB2 receptor.
Materials:
-
CHO-K1 cells stably expressing human CB2R (CHO-hCB2R)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin (adenylyl cyclase activator)
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IBMX (phosphodiesterase inhibitor)
-
This compound
-
Positive control CB2R inverse agonist (e.g., AM630)
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)
-
96- or 384-well white opaque microplates
Methodology:
-
Cell Seeding: Seed CHO-hCB2R cells into the microplates at a pre-optimized density and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer. The final concentration range should span from picomolar to micromolar (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Assay Procedure: a. Wash the cells once with assay buffer. b. Add IBMX to all wells to a final concentration of 500 µM to prevent cAMP degradation. c. (Optional) Add a low concentration of forskolin (e.g., 1 µM) to all wells to amplify the cAMP signal. This can enhance the window for observing inverse agonism. d. Add the serially diluted this compound, positive control, or vehicle to the respective wells. e. Incubate for 30-60 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: a. Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve. b. Plot the cAMP concentration against the log concentration of this compound. c. Fit the data to a four-parameter logistic equation to determine the IC50 and maximal effect (Emax).
Data Presentation: Example Dose-Response Data for this compound in a cAMP Assay
| Concentration (M) | % Increase in cAMP (over basal) |
| 1.00E-12 | 2 |
| 1.00E-11 | 5 |
| 1.00E-10 | 15 |
| 1.00E-09 | 45 |
| 1.00E-08 | 85 |
| 1.00E-07 | 98 |
| 1.00E-06 | 100 |
| 1.00E-05 | 102 |
| IC50 (nM) | ~1.5 |
Visualizations
Caption: this compound signaling pathway as an inverse agonist.
Caption: Workflow for a this compound cAMP dose-response assay.
Caption: Troubleshooting decision tree for a flat dose-response curve.
References
minimizing variability in animal studies with CB2R-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the CB2 receptor inverse agonist, CB2R-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective cannabinoid receptor 2 (CB2R) inverse agonist. Unlike a neutral antagonist which simply blocks an agonist from binding, an inverse agonist binds to the receptor and reduces its basal or constitutive activity. This means that even in the absence of an endogenous agonist, this compound can decrease the baseline signaling of the CB2 receptor.
Q2: What are the key pharmacological properties of this compound?
A2: this compound is a triaryl bis-sulfone derivative known for its high affinity and selectivity for the CB2 receptor over the CB1 receptor.[1][2] This selectivity is crucial for avoiding the psychoactive side effects associated with modulating the CB1 receptor.
Q3: How should I prepare this compound for in vivo administration?
A3: As a lipophilic compound, this compound requires a specific vehicle for in vivo use. While specific data for this compound is limited, a common approach for cannabinoid ligands is to first dissolve the compound in an organic solvent like DMSO or ethanol, and then further dilute it in a vehicle containing a surfactant (e.g., Tween 80 or Cremophor EL) and saline. A typical vehicle formulation might be a 1:1:18 ratio of ethanol:Cremophor EL:saline or a solution containing 5-10% DMSO, 5-10% Tween 80, and 80-90% saline. It is critical to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for your study.
Q4: What is a typical dose range for this compound in animal studies?
A4: There is currently limited publicly available data on specific in vivo dose-response studies for this compound. Therefore, it is recommended to perform a pilot study to determine the optimal dose for your specific animal model and experimental endpoint. Based on studies with other selective CB2R modulators, a starting dose range of 1 to 10 mg/kg administered intraperitoneally (i.p.) could be considered.
Q5: What are potential sources of variability when using this compound in animal studies?
A5: Several factors can contribute to variability in animal studies with this compound:
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Animal Stress: Handling, restraint, and injection procedures can induce stress, which may alter physiological responses and impact experimental outcomes.
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Gut Microbiome: The composition of the gut microbiome can influence the endocannabinoid system and the expression of cannabinoid receptors, potentially affecting the response to CB2R modulators.
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Route of Administration and Vehicle: The chosen route of administration and the vehicle used can affect the compound's bioavailability and pharmacokinetics.
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Off-Target Effects: Although this compound is highly selective, the possibility of off-target effects, especially at higher doses, should be considered.[3][4]
-
Metabolic Stability: The rate at which this compound is metabolized can vary between species and even between individual animals, leading to different exposure levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results between animals. | Animal stress from handling and injection. | Implement proper acclimatization and gentle handling techniques. Consider using less stressful administration routes if possible. |
| Inconsistent drug administration. | Ensure accurate and consistent dosing and administration technique for all animals. | |
| Differences in gut microbiome. | Consider co-housing animals or using litter from a common source to normalize the gut microbiome. Fecal microbiota transplantation is a more advanced option. | |
| Unexpected or inconsistent pharmacological effects. | Suboptimal dose. | Conduct a dose-response study to identify the optimal dose for your specific model and endpoint. |
| Poor bioavailability due to improper formulation. | Re-evaluate the vehicle composition. Ensure the compound is fully dissolved and the solution is stable. Consider alternative routes of administration. | |
| Off-target effects. | If possible, test for off-target activity in relevant in vitro assays. Include a control group treated with a structurally unrelated CB2R inverse agonist. | |
| Compound precipitation in the dosing solution. | Poor solubility or stability of the formulation. | Increase the percentage of organic solvent or surfactant in your vehicle. Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| No observable effect of this compound. | Insufficient dose or bioavailability. | Increase the dose or optimize the vehicle and route of administration. |
| Low CB2R expression in the target tissue. | Confirm CB2R expression in your animal model and target tissue using techniques like qPCR or immunohistochemistry. CB2R expression can be upregulated in inflammatory conditions.[5][6] | |
| Rapid metabolism of the compound. | While specific data for this compound is lacking, consider that rapid metabolism could be a factor. If possible, perform pharmacokinetic studies to determine the compound's half-life. |
Quantitative Data
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor | Reference |
| Ki | 0.9 nM | Human CB2 | [7] |
| Ki | 8259.3 nM | Human CB1 | [7] |
| Selectivity (CB1/CB2) | >9000-fold | - | Calculated from Ki values |
Experimental Protocols
General Protocol for In Vivo Administration of this compound (Example for Mice)
This is a general guideline and requires optimization for your specific experimental setup.
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
For a final dosing solution, prepare a vehicle of 10% Tween 80 in sterile saline.
-
On the day of injection, dilute the this compound stock solution with the vehicle to the desired final concentration. For example, to achieve a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µL, you would need a final concentration of 0.25 mg/mL. Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity. Vortex the solution thoroughly to ensure it is homogenous.
-
-
Animal Handling and Administration:
-
Acclimatize animals to the experimental conditions and handling procedures for at least one week prior to the study.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
Include a vehicle control group that receives the same volume of the vehicle without the compound.
-
-
Post-Administration Monitoring:
-
Monitor animals for any adverse effects according to your institution's animal care guidelines.
-
Proceed with your experimental measurements at the predetermined time points.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound as an inverse agonist.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Triaryl bis-sulfones as a new class of cannabinoid CB2 receptor inhibitors: identification of a lead and initial SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triaryl bis-sulfones as cannabinoid-2 receptor ligands: SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.tecan.com [lifesciences.tecan.com]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of cannabinoid type 2 receptors (CB2Rs) in neuroprotection against neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Poor Oral Bioavailability of CB2R-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of the cannabinoid CB2 receptor inverse agonist, CB2R-IN-1.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound, focusing on its limited oral bioavailability.
Q1: My in vivo oral dosing of this compound results in low and variable plasma concentrations. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is likely attributable to one or a combination of the following factors:
-
Poor Aqueous Solubility: As a complex organic molecule (C₂₃H₂₇F₃N₄O₆S₃, MW: 608.67), this compound is predicted to have low aqueous solubility. For oral administration, a compound must dissolve in the gastrointestinal (GI) fluids to be absorbed.
-
Low Permeability: The compound's ability to pass through the intestinal epithelium into the bloodstream may be limited. Its physicochemical properties, such as high molecular weight and potentially unfavorable lipophilicity (LogP), can hinder passive diffusion.
-
First-Pass Metabolism: After absorption, the compound passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism by hepatic enzymes (e.g., cytochrome P450s) can reduce the amount of active compound reaching the bloodstream.
-
Efflux Transporter Activity: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the compound back into the GI lumen, limiting its net absorption.
Q2: How can I improve the solubility of this compound for my experiments?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The choice of strategy will depend on the specific experimental context (in vitro vs. in vivo) and the required concentration.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible solvents (e.g., DMSO, ethanol, PEG 400) to increase the drug's solubility in the vehicle. | Simple to prepare for in vitro studies. | May not be suitable for in vivo oral dosing due to potential toxicity and precipitation upon dilution in GI fluids. |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the formulation to favor the ionized, more soluble form can be effective. | Can significantly increase solubility for ionizable compounds. | Effectiveness is dependent on the compound's pKa and the pH of the GI tract. Precipitation may occur as the compound moves through different pH environments of the GI tract. |
| Complexation | Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its apparent solubility. | Can substantially increase solubility and dissolution rate. Generally well-tolerated. | Stoichiometry of complexation needs to be determined. Can be a more complex formulation to prepare. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in an amorphous state within a polymer matrix (e.g., PVP, HPMC). The amorphous form has higher energy and thus greater solubility than the crystalline form. | Can lead to significant increases in both solubility and dissolution rate, often resulting in supersaturation in vivo. | Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous form can be a concern. |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can significantly improve oral bioavailability by enhancing solubility, lymphatic transport, and reducing first-pass metabolism. | Formulation development can be complex. Potential for drug precipitation upon digestion of lipids. |
| Particle Size Reduction | Micronization or nanosizing to increase the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation. | A well-established technique that can improve the dissolution rate of poorly soluble drugs. | May not be sufficient for compounds with very low intrinsic solubility. Can be challenging to handle and may lead to particle aggregation. |
Q3: I am observing poor permeability of this compound in my Caco-2 cell assays. What can I do?
A3: Poor permeability in Caco-2 assays can be due to the intrinsic properties of the compound or the influence of efflux transporters.
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Assess Efflux Ratio: To determine if this compound is a substrate for efflux pumps like P-gp, perform a bi-directional Caco-2 assay. A higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction (efflux ratio > 2) suggests active efflux.
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Use of Inhibitors: Co-incubate this compound with known inhibitors of P-gp (e.g., verapamil) or other transporters. A significant increase in A-B permeability in the presence of an inhibitor confirms the involvement of that transporter.
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Permeation Enhancers: For preclinical studies, consider the use of permeation enhancers, though their clinical translatability needs careful consideration. These agents can transiently open tight junctions or disrupt the cell membrane to increase paracellular or transcellular transport.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that might contribute to its poor oral bioavailability?
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Solubility: The complex, largely hydrophobic structure suggests low intrinsic aqueous solubility.
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Lipophilicity (LogP): The molecule likely possesses a high LogP value, which can lead to poor aqueous solubility despite potentially favorable membrane partitioning. An optimal LogP for oral absorption is generally considered to be in the range of 1-3.
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pKa: The presence of nitrogen and sulfur atoms suggests potential ionizable groups. The charge state of the molecule at different pH values in the GI tract will significantly influence its solubility and permeability.
It is highly recommended to experimentally determine these properties using the protocols outlined below to guide formulation development.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inverse agonist of the cannabinoid 2 receptor (CB2R). This means it binds to the CB2R and reduces its basal (constitutive) activity. The CB2R is a G-protein coupled receptor (GPCR) primarily expressed on immune cells.
Caption: this compound Signaling Pathway
Q3: What in vitro assays are recommended to assess the oral bioavailability potential of this compound?
A3: A tiered approach using in vitro assays is recommended to characterize the absorption potential of this compound.
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Kinetic Solubility Assay: To determine the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 6.5, and 7.4) simulating the GI tract.
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Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay to predict passive permeability across an artificial lipid membrane. This provides a rapid assessment of the compound's intrinsic ability to cross biological membranes.
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Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of transporters. It is considered the gold standard for in vitro prediction of human intestinal absorption and can assess both passive and active transport.
Q4: What is a general workflow for evaluating and improving the oral bioavailability of a compound like this compound?
A4: The following workflow provides a systematic approach to tackling poor oral bioavailability.
Caption: Workflow for Assessing Oral Bioavailability
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP)
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Acceptor sink buffer (e.g., phosphate-buffered saline, pH 7.4)
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Donor solution buffer (e.g., buffers at pH 5.0, 6.2, and 7.4)
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Lipid solution (e.g., 2% lecithin in dodecane)
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This compound stock solution in DMSO
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High and low permeability control compounds (e.g., propranolol and furosemide)
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96-well UV plate
-
Plate reader
Method:
-
Prepare a 1% (w/v) solution of lecithin in dodecane and sonicate to dissolve.
-
Carefully add 5 µL of the lipid solution to each well of the donor plate, ensuring the membrane is fully coated. Allow the solvent to evaporate.
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Fill the wells of the acceptor plate with 300 µL of acceptor sink buffer.
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Prepare the donor solutions by diluting the this compound stock solution and control compounds in the donor solution buffers to the desired final concentration (e.g., 100 µM), with a final DMSO concentration of ≤1%.
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Add 150 µL of the donor solutions to the wells of the lipid-coated donor plate.
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Carefully place the donor plate onto the acceptor plate, ensuring a good seal.
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Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
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After incubation, separate the plates.
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Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
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Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = [-ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * t)
Where:
-
C_A(t) is the concentration in the acceptor well at time t
-
C_equilibrium is the theoretical equilibrium concentration
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively
-
Area is the surface area of the membrane
-
t is the incubation time in seconds
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
Materials:
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Caco-2 cells (ATCC HTB-37)
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24-well Transwell plates with 0.4 µm pore size inserts
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
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Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
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This compound stock solution in DMSO
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
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Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Method:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed the cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of each monolayer. Values should be >200 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add 0.5 mL of HBSS containing this compound and control compounds (e.g., 10 µM) to the apical (donor) side.
-
Add 1.5 mL of fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as the A-B assay, but add the compound to the basolateral (donor) side and sample from the apical (receiver) side.
-
-
Sample Analysis:
-
Analyze the concentration of the compounds in the samples by LC-MS/MS.
-
-
Calculations:
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Protocol 3: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the oral bioavailability of this compound in a rodent model (e.g., rats).
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Vehicle for formulation
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Anesthesia (if required for blood collection)
-
LC-MS/MS for plasma sample analysis
Method:
-
Animal Acclimation and Fasting:
-
Acclimate rats for at least 3 days before the study.
-
Fast the animals overnight (with free access to water) before dosing.
-
-
Dosing:
-
Divide the rats into two groups: IV and PO.
-
IV Group: Administer this compound (e.g., 1 mg/kg) via tail vein injection.
-
PO Group: Administer this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO routes.
-
Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), Cmax, Tmax, and half-life (t½) using non-compartmental analysis.
-
-
Bioavailability Calculation:
-
Calculate the absolute oral bioavailability (%F) using the following formula:
%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Technical Support Center: Ensuring Specificity of CB2R-IN-1 in Complex Biological Systems
Welcome to the technical support center for CB2R-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inverse agonist for the Cannabinoid Receptor 2 (CB2R).[1][2] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of CB2R, which is a G-protein coupled receptor (GPCR), an inverse agonist like this compound would be expected to inhibit the basal or constitutive activity of the receptor. CB2R primarily couples to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Therefore, as an inverse agonist, this compound is expected to increase cAMP levels in cells with constitutive CB2R activity.
Q2: How can I be sure that the observed effects in my experiment are specific to this compound's action on CB2R?
Ensuring specificity is crucial. Here are several key strategies:
-
Use of Controls:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Inactive Enantiomer (if available): If a stereoisomer of this compound exists that is inactive against CB2R, it can serve as an excellent negative control.
-
CB2R Knockout/Knockdown Models: The most definitive way to demonstrate specificity is to use a cell line or animal model where the CB2R gene is knocked out or its expression is knocked down (e.g., using siRNA or shRNA). The effects of this compound should be absent or significantly diminished in these models.
-
-
Rescue Experiments: In a CB2R knockout/knockdown system, reintroducing the CB2R should restore the responsiveness to this compound.
-
Orthogonal Approaches: Use another CB2R inverse agonist with a different chemical structure to see if it phenocopies the effects of this compound.
-
Dose-Response Analysis: A specific effect should exhibit a clear dose-response relationship.
Q3: What are the potential off-target effects of this compound?
While this compound demonstrates high selectivity for CB2R over CB1R, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[1] It is crucial to use the lowest effective concentration of this compound in your experiments. Potential off-target effects can be investigated through broader kinase or receptor profiling panels. If you observe an unexpected phenotype, consider the possibility of off-target activity.
Q4: In which cell types is this compound expected to be most effective?
CB2R is predominantly expressed in cells of the immune system, including B cells, natural killer cells, monocytes, and T cells.[4] Its expression can be upregulated in various cell types, including microglia, in response to inflammation.[5] Therefore, this compound is likely to have the most pronounced effects in immune cells or in disease models with a significant inflammatory component.
Troubleshooting Guides
Issue 1: No observable effect of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Low or absent CB2R expression | Confirm CB2R expression in your cell line or primary cells using qPCR, Western blot, or flow cytometry. Note that CB2R expression can be low in non-immune cells under basal conditions.[4] |
| Lack of constitutive CB2R activity | As an inverse agonist, this compound requires a level of basal receptor activity to show an effect. In systems with very low or no constitutive activity, the effect of an inverse agonist may be minimal. Consider stimulating the cells with a low concentration of a CB2R agonist to induce a basal tone. |
| Incorrect concentration of this compound | Perform a dose-response experiment to determine the optimal concentration. Start with a concentration around the Ki value (0.9 nM) and test a range of higher and lower concentrations.[1] |
| Compound instability or degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Assay readout is not sensitive to CB2R modulation | The chosen assay may not be coupled to the CB2R signaling pathway that is active in your cells. Consider measuring cAMP levels, which are directly modulated by the canonical Gi/o pathway of CB2R.[3] |
Issue 2: High background or inconsistent results in my experiments.
| Possible Cause | Troubleshooting Step |
| Cell culture variability | Ensure consistent cell passage number, confluency, and health. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Inconsistent compound dispensing | Use calibrated pipettes and ensure thorough mixing of the compound in the culture medium. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Contamination (mycoplasma or bacterial) | Regularly test your cell cultures for contamination, as this can significantly impact cellular signaling and experimental reproducibility. |
Issue 3: Observed toxicity at higher concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Off-target effects | High concentrations of any small molecule can lead to off-target toxicity. Determine the lowest effective concentration through a dose-response study and use that for your experiments. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the vehicle is consistent across all conditions and is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Induction of apoptosis or cell cycle arrest | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxic effects of this compound at different concentrations and time points. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for CB2R | 0.9 nM | [1][2] |
| Binding Affinity (Ki) for CB1R | 8259.3 nM | [1] |
| Selectivity (CB1R Ki / CB2R Ki) | ~9177-fold | [1] |
Experimental Protocols
Note: As no specific experimental protocols using this compound have been published, the following are representative protocols for key assays that can be adapted for use with this compound.
Protocol 1: Western Blot for CB2R Expression
Objective: To confirm the presence of CB2R protein in the experimental cell line or tissue.
Materials:
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CB2R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CB2R antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 2: cAMP Assay to Measure this compound Activity
Objective: To determine the effect of this compound on intracellular cAMP levels.
Materials:
-
Cells expressing CB2R
-
This compound
-
Forskolin (optional, to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plates
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
(Optional) Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay format.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.
Protocol 3: Immunoprecipitation (IP) of CB2R
Objective: To isolate CB2R and its potential interacting partners.
Materials:
-
Cell lysate
-
IP lysis buffer (non-denaturing)
-
Anti-CB2R antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Prepare cell lysates using a non-denaturing IP lysis buffer.
-
Pre-clear the lysate by incubating with beads/resin for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-CB2R antibody overnight at 4°C with gentle rotation.
-
Add the protein A/G beads/resin and incubate for 2-4 hours at 4°C.
-
Wash the beads/resin complex several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads/resin using elution buffer.
-
Analyze the eluted proteins by Western blot to confirm the presence of CB2R and to probe for co-immunoprecipitated proteins.
Visualizations
Caption: Canonical signaling pathway of CB2R and the inhibitory effect of the inverse agonist this compound.
Caption: Logical workflow for confirming the specificity of this compound using appropriate cellular controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inverse Agonist Activity of CB2R Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inverse agonist activity of selected Cannabinoid Receptor 2 (CB2R) ligands, with a focus on SMM-189. The performance of SMM-189 is compared with other well-characterized CB2R inverse agonists, supported by experimental data from functional assays. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to CB2R Inverse Agonism
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) primarily expressed in immune cells, playing a crucial role in modulating immune responses and inflammation.[1][2] Unlike neutral antagonists which block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal or constitutive activity.[2] This mechanism is particularly relevant for receptors like CB2R that exhibit spontaneous activity even in the absence of an agonist. The primary signaling pathway for CB2R involves coupling to Gαi, which inhibits adenylyl cyclase (AC) and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Inverse agonists counteract this basal activity, resulting in an increase in cAMP levels.[4][5] This guide focuses on the validation of this activity for SMM-189 and compares it with other known CB2R inverse agonists.
Comparative Analysis of CB2R Inverse Agonists
The following table summarizes the quantitative data for SMM-189 and other selected CB2R inverse agonists from various in vitro assays.
| Compound | Assay Type | Species | Cell Line/Tissue | Parameter | Value (nM) | Selectivity for CB2 over CB1 | Reference |
| SMM-189 | Binding Affinity | --- | --- | Kᵢ | 121.3 | 40-fold | [1] |
| SR144528 | Binding Affinity | Human | hCB2-transfected cells | Kᵢ | 0.6 | >700-fold | [6] |
| Functional Activity | Human | CHO-hCB2 cells | IC₅₀ (vs. CP55,940 in MAPK assay) | 39 | >25-fold | [7] | |
| Functional Activity | Human | hCB2-transfected cells | EC₅₀ (vs. CP55,940 in AC assay) | 10 | --- | [8] | |
| AM630 | Binding Affinity | Human | hCB2-transfected CHO cells | Kᵢ | 31.2 | 165-fold | [4][9] |
| Functional Activity | Human | CB2-transfected cells | EC₅₀ (GTPγS binding inhibition) | 76.6 | --- | [4] | |
| Functional Activity | Human | CB2-transfected cells | EC₅₀ (cAMP accumulation) | 128.6 (reversal of CP55940) | --- | [10] | |
| JTE-907 | Binding Affinity | Human | hCB2-transfected CHO cells | Kᵢ | 35.9 | 66-fold | [5] |
| Binding Affinity | Rat | Splenocytes | Kᵢ | 0.38 | 2760-fold | [5] | |
| Binding Affinity | Mouse | mCB2-transfected CHO cells | Kᵢ | 1.55 | 684-fold | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of inverse agonist activity.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound to the CB2 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor (hCB2-CHO).
-
Incubation: Cell membranes are incubated with a radiolabeled cannabinoid agonist, such as [³H]-CP55,940, and various concentrations of the test compound (e.g., SMM-189).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[10]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of intracellular cyclic AMP, a key second messenger in the CB2R signaling pathway.
Protocol:
-
Cell Culture: hCB2-CHO cells are cultured in appropriate media and seeded into multi-well plates.[11]
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production. Simultaneously, various concentrations of the test inverse agonist are added.[4]
-
Incubation: The cells are incubated for a defined period to allow for changes in cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit, such as those based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).[11]
-
Data Analysis: The concentration of the inverse agonist that produces a half-maximal increase in cAMP levels (EC₅₀) is determined from the dose-response curve.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the CB2 receptor. Inverse agonists inhibit the basal level of G protein activation.[12][13]
Protocol:
-
Membrane Preparation: Membranes from hCB2-CHO cells are prepared as in the binding assay.[10]
-
Incubation: The membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test inverse agonist.[10]
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filter is quantified by scintillation counting.
-
Data Analysis: The concentration of the inverse agonist that inhibits 50% of the basal [³⁵S]GTPγS binding (EC₅₀) is calculated.[4]
Visualizing CB2R Signaling and Experimental Workflow
CB2R Signaling Pathway with Inverse Agonism
Caption: CB2R inverse agonist signaling pathway.
General Experimental Workflow for Validating Inverse Agonist Activity
Caption: Workflow for validating CB2R inverse agonist activity.
Conclusion
The data presented in this guide demonstrates that SMM-189 is a selective inverse agonist for the CB2 receptor. Its performance, as indicated by its binding affinity and functional activity, is comparable to other well-established CB2R inverse agonists such as SR144528 and AM630. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of CB2R inverse agonists in various disease models, such as inflammatory conditions and neurodegenerative disorders.[1] The consistent results across different functional assays, including cAMP accumulation and GTPγS binding, provide strong evidence for the classification of these compounds as CB2R inverse agonists.
References
- 1. SMM-189 | CB2 inverse agonist | Probechem Biochemicals [probechem.com]
- 2. What are CB2 inverse agonists and how do they work? [synapse.patsnap.com]
- 3. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 7. druglibrary.net [druglibrary.net]
- 8. researchgate.net [researchgate.net]
- 9. AM-630 - Wikipedia [en.wikipedia.org]
- 10. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to CB2R-IN-1 and Other Cannabinoid Type 2 Receptor Inverse Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cannabinoid type 2 receptor (CB2R) inverse agonist CB2R-IN-1 with other prominent alternatives, supported by experimental data. This document aims to facilitate informed decisions in the selection of chemical tools for research and development.
The cannabinoid type 2 receptor (CB2R), a G protein-coupled receptor (GPCR), is a key modulator of the immune system and is implicated in a variety of inflammatory and neuropathic pain states. Inverse agonists of CB2R are valuable pharmacological tools that bind to the receptor and reduce its basal, constitutive activity. This guide compares the performance of this compound with three other well-characterized CB2R inverse agonists: AM630, SR144528, and JTE-907.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and its comparators, focusing on binding affinity and functional potency.
Table 1: Binding Affinity of CB2R Inverse Agonists
| Compound | Ki (nM) for human CB2R | Ki (nM) for human CB1R | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | 0.9[1] | Not Reported | Not Reported |
| AM630 | 31.2[2][3] | ~5150 | ~165-fold[2][3][4] |
| SR144528 | 0.6[5][6] | 400 - 437[6][7] | >700-fold[8] |
| JTE-907 | 35.9[9][10] | ~2370 | ~66-fold[10] |
Table 2: Functional Potency of CB2R Inverse Agonists
| Compound | Assay | Potency (EC50/IC50, nM) |
| This compound (as compound (R)-1) * | cAMP Accumulation (Inverse Agonist Activity) | ~112 (pEC50 = 6.95) |
| AM630 | Forskolin-Stimulated cAMP Accumulation (Inverse Agonist Activity) | 230.4[11] |
| [35S]GTPγS Binding (Inverse Agonist Activity) | 76.6[5][12] | |
| Reversal of CP55940-induced cAMP Inhibition | 128.6[5] | |
| SR144528 | Forskolin-Stimulated Adenylyl Cyclase Activity (Inverse Agonist Activity) | 26 |
| Inhibition of CP55940-induced MAPK activity | 39 | |
| Antagonism of B-cell activation | 20 | |
| JTE-907 | Forskolin-Stimulated cAMP Accumulation (Inverse Agonist Activity) | Not explicitly reported, but shown to be concentration-dependent[5][10] |
Note: The functional potency for this compound is based on data for a structurally related compound, (R)-1, as reported in a recent study. While indicative, this may not be the exact value for this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by CB2R inverse agonists and the workflows of the experimental assays used for their characterization.
Caption: CB2R inverse agonist signaling pathway.
Caption: Key experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing human CB2R
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4)
-
Radioligand: [3H]CP55,940
-
Unlabeled test compound (inverse agonist)
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
Glass fiber filters (e.g., GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from CB2R-expressing cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]CP55,940 (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of an unlabeled ligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an inverse agonist to increase cAMP levels above the basal level stimulated by forskolin, an activator of adenylyl cyclase.
Materials:
-
CHO cells stably expressing human CB2R (CHO-hCB2)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
Forskolin
-
Test compound (inverse agonist)
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor cAMP assay kits)
Procedure:
-
Seed CHO-hCB2 cells in a 96- or 384-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for an additional period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the inverse agonist that produces 50% of the maximal increase in cAMP accumulation.
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to the CB2R upon ligand binding, which is a hallmark of GPCR activation and subsequent desensitization. For inverse agonists, the effect on basal β-arrestin recruitment is assessed.
Materials:
-
PathHunter® CHO-K1 hCB2R β-Arrestin cell line (DiscoverX)
-
Cell culture medium
-
Assay buffer
-
Test compound (inverse agonist)
-
PathHunter® Detection Reagents
Procedure:
-
Plate the PathHunter® CHO-K1 hCB2R β-Arrestin cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted test compound to the cells and incubate for 90 minutes at 37°C.
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent mixture to each well and incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data to determine the effect of the inverse agonist on the basal level of β-arrestin recruitment. For inverse agonists, a decrease in the basal signal may be observed. The potency is typically determined by its ability to antagonize agonist-induced β-arrestin recruitment.
References
- 1. Functional and immunohistochemical characterization of CB1 and CB2 receptors in rat bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A bioluminescent and homogeneous assay for monitoring GPCR-mediated cAMP modulation and PDE activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional characterization of the cannabinoid receptors 1 and 2 in zebrafish larvae using behavioral analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cannabinoid Receptor 2 (CB2R) Ligands: SR144528
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the well-characterized cannabinoid receptor 2 (CB2R) antagonist/inverse agonist, SR144528. A direct comparison with "CB2R-IN-1" could not be conducted as extensive searches yielded no publicly available data for a compound with this designation. It is possible that "this compound" is an internal, unpublished, or alternative name for a different compound. The following sections detail the functional assay performance of SR144528, supported by experimental data and protocols, to serve as a valuable resource for researchers in the field.
Quantitative Data Summary: SR144528
The following table summarizes the key quantitative parameters of SR144528 in various functional assays, highlighting its high potency and selectivity for the CB2 receptor.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 0.6 nM | Rat Spleen & Cloned Human CB2 | Radioligand Binding ([³H]-CP 55,940) | [1][2][3] |
| 400 nM | Rat Brain & Cloned Human CB1 | Radioligand Binding ([³H]-CP 55,940) | [1][3] | |
| Antagonist Potency (IC50) | 39 nM | hCB2-expressing cells | MAPK Activity Assay (vs. CP 55,940) | [1][3] |
| 20 nM | Human Tonsillar B-cells | B-cell Activation Assay (vs. CP 55,940) | [1][3] | |
| Antagonist Potency (EC50) | 10 nM | hCB2-expressing cells | Adenylyl Cyclase Inhibition (vs. CP 55,940) | [1][3] |
| Inverse Agonist Potency (EC50) | 26 ± 6 nM | CHO-CB2 cells | Adenylyl Cyclase Activity | [2] |
| In Vivo Efficacy (ED50) | 0.35 - 0.36 mg/kg (p.o.) | Mouse | Ex vivo [³H]-CP 55,940 binding in spleen | [1][3] |
Signaling Pathways
SR144528 has been shown to act as both a competitive antagonist of CB2R agonists and as an inverse agonist, modulating key intracellular signaling pathways.
Antagonism of Agonist-Induced Gαi/o Signaling
SR144528 effectively blocks the canonical Gαi/o-protein coupled signaling cascade initiated by CB2R agonists like CP 55,940. This includes the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels, as well as the modulation of mitogen-activated protein kinase (MAPK) pathways.[1][3][4][5]
Caption: SR144528 blocks agonist binding to CB2R, preventing Gαi/o-mediated signaling.
Inverse Agonism
In the absence of an agonist, SR144528 can act as an inverse agonist, reducing the basal constitutive activity of the CB2 receptor. This leads to an increase in adenylyl cyclase activity and cAMP levels.[2][6][7]
Caption: SR144528 reduces the constitutive activity of CB2R, leading to increased cAMP.
Experimental Protocols
Detailed methodologies for key functional assays are crucial for the replication and validation of experimental findings.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.
Caption: General workflow for determining the binding affinity of SR144528.
Protocol Details:
-
Membrane Preparation: Homogenize cells or tissues expressing the CB2 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled CB2R ligand (e.g., [³H]-CP 55,940) with the cell membranes in the presence of a range of concentrations of SR144528.[1][8]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the SR144528 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[1]
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in the CB2R signaling pathway.
Protocol Details:
-
Cell Culture: Culture cells stably expressing the human CB2 receptor (e.g., CHO-hCB2) in appropriate media.
-
Assay Setup: Plate the cells in a multi-well plate. On the day of the assay, wash the cells and incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[1][2]
-
Treatment:
-
Antagonism: Pre-incubate the cells with varying concentrations of SR144528 before adding a fixed concentration of a CB2R agonist (e.g., CP 55,940) and a stimulator of adenylyl cyclase (e.g., forskolin).[1]
-
Inverse Agonism: Incubate the cells with varying concentrations of SR144528 in the presence of forskolin alone.[2]
-
-
Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a suitable detection kit (e.g., ELISA, HTRF).
-
Data Analysis: Normalize the data to the forskolin-only control. For antagonism, calculate the EC50 value for the reversal of agonist-induced inhibition. For inverse agonism, calculate the EC50 for the stimulation of cAMP production.[1][2]
Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This assay assesses the modulation of the MAPK/ERK signaling pathway, which is also downstream of CB2R activation.
Protocol Details:
-
Cell Culture and Starvation: Culture cells expressing the CB2 receptor. Prior to the assay, starve the cells in a serum-free medium to reduce basal MAPK activity.
-
Treatment: Pre-incubate the starved cells with different concentrations of SR144528, followed by stimulation with a CB2R agonist (e.g., CP 55,940).[1]
-
Cell Lysis: Lyse the cells at a specific time point after agonist addition to extract total protein.
-
Detection: Measure the levels of phosphorylated MAPK (p-MAPK/p-ERK) and total MAPK using methods such as Western blotting or specific ELISA kits.[2]
-
Data Analysis: Quantify the p-MAPK signal and normalize it to the total MAPK signal. Determine the IC50 of SR144528 for the inhibition of agonist-induced MAPK phosphorylation.[1]
Conclusion
SR144528 is a potent and selective CB2 receptor antagonist and inverse agonist that has been extensively characterized in a variety of functional assays. Its sub-nanomolar binding affinity for the CB2 receptor and significant selectivity over the CB1 receptor make it an invaluable tool for investigating the physiological and pathophysiological roles of the CB2 receptor.[1][3] The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting their own studies involving CB2R modulation. Further research is required to identify and characterize the compound referred to as "this compound" to enable a direct and meaningful comparison with established ligands like SR144528.
References
- 1. researchgate.net [researchgate.net]
- 2. 3.3.2. Functional Activity at CB2R In Vitro [bio-protocol.org]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
A Head-to-Head Comparison of Cannabinoid Receptor 2 (CB2R) Ligands
A comparative guide for researchers and drug development professionals.
The Cannabinoid Receptor 2 (CB2R) has emerged as a promising therapeutic target for a range of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders, primarily due to its immunomodulatory functions and limited psychoactive effects compared to the Cannabinoid Receptor 1 (CB1R). The development of selective CB2R ligands is a key focus in modern pharmacology.
While a specific ligand designated "CB2R-IN-1" was the subject of the initial query, a thorough review of the scientific literature did not yield data for a compound with this identifier. Therefore, this guide provides a head-to-head comparison of several well-characterized and widely used CB2R ligands: the potent agonist CP55,940 , the selective agonist JWH133 , the classical cannabinoid agonist WIN55,212-2 , and the selective antagonist/inverse agonist AM630 . This comparison is based on their binding affinities, selectivity for CB2R over CB1R, and functional activities in key signaling pathways.
Comparative Analysis of Ligand Performance
The selection of an appropriate CB2R ligand is critical for experimental success and therapeutic development. The following tables summarize the quantitative data for our selected ligands, offering a clear comparison of their biochemical and functional properties.
Table 1: Binding Affinity and Selectivity of CB2R Ligands
| Ligand | CB2R Ki (nM) | CB1R Ki (nM) | Selectivity (CB1R Ki / CB2R Ki) | Ligand Type |
| CP55,940 | 0.56 - 2.1 | 0.95 - 5.8 | ~2-3 | Non-selective Agonist |
| JWH133 | 3.4 - 12 | >10,000 | >200 | Selective Agonist |
| WIN55,212-2 | 0.28 - 3.8 | 1.9 - 62.3 | ~7-22 | Non-selective Agonist |
| AM630 | 31.2 - 55.4 | 5160 | ~165 | Selective Antagonist/Inverse Agonist[1][2] |
Ki values represent the inhibition constant, indicating the ligand's binding affinity. A lower Ki value signifies a higher binding affinity. Selectivity is expressed as the ratio of Ki for CB1R to Ki for CB2R; a higher ratio indicates greater selectivity for CB2R.
Table 2: Functional Activity of CB2R Ligands in cAMP Assays
| Ligand | Assay Type | EC50 / IC50 (nM) | Efficacy (% of max response) |
| CP55,940 | cAMP Inhibition | EC50: 0.56 | 150% (relative to basal)[3] |
| JWH133 | cAMP Inhibition | EC50: 3.1 - 8.1 | Potent inhibitor[1] |
| WIN55,212-2 | cAMP Inhibition | EC50: 2.6 | 140% (relative to basal)[3] |
| AM630 | cAMP Inhibition | IC50: 76.6 | Inverse agonist (enhances cAMP)[2] |
EC50 (half-maximal effective concentration) measures the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist/inverse agonist that inhibits a response by 50%.
Signaling Pathways and Experimental Workflows
The interaction of a ligand with CB2R can trigger multiple intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase through Gαi/o proteins, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, CB2R activation can lead to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling.[4][5]
The characterization of novel CB2R ligands typically follows a standardized workflow to determine their binding and functional properties.
Detailed Experimental Protocols
The following are generalized protocols for the key assays used to characterize CB2R ligands. Specific details may vary between laboratories and reagent kits.
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB2 receptor.
-
Objective: To measure the ability of a test ligand to displace a radiolabeled ligand from the CB2 receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing human CB2R (e.g., CHO-CB2 or HEK-CB2 cells).
-
Radiolabeled CB2R ligand (e.g., [3H]CP55,940).
-
Test compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity CB2R ligand.
-
After incubation (e.g., 60-90 minutes at 30°C), the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay determines the functional effect of a ligand on the canonical Gαi-mediated signaling pathway.
-
Objective: To measure the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP).
-
Materials:
-
Whole cells expressing human CB2R (e.g., CHO-CB2 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Cells are pre-treated with the test compound at various concentrations for a specific duration.
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin to increase basal cAMP levels.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection kit.
-
Agonists will inhibit forskolin-induced cAMP production, while inverse agonists will enhance it. Neutral antagonists will block the effect of an agonist.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal efficacy (Emax).[6]
-
3. β-Arrestin Recruitment Assay
This assay is used to assess a ligand's ability to promote the interaction between the CB2 receptor and β-arrestin, a key event in receptor desensitization and G protein-independent signaling.
-
Objective: To measure the recruitment of β-arrestin to the activated CB2 receptor.
-
Materials:
-
Engineered cell line co-expressing CB2R fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Test compound at various concentrations.
-
Substrate for the reporter enzyme that generates a luminescent or fluorescent signal.
-
-
Procedure:
-
Cells are treated with the test compound at various concentrations.
-
If the ligand is an agonist, it will induce a conformational change in the CB2R, leading to its phosphorylation and the subsequent recruitment of the β-arrestin fusion protein.
-
The proximity of the two fusion proteins allows the reporter fragments to complement and form an active enzyme.
-
A substrate is added, and the resulting signal (e.g., luminescence) is measured.
-
Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.[4][7][8] This data can be compared to G-protein activation data to assess for biased agonism.
-
References
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells - ProQuest [proquest.com]
- 7. Frontiers | Design, synthesis and biological evaluation of novel orthosteric-allosteric ligands of the cannabinoid receptor type 2 (CB2R) [frontiersin.org]
- 8. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Selectivity of CB2R Inverse Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo selectivity of prominent CB2 receptor (CB2R) inverse agonists over the CB1 receptor (CB1R). The focus is on presenting experimental data to support the selective action of these compounds in relevant biological systems. This document will delve into the binding affinities, functional activities, and in vivo experimental evidence for two widely studied CB2R inverse agonists, AM630 and SR144528 . For comparative purposes, data for the selective CB2R agonist JWH133 is also included.
Introduction to CB2R Inverse Agonists and In Vivo Selectivity
Cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders. Unlike the CB1 receptor, which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2R is primarily found in peripheral tissues, particularly on immune cells. This distribution makes CB2R an attractive target for developing therapies devoid of central nervous system side effects.
Inverse agonists are ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. For G protein-coupled receptors like CB2R that exhibit constitutive activity, inverse agonists can reduce the basal level of receptor signaling. Demonstrating the in vivo selectivity of a CB2R inverse agonist is crucial to ensure that its therapeutic effects are not confounded by off-target actions at the CB1 receptor. This guide outlines the experimental evidence confirming the CB2R selectivity of AM630 and SR144528 in vivo.
Comparative Analysis of Receptor Binding and Functional Activity
The initial characterization of a ligand's selectivity begins with in vitro assays to determine its binding affinity (Ki) and functional potency at the target receptors. The following table summarizes the in vitro selectivity profile of AM630, SR144528, and the comparator agonist JWH133.
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (CB1 Ki / CB2 Ki) | Functional Activity |
| AM630 | CB1 | ~5000 | ~165-fold | Weak Partial Agonist / Antagonist |
| CB2 | 31.2[1][2][3] | Inverse Agonist[1][4][5] | ||
| SR144528 | CB1 | ~400 | ~667-fold | Antagonist / Inverse Agonist |
| CB2 | 0.6[6][7] | Inverse Agonist[4][7] | ||
| JWH133 | CB1 | 677 | ~200-fold | Weak Partial Agonist |
| CB2 | 3.4[8][9][10] | Full Agonist[8][9][11] |
In Vivo Evidence of CB2R Selectivity
While in vitro data provides a strong indication of selectivity, in vivo studies are essential to confirm that this selectivity translates to a complex biological system. This section details key in vivo experiments that have been used to establish the CB2R selectivity of AM630 and SR144528.
Ex Vivo Receptor Occupancy Studies
A direct method to assess in vivo selectivity is to administer the compound to an animal and then measure its occupancy at the CB1 and CB2 receptors in relevant tissues.
Workflow for ex vivo receptor occupancy studies.
Experimental Protocol: Ex Vivo [3H]-CP55,940 Binding Assay
-
Animal Dosing: Mice are administered the test compound (e.g., SR144528 orally) at various doses.[6]
-
Tissue Collection: At a specified time point after administration, animals are euthanized, and tissues rich in CB1 (brain) and CB2 (spleen) receptors are collected.[6]
-
Membrane Preparation: The tissues are homogenized and centrifuged to isolate cell membranes containing the cannabinoid receptors.
-
Radioligand Binding: The prepared membranes are incubated with a radiolabeled cannabinoid ligand, such as [3H]-CP55,940, which binds to both CB1 and CB2 receptors.
-
Quantification: The amount of radioligand bound to the receptors is measured. A reduction in binding compared to vehicle-treated animals indicates that the test compound is occupying the receptors.
Findings:
-
SR144528: Following oral administration in mice, SR144528 dose-dependently displaced [3H]-CP55,940 binding in the spleen (CB2-rich tissue) with an ED50 of 0.35 mg/kg. In contrast, no significant displacement was observed in the brain (CB1-rich tissue) even at doses up to 10 mg/kg, demonstrating its high in vivo selectivity for CB2R.[6][7]
Models of Inflammation
Given the prominent role of CB2R in modulating inflammation, in vivo models of inflammation are valuable tools to assess the functional selectivity of CB2R ligands.
1. Formalin-Induced Paw Licking Test
The formalin test is a widely used model of inflammatory pain. It involves injecting a dilute formalin solution into the paw of a rodent, which elicits a biphasic licking response. The second phase is associated with an inflammatory response.
Workflow for the formalin-induced paw licking test.
Experimental Protocol:
-
Acclimatization: Mice are placed in an observation chamber to acclimate for a period before the experiment.
-
Compound Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Formalin Injection: A small volume of dilute formalin (e.g., 2.5%) is injected subcutaneously into the plantar surface of the mouse's hind paw.[12]
-
Behavioral Scoring: The amount of time the animal spends licking the injected paw is recorded. The observation period is divided into two phases: the early phase (0-5 minutes post-injection) representing acute nociception, and the late phase (15-30 minutes post-injection) reflecting inflammatory pain.[12][13]
Findings:
-
CB2R inverse agonists have been shown to modulate the inflammatory phase of the formalin test, indicating their engagement with the CB2 receptor in an in vivo setting of inflammation.
2. Lipopolysaccharide (LPS)-Induced Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Administration of LPS to animals triggers a robust inflammatory response characterized by the production of pro-inflammatory cytokines.
Experimental Protocol:
-
Animal Model: Mice are used for this model.
-
Compound Pre-treatment: The CB2R antagonist/inverse agonist (e.g., SR144528) is administered prior to the inflammatory challenge.
-
LPS Challenge: LPS is administered, typically via intraperitoneal injection, to induce a systemic inflammatory response.
-
Measurement of Inflammatory Markers: At a specified time after LPS administration, blood or tissue samples are collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using methods like ELISA.[14][15]
Findings:
-
Studies have shown that CB2R ligands can modulate the production of inflammatory cytokines in LPS-induced inflammation models, providing in vivo evidence of their functional engagement with the CB2 receptor.[16][17]
Signaling Pathways
The selectivity of these compounds is rooted in their differential interactions with the CB1 and CB2 receptors, leading to distinct downstream signaling events.
Simplified signaling pathways for CB1 and CB2 receptors.
CB2R inverse agonists like AM630 and SR144528 bind to the CB2 receptor and reduce its basal signaling activity, which is often mediated through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Their high selectivity ensures that they do not significantly engage the CB1 receptor at therapeutic doses, thus avoiding the psychoactive and other central effects associated with CB1R modulation.
Conclusion
The experimental data presented in this guide strongly support the in vivo selectivity of AM630 and SR144528 for the CB2 receptor over the CB1 receptor. This selectivity is demonstrated through a combination of in vitro binding and functional assays, as well as in vivo studies that directly measure receptor occupancy and assess functional outcomes in relevant disease models. For researchers and drug developers, this high degree of selectivity makes these compounds valuable tools for investigating the therapeutic potential of modulating the CB2 receptor and for developing novel therapeutics with an improved safety profile. The inclusion of comparative data for the selective agonist JWH133 further highlights the distinct pharmacological properties of CB2R inverse agonists.
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. druglibrary.net [druglibrary.net]
- 7. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JWH 133 | Cannabinoid R2/CB2 Agonists: R&D Systems [rndsystems.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cannabidiol prevents LPS-induced inflammation by inhibiting the NLRP3 inflammasome and iNOS activity in BV2 microglia cells via CB2 receptors and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 16. Pharmacological blockade of cannabinoid receptor 2 signaling does not affect LPS/IFN-γ-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating CB2R-IN-1 Efficacy: A Comparative Guide Using CB2R Knockout Mice
The core principle of using knockout mice for drug validation lies in the comparison of a compound's effect in wild-type (WT) animals, which possess the target receptor, against its effect in knockout animals, which lack the receptor. A true on-target effect will be observed in WT mice but will be absent or significantly diminished in KO mice. This approach provides unequivocal evidence that the compound's mechanism of action is dependent on its interaction with the specific target.
Experimental Framework: A Comparative Approach
A typical experimental workflow to validate the effects of CB2R-IN-1 would involve administering the compound to both WT and CB2R KO mice and comparing their responses across a range of physiological and behavioral assays. The absence of a pharmacological response to this compound in the KO mice would confirm that its effects are mediated by CB2R.
Below is a DOT script-generated diagram illustrating this experimental logic.
The Unseen Advantage: A Comparative Guide to the Highly Selective CB2 Inverse Agonist, SR144528
For researchers, scientists, and drug development professionals, the quest for precise molecular tools is paramount. In the realm of cannabinoid research, the Cannabinoid Receptor 2 (CB2) has emerged as a promising therapeutic target, largely due to its preferential expression in immune cells and its upregulation during inflammatory and pathological states. This localization offers the potential to circumvent the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1). While agonists have been the focus of much research, a deeper understanding of CB2 signaling reveals a significant advantage in employing highly selective inverse agonists. This guide provides a comprehensive comparison of the highly selective CB2 inverse agonist, SR144528, with other CB2 modulators, supported by experimental data and detailed protocols.
Initial searches for the compound "CB2R-IN-1" did not yield publicly available data. Therefore, this guide will focus on the well-characterized and highly selective CB2 inverse agonist, SR144528, as a representative example to illustrate the advantages of this class of molecules.
The Power of Inverse Agonism at the CB2 Receptor
Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to the same receptor and elicit an opposite pharmacological response. Many G protein-coupled receptors (GPCRs), including the CB2 receptor, exhibit a degree of constitutive, or basal, activity even in the absence of an agonist. Inverse agonists effectively reduce this basal signaling, providing a unique mechanism to modulate cellular function. For the CB2 receptor, this can translate to a more profound suppression of pro-inflammatory signaling pathways.
The primary advantages of utilizing a highly selective CB2 inverse agonist like SR144528 include:
-
Enhanced Precision: By reducing constitutive receptor activity, inverse agonists can offer a finer level of control over signaling pathways compared to neutral antagonists.
-
High Selectivity: Compounds like SR144528 exhibit a significantly higher affinity for the CB2 receptor over the CB1 receptor, minimizing the risk of off-target psychoactive effects.[1][2]
-
Investigative Tool: These molecules are invaluable for dissecting the physiological and pathophysiological roles of basal CB2 receptor activity.
Comparative Performance: SR144528 vs. Other CB2 Modulators
To objectively assess the performance of a highly selective CB2 inverse agonist, we compare the binding affinity and functional potency of SR144528 with the CB2 inverse agonist AM630 and the non-selective CB1/CB2 agonist CP55940.
| Compound | Type | CB2 Ki (nM) | CB1 Ki (nM) | CB2/CB1 Selectivity Ratio | Functional Assay (CB2) | Potency (EC50/IC50) |
| SR144528 | Inverse Agonist | 0.6[1][2] | 400[1][2] | ~667 | cAMP Accumulation (antagonism of agonist) | 10 nM (EC50)[2] |
| MAPK Activation (antagonism of agonist) | 39 nM (IC50)[2] | |||||
| AM630 | Inverse Agonist | 31.2[3][4] | 5130 | ~165 | [35S]GTPγS Binding (inhibition) | 76.6 nM (EC50)[3][4] |
| cAMP Accumulation (enhancement) | 230.4 nM (EC50)[5] | |||||
| CP55940 | Agonist | ~0.7-2.0 | ~0.5-1.0 | Non-selective | cAMP Accumulation (inhibition) | ~1-5 nM (EC50) |
Visualizing the Molecular Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the CB2 signaling pathway, the comparative mechanisms of different modulator types, and a typical experimental workflow for characterizing a novel CB2 ligand.
Caption: CB2 receptor signaling pathway modulation by an inverse agonist.
Caption: Comparative mechanism of action for different CB2 receptor modulators.
Caption: Experimental workflow for characterizing a novel CB2 receptor ligand.
Detailed Experimental Protocols
For reproducible and rigorous research, detailed methodologies are crucial. The following are summarized protocols for key experiments used to characterize CB2 receptor inverse agonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CB2 or CB1 receptors.
-
Radioligand (e.g., [3H]-CP55940).
-
Test compound (e.g., SR144528) at various concentrations.
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EGTA, 0.1% BSA).
-
Non-specific binding control (high concentration of a non-labeled ligand).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Protocol:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to adenylyl cyclase activation.
Materials:
-
CHO-K1 cells stably expressing the human CB2 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (inverse agonist) and a CB2 agonist (for antagonist/inverse agonist mode).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HitHunter cAMP Assay).
-
Cell culture medium and reagents.
Protocol:
-
Plate the CB2-expressing cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with the test compound (inverse agonist) for a specified period.
-
Stimulate the cells with forskolin to induce cAMP production. In antagonist mode, co-incubate with a CB2 agonist.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided by the cAMP assay kit.
-
For an inverse agonist, a dose-dependent increase in forskolin-stimulated cAMP levels will be observed (as it inhibits the constitutive inhibitory effect of CB2 on adenylyl cyclase).[6][7] In the presence of an agonist, an inverse agonist will antagonize the agonist-induced inhibition of cAMP production.[2]
-
Calculate the EC50 or IC50 values from the dose-response curves.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the CB2 receptor. Agonists increase the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, while inverse agonists decrease the basal binding.
Materials:
-
Membrane preparations from cells expressing the CB2 receptor.
-
[35S]GTPγS radioligand.
-
GDP.
-
Test compound (inverse agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Protocol:
-
Incubate the cell membranes with the test compound and GDP in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for G protein activation and radioligand binding.
-
Separate the bound from free [35S]GTPγS using either filtration or SPA technology.
-
Quantify the amount of bound [35S]GTPγS.
-
An inverse agonist will produce a concentration-dependent decrease in the basal [35S]GTPγS binding.[3][4]
-
Determine the EC50 and the maximal inhibition (Emax) from the dose-response curve.
Conclusion
The use of a highly selective CB2 inverse agonist, exemplified by SR144528, offers a distinct advantage in the study of the endocannabinoid system and the development of novel therapeutics. By not only blocking agonist-mediated signaling but also reducing the constitutive activity of the CB2 receptor, these compounds provide a powerful tool for modulating immune and inflammatory responses with high precision and a reduced risk of off-target effects. The comparative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize and evaluate these valuable molecular probes in their own investigations.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity [mdpi.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. What are CB2 inverse agonists and how do they work? [synapse.patsnap.com]
- 7. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Functional Selectivity of CB2R Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the functional selectivity of cannabinoid receptor 2 (CB2R) ligands. While specific experimental data for CB2R-IN-1 , a potent inverse agonist with a high binding affinity (Ki = 0.9 nM), is not extensively available in the public domain beyond initial binding characterization, this guide will use well-studied CB2R modulators as exemplars to illustrate the principles and methodologies of evaluating functional selectivity. We will compare the signaling profiles of the potent agonist CP55,940 , the selective agonist JWH133 , and the inverse agonist/antagonist SR144528 .
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a receptor. For CB2R, a G protein-coupled receptor (GPCR), this has significant therapeutic implications, as it may allow for the development of drugs that selectively engage desired signaling cascades (e.g., anti-inflammatory pathways) while avoiding others that could lead to adverse effects.
Comparative Ligand Data
The following tables summarize the binding and functional parameters of our selected reference compounds. This data provides a quantitative basis for comparing their functional selectivity profiles.
Table 1: Binding Affinity of Selected CB2R Ligands
| Compound | Type | Ki (nM) for human CB2R | Ki (nM) for human CB1R | Selectivity (CB1/CB2) |
| This compound | Inverse Agonist | 0.9 | 8259.3 | ~9177 |
| CP55,940 | Agonist | ~0.5 - 1.0 | ~0.5 - 1.0 | ~1 |
| JWH133 | Agonist | 3.4 | 677 | ~200[1] |
| SR144528 | Inverse Agonist | 0.6 | 400 | ~700[2][3] |
Table 2: Functional Activity of Selected CB2R Ligands in Downstream Signaling Assays
| Compound | Gαi-cAMP Inhibition (Emax % / EC50 nM) | β-Arrestin 2 Recruitment (Emax % / EC50 nM) | ERK 1/2 Phosphorylation (Emax % / EC50 nM) |
| CP55,940 | 100% / ~1-5[4] | 100% / ~10-50 | 100% / ~0.56[5] |
| JWH133 | ~110% / ~3-10[4] | Low Efficacy / >1000 | Partial Agonist / ND |
| SR144528 | Inverse Agonist / ~10[2] | Inverse Agonist / ~2.5[4] | Antagonist (blocks CP55,940 effect)[2] |
ND: Not Determined in the cited literature. Emax values are relative to a standard full agonist like CP55,940.
Signaling Pathways and Experimental Workflows
To understand the assessment of functional selectivity, it is crucial to visualize the underlying molecular events and the experimental approaches used to measure them.
CB2R Signaling Pathways
The CB2 receptor, upon activation by an agonist, primarily couples to the inhibitory G protein, Gαi. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. Additionally, the activated receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling, such as the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. Biased ligands may preferentially activate the Gαi pathway or the β-arrestin pathway.
Figure 1: Simplified CB2R Signaling Pathways.
Experimental Workflow for Assessing Functional Selectivity
A typical workflow to determine the functional selectivity of a novel CB2R ligand involves a series of in vitro assays performed in cell lines stably expressing the human CB2 receptor.
Figure 2: Experimental Workflow for Functional Selectivity Assessment.
Logical Relationship of Biased Agonism
The concept of biased agonism can be illustrated by the differential effects of various ligands on the downstream signaling pathways.
Figure 3: Logical Relationship of Biased Agonism at the CB2R.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols for assessing CB2R functional selectivity.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either human CB1R or CB2R.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]-CP55,940) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate at 30°C for 60-90 minutes.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the ability of a ligand to modulate Gαi-mediated inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human CB2R in a 96-well plate.
-
Pre-treatment: Pre-treat cells with the test compound at various concentrations for a short period (e.g., 15 minutes).
-
Stimulation: Stimulate adenylyl cyclase with forskolin (e.g., 5 µM) for a defined time (e.g., 30 minutes) in the continued presence of the test compound.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit, such as a competitive immunoassay with a chemiluminescent or fluorescent readout.[4]
-
Data Analysis: Generate dose-response curves to determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation. For inverse agonists, measure the increase in cAMP levels above basal.[6]
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the activated CB2R.
Methodology:
-
Assay Principle: Utilize an enzyme fragment complementation (EFC) assay (e.g., PathHunter® β-arrestin assay) in cells co-expressing CB2R fused to one enzyme fragment and β-arrestin fused to the complementary fragment.[7][8]
-
Cell Plating: Plate the engineered cells in a 384-well plate.
-
Ligand Addition: Add the test compound at various concentrations.
-
Incubation: Incubate for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents and measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal as a function of ligand concentration to determine the EC50 and Emax for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay
Objective: To measure the activation of the MAPK signaling pathway downstream of CB2R.
Methodology:
-
Cell Culture and Starvation: Plate CB2R-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the cells with the test compound at various concentrations for a short time (typically 5-10 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Detection: Measure the levels of phosphorylated ERK1/2 (pERK) and total ERK using an immunoassay such as an in-cell Western, ELISA, or Western blotting.[5]
-
Data Analysis: Normalize the pERK signal to the total ERK signal and generate dose-response curves to determine the EC50 and Emax for ERK phosphorylation.
Conclusion
The assessment of functional selectivity is a critical step in the development of novel CB2R-targeted therapeutics. While this compound shows high binding affinity and selectivity for CB2R, a comprehensive understanding of its functional profile requires detailed investigation of its effects on multiple downstream signaling pathways. By employing the comparative framework and experimental protocols outlined in this guide, researchers can systematically characterize the signaling bias of new chemical entities, paving the way for the development of safer and more effective medicines. The provided data on CP55,940, JWH133, and SR144528 serve as a benchmark for such comparative studies.
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. druglibrary.net [druglibrary.net]
- 4. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cannabinoid Receptor 2 (CB2R) Ligand Binding with Functional Activity: A Comparative Guide
This guide provides a framework for the cross-validation of binding affinity data with functional assay results for ligands targeting the Cannabinoid Receptor 2 (CB2R). While specific data for a compound designated as "CB2R-IN-1" is not publicly available, this document presents a comparative analysis of a hypothetical New Chemical Entity (NCE) against a well-characterized CB2R agonist, CP-55,940. The methodologies and data presentation formats described herein can be adapted by researchers and drug development professionals to evaluate their own compounds, such as this compound.
The objective of this guide is to offer a clear and structured comparison of a ligand's ability to physically bind to the CB2 receptor (affinity) with its capacity to elicit a biological response upon binding (potency and efficacy). This cross-validation is a critical step in drug discovery to ensure that high binding affinity translates into desired functional activity.
Data Presentation: Comparative Analysis of a Hypothetical NCE and CP-55,940
The following table summarizes the quantitative data from binding and functional assays for our hypothetical NCE and the reference agonist CP-55,940.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Efficacy (% of Max Response) |
| Hypothetical NCE | 5.2 | 15.8 | 95% |
| CP-55,940 | 1.9 | 4.5 | 100% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for CB2R
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.
Materials:
-
Membranes from CHO-K1 or HEK293 cells stably expressing human CB2R.
-
[³H]-CP-55,940 (Radioligand).
-
Test compound (e.g., Hypothetical NCE) and non-labeled CP-55,940.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Thaw the cell membranes on ice and resuspend in binding buffer to a final concentration of 10-20 µg protein per well.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the test compound, and 50 µL of [³H]-CP-55,940 (at a final concentration equal to its Kd). For determining non-specific binding, use a high concentration of non-labeled CP-55,940 (e.g., 10 µM).
-
Initiate the binding reaction by adding 50 µL of the membrane suspension to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer, using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for CB2R
This assay measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP) following the activation of the Gαi-coupled CB2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CB2R.
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay buffer containing 5 µM forskolin and 0.5 mM IBMX.
-
Test compound (e.g., Hypothetical NCE) and CP-55,940.
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen based).
-
384-well white microplates.
Procedure:
-
Seed the CB2R-expressing cells into a 384-well plate and incubate overnight.
-
On the day of the assay, remove the culture medium and add 10 µL of assay buffer containing various concentrations of the test compound.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of stimulation buffer to all wells to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: The EC50 values are determined by plotting the concentration-response curves and fitting the data to a sigmoidal dose-response equation using non-linear regression. Efficacy is determined by the maximal inhibition of the forskolin-stimulated cAMP response, relative to a reference full agonist like CP-55,940.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows.
Independent Pharmacological Profile of a Selective CB2 Receptor Agonist: A Comparative Guide
This guide provides an independent verification of the pharmacological profile of a representative selective Cannabinoid Receptor 2 (CB2R) agonist, JWH-133. Its performance is objectively compared with other known CB2R modulators, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Pharmacological Data
The following table summarizes the in vitro pharmacological data for JWH-133 and two other notable CB2R modulators: AM1241, a partial agonist, and AM630, an antagonist/inverse agonist. This data facilitates a direct comparison of their binding affinities, selectivity for the CB2 receptor over the CB1 receptor, and functional potencies.
| Compound | Type | Ki (nM) for human CB2R | Ki (nM) for human CB1R | Selectivity (CB1/CB2) | Functional Activity (EC50/IC50, nM) | Functional Assay |
| JWH-133 | Selective Agonist | 3.4[1] | 677[1] | ~200-fold[1] | - | - |
| AM1241 | Partial Agonist | ~7[2] | Weaker affinity, >80-fold less than CB2R[2] | ~82-fold[2] | 28 (EC50)[3] | cAMP inhibition[3] |
| AM630 | Antagonist/Inverse Agonist | 31.2[4][5] | 5,000 (5 µM)[4][6] | ~165-fold[5][7] | 230.4 (EC50 for inverse agonism)[4][6] | cAMP accumulation[4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the CB2 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the CB2 receptor by a non-labeled test compound.
Materials:
-
Membrane preparations from cells stably expressing the human CB2 receptor (e.g., CHO or HEK-293 cells).
-
Radioligand: [³H]-CP55,940, a high-affinity cannabinoid receptor agonist.[2][8]
-
Test compounds (e.g., JWH-133, AM1241, AM630).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% bovine serum albumin (BSA).[2]
-
Wash Buffer: Ice-cold Tris-HCl buffer with BSA.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
Procedure:
-
Incubate a fixed concentration of the cell membrane preparation with various concentrations of the test compound and a constant concentration of [³H]-CP55,940.[9]
-
The incubation is typically carried out in a 96-well plate format at 30°C or 37°C for 60-90 minutes to reach equilibrium.[9][10]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN55,212-2).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist at the CB2 receptor.
Objective: To measure the ability of a test compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP) in cells expressing the CB2 receptor.
Materials:
-
CHO or HEK-293 cells stably expressing the human CB2 receptor.[8]
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, FRET-based, or luminescence-based).
Procedure for Agonist Testing:
-
Seed the CB2R-expressing cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[3]
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.[3]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Agonists of the Gi-coupled CB2 receptor will inhibit forskolin-stimulated cAMP accumulation. The potency of the agonist is determined by calculating the EC50 value from the concentration-response curve.
Procedure for Antagonist/Inverse Agonist Testing:
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known CB2R agonist (e.g., CP55,940).[7] Then stimulate with forskolin. Antagonists will block the agonist-induced inhibition of cAMP accumulation.
-
For inverse agonist testing, incubate the cells with the test compound in the presence of forskolin. Inverse agonists will increase the forskolin-stimulated cAMP levels above baseline.[7]
Visualizations
Experimental Workflow for Pharmacological Characterization
The following diagram illustrates the typical workflow for characterizing the pharmacological profile of a CB2 receptor ligand.
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AM630 | CAS:164178-33-0 | CB2 receptor antagonist,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
A Comparative Analysis of the In Vivo Efficacy of a Selective CB2 Receptor Agonist and Standard Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the anti-inflammatory properties of the selective cannabinoid receptor 2 (CB2R) agonist, HU-308, against the established anti-inflammatory agents Dexamethasone, Indomethacin, and Celecoxib in preclinical models of inflammation.
This guide provides a comprehensive overview of the in vivo efficacy of the selective CB2R agonist HU-308, benchmarked against widely used anti-inflammatory drugs. Due to the limited publicly available data on "CB2R-IN-1," this report utilizes HU-308 as a representative selective CB2R agonist, for which there is a more extensive body of research. The data presented herein is collated from various preclinical studies to offer a comparative perspective for researchers in the field of inflammation and drug discovery.
Executive Summary
The activation of the cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic strategy for inflammatory diseases, owing to its predominant expression on immune cells and its role in modulating inflammatory responses. This guide delves into the in vivo anti-inflammatory efficacy of the selective CB2R agonist HU-308 and compares it with the corticosteroid Dexamethasone, and the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). The comparison is based on data from two widely accepted animal models of inflammation: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Systemic Inflammation.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data on the anti-inflammatory effects of HU-308 and the comparator drugs in the respective in vivo models. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Carrageenan-Induced Paw Edema Model
This model is a well-established acute inflammatory model used to evaluate the efficacy of anti-inflammatory agents. The primary endpoint is the reduction of paw swelling (edema) after the injection of carrageenan.
| Compound | Species | Dose | Route of Administration | Time Point | % Inhibition of Paw Edema | Reference |
| HU-308 | Mouse | 50 mg/kg | i.p. | - | Significant reduction in ear swelling (arachidonic acid model) | [1] |
| Indomethacin | Rat | 10 mg/kg | i.p. | 3 hours | 91.1% | [2] |
| Rat | 10 mg/kg | i.p. | 4 hours | 54% | [3] | |
| Rat | 10 mg/kg | - | - | 87.3% | [4] | |
| Dexamethasone | Rat | 1 µg (local) | s.c. | 3 hours | >60% | [5] |
| Celecoxib | Rat | 50 mg/kg | - | - | Significant reduction | [6] |
Note: Data for HU-308 in the carrageenan-induced paw edema model was not available. Data from a similar arachidonic acid-induced ear swelling model is presented as a surrogate for acute inflammation.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model mimics the systemic inflammatory response seen in sepsis, where LPS (a component of Gram-negative bacteria) triggers a massive release of pro-inflammatory cytokines.
| Compound | Species | Dose | Route of Administration | Cytokine Measured | % Reduction in Cytokine Levels | Reference |
| HU-308 | Mouse | 3 mg/kg | i.v. | TNF-α, IL-6, CXCL2 | Significant reduction | [7][8][9] |
| Dexamethasone | Mouse | 0.1 mg/kg | i.v. | TNF-α, IL-6, CXCL2 | Significant reduction | [7][8][9] |
| Mouse | 10 mg/kg | i.p. | TNF-α | Significant suppression | [10] | |
| Indomethacin | Mouse | - | - | TNF-α, IL-1β | No significant effect on LPS-induced increase | [11][12] |
| Celecoxib | Rat (neonatal) | 20 mg/kg | i.p. | TNF-α, IL-1β (in brain) | Significant attenuation | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
CB2R Signaling Pathway in Inflammation
Caption: Simplified signaling cascade following CB2R activation by HU-308, leading to reduced pro-inflammatory cytokine production.
NSAID Mechanism of Action
Caption: Mechanism of action of Indomethacin and Celecoxib via inhibition of COX enzymes.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: A typical experimental workflow for the carrageenan-induced paw edema model.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing acute inflammation.[3][14]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration:
-
The test compound (e.g., HU-308), standard drugs (e.g., Indomethacin, 10 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured at various time points after carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.[3]
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents in modulating cytokine production.[7][8][9][10]
-
Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.
-
Acclimatization: Mice are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Drug Administration: The test compound (e.g., HU-308, 3 mg/kg, i.v.), standard drug (e.g., Dexamethasone, 0.1 mg/kg, i.v.), or vehicle is administered at a specified time before or after LPS challenge.[7][8][9]
-
Induction of Inflammation: Mice are injected intraperitoneally (i.p.) with a solution of LPS (e.g., from E. coli) at a dose that induces a robust inflammatory response (e.g., 1-5 mg/kg).
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), blood is collected via cardiac puncture or from the tail vein. Tissues such as the lung, liver, and spleen may also be harvested.
-
Cytokine Analysis: Plasma or serum is separated from the blood, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Data Analysis: The levels of cytokines in the treated groups are compared to the levels in the LPS-only control group to determine the percentage of inhibition.
Discussion
The compiled data indicates that the selective CB2R agonist HU-308 demonstrates significant anti-inflammatory properties in in vivo models. In the LPS-induced systemic inflammation model, HU-308 effectively reduces the levels of key pro-inflammatory cytokines, with an efficacy that appears comparable to the potent corticosteroid, Dexamethasone.[7][8][9]
In the context of acute inflammation, while direct comparative data for HU-308 in the carrageenan-induced paw edema model is lacking, its efficacy in the arachidonic acid-induced ear swelling model suggests a potent anti-edematous effect.[1] Established NSAIDs like Indomethacin and Celecoxib also show robust inhibition of paw edema, acting through the inhibition of prostaglandin synthesis.
The distinct mechanisms of action of these compounds are noteworthy. HU-308 exerts its effects by activating CB2 receptors, which are primarily located on immune cells, leading to a downstream cascade that suppresses inflammatory mediator production. In contrast, NSAIDs target the cyclooxygenase enzymes, and corticosteroids like Dexamethasone have broad anti-inflammatory and immunosuppressive effects by regulating gene transcription.
The findings suggest that selective CB2R agonists represent a promising class of anti-inflammatory agents. Their targeted action on immune cells may offer a more favorable side-effect profile compared to the broader-acting NSAIDs and corticosteroids, which are associated with gastrointestinal and metabolic side effects, respectively. However, further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic window of selective CB2R agonists like HU-308 in various inflammatory conditions.
References
- 1. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 5. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury [mdpi.com]
- 10. embopress.org [embopress.org]
- 11. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Combined Shinbaro and Celecoxib in a Complete Freund’s Adjuvant-Induced Inflammatory Pain Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpns.com [ijrpns.com]
A Comparative Guide to the Pharmacokinetics of Cannabinoids: Evaluating Novel CB2R Agonists
Introduction
The cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders, primarily due to its immunomodulatory functions and lack of the psychoactive effects associated with the cannabinoid receptor 1 (CB1R).[1][2] The development of novel, selective CB2R agonists is an active area of research. A critical aspect of the preclinical development of these new chemical entities is a thorough evaluation of their pharmacokinetic profiles.
This guide provides a framework for evaluating the pharmacokinetic differences between novel CB2R agonists, such as the research chemical CB2R-IN-1, and other well-characterized cannabinoids. Due to the limited publicly available pharmacokinetic data for this compound, this document will focus on comparing the pharmacokinetic properties of Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and the synthetic cannabinoid JWH-018 as representative examples. The methodologies and data presented herein serve as a template for the characterization and comparison of new CB2R-targeting compounds.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for THC, CBD, and JWH-018, highlighting the variability in their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Pharmacokinetic Parameters of THC, CBD, and JWH-018
| Parameter | THC | CBD | JWH-018 |
| Bioavailability (Oral) | 4% - 20%[3] | ~6%[4] | Data not available |
| Bioavailability (Inhaled) | 10% - 35%[1] | Data not available | Not specified, but Cmax is dose-dependent[5] |
| Time to Peak Plasma Concentration (Tmax) (Oral) | 0.5 - 4 hours[1] | Delayed, ~120 mins[4] | Data not available |
| Time to Peak Plasma Concentration (Tmax) (Inhaled) | 3 - 10 minutes[4][6] | 3 - 10 minutes[4] | ~5 minutes[5][7] |
| Plasma Protein Binding | 95% - 99%[3] | High | Data not available |
| Volume of Distribution (Vd) | ~10 L/kg[3] | Large | Data not available |
| Metabolism | Primarily hepatic via CYP2C9, CYP2C19, CYP3A4[1][3] | Hepatic, extensive first-pass metabolism[4][8] | Primarily through hydroxylation and N-dealkylation[9] |
| Major Metabolites | 11-OH-THC (active), 11-COOH-THC (inactive)[10] | 7-OH-CBD, 7-COOH-CBD[11] | Hydroxylated and carboxylated metabolites[9] |
| Elimination Half-Life (t½) | 1.6 - 59 hours (dependent on use)[1] | 14.43 - 60.54 hours (oral)[8] | ~1.7 hours (inhalation)[12] |
| Excretion | Primarily feces, some urine | Primarily feces, some urine[8] | Primarily urine[13] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of standardized in vitro and in vivo assays.
In Vitro ADME Assays
-
Metabolic Stability:
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
-
Methodology: The test compound is incubated with human liver microsomes or hepatocytes.[13] Samples are taken at various time points and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the disappearance of the parent compound over time. The rate of disappearance is used to calculate the intrinsic clearance and predict the hepatic clearance in vivo.[8][12]
-
-
CYP450 Inhibition Assay:
-
Objective: To assess the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
-
Methodology: The test compound is incubated with human liver microsomes and a specific substrate for a particular CYP450 isoform. The formation of the metabolite of the probe substrate is measured by LC-MS/MS. A decrease in metabolite formation indicates inhibition by the test compound.[5]
-
-
Plasma Protein Binding:
-
Objective: To determine the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
-
Methodology: Rapid equilibrium dialysis (RED) or ultrafiltration are commonly used methods. The test compound is added to plasma, and the free and bound concentrations are separated by a semi-permeable membrane or a filter. The concentrations in both fractions are then quantified by LC-MS/MS.[5]
-
-
Cell Permeability (Caco-2) Assay:
-
Objective: To predict the intestinal absorption of an orally administered drug.
-
Methodology: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are grown on a semi-permeable membrane. The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time by LC-MS/MS.[8]
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the ADME properties of a compound in a living organism.
-
Methodology:
-
Animal Model: A relevant animal species (e.g., rodents, canines) is selected.[14][15]
-
Dosing: The compound is administered via the intended clinical route (e.g., oral, intravenous, inhalation).[16][17]
-
Sample Collection: Blood samples are collected at predetermined time points.[18][19] Urine and feces may also be collected for excretion studies.
-
Bioanalysis: The concentration of the parent compound and its major metabolites in the biological matrices is quantified using a validated LC-MS/MS method.[20][21]
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), clearance, volume of distribution, and elimination half-life using non-compartmental or compartmental analysis.[19]
-
Visualizations
CB2 Receptor Signaling Pathway
Caption: Simplified CB2 receptor signaling pathways.
General Experimental Workflow for Pharmacokinetic Profiling
Caption: A typical workflow for preclinical pharmacokinetic evaluation.
Conclusion
The pharmacokinetic profiles of cannabinoids are highly variable and depend on the specific compound, route of administration, and individual physiological factors. This guide provides a comparative overview of the pharmacokinetics of THC, CBD, and JWH-018, and outlines the standard experimental procedures required to characterize a novel CB2R agonist like this compound. A thorough understanding of a new compound's ADME properties is essential for optimizing its therapeutic potential and ensuring its safety, forming a critical component of the journey from preclinical research to clinical application. For any new CB2R agonist, a comprehensive evaluation as outlined in this guide is a necessary step in its development as a potential therapeutic agent.
References
- 1. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. Discovery of Selective Cannabinoid CB2 Receptor Agonists by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. criver.com [criver.com]
- 6. Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. jdc.jefferson.edu [jdc.jefferson.edu]
- 14. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Cannabis and Its Derivatives in Animals and Humans During Pregnancy and Breastfeeding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel Cannabinoid Receptor 2 (CB2) Low Lipophilicity Agonists Produce Distinct cAMP and Arrestin Signalling Kinetics without Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Pharmacokinetic modelling of orally administered cannabidiol and implications for medication control in horses [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
literature review comparing the effects of various CB2R modulators
A comprehensive analysis of Cannabinoid Receptor 2 (CB2R) modulators is crucial for researchers and drug development professionals exploring their therapeutic potential. The CB2R, primarily expressed in immune cells, is a key target for treating inflammatory diseases, pain, neurodegenerative conditions, and cancer without the psychoactive side effects associated with the Cannabinoid Receptor 1 (CB1R).[1][2][3] This guide provides a comparative overview of various CB2R modulators, supported by experimental data and detailed methodologies.
Classification of CB2R Modulators
CB2R modulators can be broadly categorized based on their binding site and functional activity. Orthosteric modulators bind to the same site as endogenous cannabinoids, while allosteric modulators bind to a different site, altering the receptor's response to orthosteric ligands.[4]
Caption: Classification of CB2R modulators by binding site and function.
Comparative Data of CB2R Modulators
The following tables summarize the quantitative data for various classes of CB2R modulators, focusing on their binding affinity (Ki), functional potency (EC₅₀/IC₅₀), and selectivity versus the CB1 receptor.
Table 1: Orthosteric Agonists Orthosteric agonists directly activate the CB2 receptor. Their efficacy is critical for therapeutic applications in pain and inflammation management.[5][6]
| Compound | Type | CB2R Ki (nM) | CB1R Ki (nM) | CB2R EC₅₀ (nM) | Selectivity (CB1/CB2) | Reference |
| JWH133 | Synthetic Agonist | 3.4 | 677 | 3.2 | ~200x | [5] |
| CP-55,940 | Synthetic Agonist | 0.66 | 0.58 | 0.04 - 31 | Non-selective | [7] |
| WIN55212-2 | Synthetic Agonist | 3.3 | 62.3 | 5.5 - 3000 | ~19x | [6][7] |
| β-caryophyllene | Dietary Agonist | 780 | >10,000 | N/A | >12x | [8][9] |
| HU-308 | Synthetic Agonist | 22.7 | >10,000 | 20.9 | >440x | [10] |
| A-836339 | Synthetic Agonist | 1.1 | 2900 | 1.2 | ~2600x | [11] |
Table 2: Orthosteric Antagonists / Inverse Agonists Antagonists block the action of agonists, while inverse agonists reduce the basal activity of the receptor. They are valuable tools for studying CB2R function and have potential therapeutic applications in conditions where receptor activity is pathologically elevated.[9][12]
| Compound | Type | CB2R Ki (nM) | CB1R Ki (nM) | Selectivity (CB1/CB2) | Reference |
| SR144528 | Antagonist / Inverse Agonist | 0.59 | 400 | ~680x | [13][14] |
| AM630 | Antagonist / Inverse Agonist | 31.2 | 5100 | ~165x | [12] |
Table 3: Allosteric Modulators Allosteric modulators offer a more nuanced approach to receptor modulation, enhancing or diminishing the effects of endogenous ligands, which may lead to fewer side effects and reduced receptor desensitization.[4][12]
| Compound | Type | Effect on CB2R | Mechanism | Reference |
| Cannabidiol (CBD) | Negative Allosteric Modulator (NAM) | Reduces agonist (JWH-133) efficacy | Binds to an allosteric site, impairing receptor activation. | [15] |
| EC21a | Positive Allosteric Modulator (PAM) | Potentiates agonist-induced anti-inflammatory effects | Enhances the ability of orthosteric agonists to activate the receptor. | [12][16] |
| β-caryophyllene | Ago-Allosteric Modulator | Acts as an agonist and a NAM | Exhibits both direct agonistic activity and negative allosteric modulation. | [9] |
Key Signaling Pathways
CB2R primarily couples to the Gi/o protein, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity.[3] This cascade influences downstream transcription factors like CREB and NF-κB, ultimately modulating inflammatory responses.[3][10] However, some studies suggest CB2R can also couple to Gαs proteins, stimulating cAMP production under certain conditions.[10]
Caption: Canonical CB2R Gi-coupled signaling pathway leading to immunomodulation.
Detailed Experimental Protocols
The characterization of CB2R modulators relies on standardized in vitro and in vivo assays.
Radioligand Binding Assay
Displacement binding assays are used to determine a compound's affinity (Ki) for the CB2 receptor.[17] This involves competing the test compound against a radiolabeled ligand with known affinity.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB2 receptor (e.g., CHO or HEK-293 cells).[13][18]
-
Incubation: Cell membranes (e.g., 5 µg protein) are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA) with a fixed concentration of a radioligand (e.g., [³H]CP-55,940).[18]
-
Competition: Increasing concentrations of the unlabeled test modulator are added to compete for binding with the radioligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., 5,000 nM CP-55,940).[18]
-
Filtration & Counting: The reaction is terminated by rapid filtration through a filter plate to separate bound from free radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.[18]
-
Data Analysis: Competition curves are generated, and Ki values are calculated using non-linear regression analysis (e.g., Cheng-Prusoff equation).[18]
Caption: General workflow for a radioligand displacement binding assay.
Functional Signaling Assays
Functional assays measure the cellular response following receptor activation or inhibition, determining a modulator's potency (EC₅₀ or IC₅₀) and efficacy.
-
cAMP Assay: This is the most common assay for CB2R function. Since CB2R activation typically inhibits adenylyl cyclase, agonists cause a dose-dependent decrease in forskolin-stimulated cAMP levels. This can be measured using techniques like TR-FRET (e.g., LANCE cAMP kit).[10]
-
β-Arrestin Recruitment Assay: Ligand binding to GPCRs can also trigger the recruitment of β-arrestin proteins, which is involved in receptor desensitization and internalization. This interaction can be monitored using protein complementation assays like NanoBiT™, providing an alternative measure of receptor activation.[19]
-
Receptor Internalization Assay: The translocation of GFP-tagged CB2 receptors from the plasma membrane to intracellular endosomes upon agonist stimulation can be visualized and quantified using high-content imaging systems.[20]
In Vivo Models of Efficacy
The therapeutic potential of CB2R modulators is often evaluated in animal models of disease.
-
Inflammatory Pain Models: The Complete Freund's Adjuvant (CFA) model is widely used. Injection of CFA into a rodent's paw induces localized inflammation and hypersensitivity to thermal and mechanical stimuli. The efficacy of a CB2R modulator is assessed by its ability to reverse this hyperalgesia.[11]
-
Neuropathic Pain Models: The Chronic Constriction Injury (CCI) model involves loosely ligating the sciatic nerve, leading to chronic pain symptoms like allodynia and hyperalgesia. This model is used to test the efficacy of modulators against nerve injury-induced pain.[11][21]
-
Neuroinflammation Models: Animal models of neurodegenerative diseases like Alzheimer's or multiple sclerosis are used to assess the ability of CB2R modulators to reduce microglial activation and the production of pro-inflammatory cytokines in the central nervous system.[1][22] Preclinical glaucoma models also show that CB2R modulation can have neuroprotective effects.[23]
References
- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor 2 (CB2) modulators: A patent review (2016-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 6. Frontiers | Targeting CB2 and TRPV1: Computational Approaches for the Identification of Dual Modulators [frontiersin.org]
- 7. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Negative Allosteric Modulators of Cannabinoid Receptor 2: Protein Modeling, Binding Site Identification and Molecular Dynamics Simulations in the Presence of an Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. design-of-negative-and-positive-allosteric-modulators-of-the-cannabinoid-cb-2-receptor-derived-from-the-natural-product-cannabidiol - Ask this paper | Bohrium [bohrium.com]
- 16. Positive Allosteric Modulation of CB1 and CB2 Cannabinoid Receptors Enhances the Neuroprotective Activity of a Dual CB1R/CB2R Orthosteric Agonist [mdpi.com]
- 17. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. promegaconnections.com [promegaconnections.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Editorial: Therapeutic potential of the cannabinoid CB2 receptor [frontiersin.org]
- 23. CB1R, CB2R and TRPV1 expression and modulation in in vivo, animal glaucoma models: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CB2R-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of CB2R-IN-1 (CAS No. 1257555-79-5), a potent cannabinoid CB2 receptor inverse agonist. Adherence to these procedures will ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be observed.
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Protocol for this compound
Based on the Safety Data Sheet (SDS) for this compound (CAS No. 1257555-79-5), the substance is not classified as hazardous. However, it is imperative to dispose of all chemical waste in accordance with local, state, and federal regulations. Never dispose of chemical reagents down the drain.
The following workflow outlines the recommended disposal procedure:
Figure 1. Step-by-step workflow for the proper disposal of this compound.
Step-by-Step Disposal Instructions:
-
Waste Identification and Segregation:
-
Solid Waste: Collect any unused solid this compound, as well as any lab materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves), in a designated, leak-proof container for non-hazardous chemical waste.
-
Liquid Waste: If this compound has been dissolved in a solvent, it must be disposed of as a chemical waste solution. The specific disposal route will depend on the hazards of the solvent used. Collect the solution in a sealed, properly labeled waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Waste" or "Waste Chemical"
-
The full chemical name: "this compound"
-
The CAS Number: "1257555-79-5"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
For solutions, list all components, including solvents, and their approximate percentages.
-
-
Storage of Chemical Waste: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from general laboratory traffic. Ensure the storage area is secure and that the container is not in a location where it could be easily knocked over.
-
Final Disposal: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Provide them with the necessary documentation regarding the contents of the waste container.
Quantitative Data Summary
The following table summarizes the key identification and hazard information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 1257555-79-5 | MedChemExpress |
| Molecular Formula | C₂₃H₂₇F₃N₄O₆S₃ | GlpBio Technology |
| Molecular Weight | 608.67 g/mol | GlpBio Technology |
| Hazard Classification | Not a hazardous substance or mixture | GlpBio Technology |
Logical Relationship of Safety and Disposal
The relationship between the hazard assessment of a chemical and its proper disposal is a fundamental principle of laboratory safety. This can be visualized as a logical flow:
Figure 2. The logical flow from hazard identification to compliant chemical disposal.
By following these procedures, laboratories can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
Personal protective equipment for handling CB2R-IN-1
Essential Safety and Handling Guide for CB2R-IN-1
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operations and disposal, ensuring laboratory safety and building trust in chemical handling protocols.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE based on safety data for similar research compounds.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Required to have side-shields to protect from splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin. |
| Respiratory | Suitable Respirator | To be used in areas without adequate exhaust ventilation or where aerosol formation is possible.[1] |
Operational Plan: Handling this compound
A systematic approach is critical for safely handling this compound in a laboratory setting. This involves careful preparation, precise execution during experimentation, and thorough cleanup.
Preparation and Safe Handling
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[1] Ensure that an accessible safety shower and eye wash station are available.[1] Before beginning work, confirm that all required PPE is correctly worn.
Storage Conditions
This compound should be stored in a tightly sealed container in a cool, well-ventilated area.[1] Recommended storage temperatures are -20°C for the compound in powder form and -80°C when in solvent.[1][2] Keep the substance away from direct sunlight and sources of ignition.[1] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound during laboratory experiments.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety. The compound is classified as very toxic to aquatic life with long-lasting effects.[1]
Waste Segregation and Collection
Collect any spillage and dispose of the contents and container at an approved waste disposal plant.[1] Do not allow the product to enter drains, water courses, or the soil.[1]
Chemical Inactivation and Disposal
For chemical waste like this compound, a common procedure is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This process must be carried out in compliance with all local, state, and federal laws.[2]
If incineration is not an option, follow guidelines for disposing of medicines in the trash:
-
Remove the compound from its original container.
-
Mix it with an unappealing substance like dirt or used coffee grounds.[3]
-
Place the mixture in a sealed container, such as a plastic bag.[3]
-
Dispose of the container in the household trash.[3]
Disposal Logistics Diagram
This diagram illustrates the decision-making process for the proper disposal of this compound waste.
CB2R Signaling Pathway
This compound is an inverse agonist for the Cannabinoid Receptor 2 (CB2R). CB2R is a G-protein-coupled receptor (GPCR).[4][5] Its activation typically leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.[5]
References
- 1. CB2R probe 1|2634714-79-5|MSDS [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 4. The impact of cannabinoid type 2 receptors (CB2Rs) in neuroprotection against neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
